3-Bromo-6-iodoquinoline
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-bromo-6-iodoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrIN/c10-7-3-6-4-8(11)1-2-9(6)12-5-7/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRDCDOBHQNVETQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(C=C2C=C1I)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrIN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60592678 | |
| Record name | 3-Bromo-6-iodoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60592678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
205114-20-1 | |
| Record name | 3-Bromo-6-iodoquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=205114-20-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-6-iodoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60592678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 3-Bromo-6-iodoquinoline: Synthesis, Structure, and Reactivity for Drug Discovery
This guide provides a comprehensive technical overview of 3-Bromo-6-iodoquinoline, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its chemical properties, structure, synthesis, and reactivity, with a focus on its application in the synthesis of novel bioactive molecules.
Introduction: The Quinoline Scaffold in Medicinal Chemistry
The quinoline motif is a "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its versatile structure allows for a wide range of biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1][2] The strategic placement of halogen atoms on the quinoline ring, as seen in this compound, provides synthetic handles for the introduction of diverse functionalities through modern cross-coupling methodologies. This allows for the systematic exploration of structure-activity relationships (SAR) and the optimization of lead compounds.
Core Molecular Profile of this compound
Structure and Nomenclature
The structure of this compound is characterized by a quinoline core substituted with a bromine atom at the 3-position and an iodine atom at the 6-position.
Figure 1: Structure of this compound.
-
IUPAC Name: this compound
-
CAS Number: 205114-20-1[3]
-
Molecular Formula: C₉H₅BrIN[3]
-
Molecular Weight: 333.95 g/mol [3]
Physicochemical Properties
The following table summarizes key physicochemical properties of this compound. It is important to note that some of these values are predicted and should be used as a guide.
| Property | Value | Source |
| Boiling Point | 356.3 ± 22.0 °C (Predicted) | LookChem[3] |
| Density | 2.154 ± 0.06 g/cm³ (Predicted) | LookChem[3] |
| LogP | 3.60 (Predicted) | LookChem[3] |
| Storage | Keep in a dark place, under an inert atmosphere, at room temperature. | LookChem[3] |
Synthesis of this compound
A common synthetic route to this compound involves the direct iodination of 6-bromoquinoline. This method leverages the C-H activation at the 3-position of the quinoline ring.[4]
Experimental Protocol: Iodination of 6-Bromoquinoline
This protocol is adapted from a general procedure for the synthesis of 3-iodoquinolines.[4]
Materials:
-
6-Bromoquinoline
-
Molecular Iodine (I₂)
-
tert-Butyl hydroperoxide (TBHP)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of 6-bromoquinoline (1.0 mmol) in dichloromethane (5 mL) in a round-bottom flask, add molecular iodine (1.2 mmol).
-
Add tert-butyl hydroperoxide (70% in water, 2.0 mmol) dropwise to the stirring mixture at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution until the iodine color disappears.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford this compound.
Figure 2: Synthetic workflow for this compound.
Spectroscopic Characterization
Accurate structural elucidation is paramount in chemical synthesis. The following sections detail the expected spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum of this compound is expected to show distinct signals in the aromatic region. The following data has been reported:[4]
-
δ 9.04 (d, J = 2.0 Hz, 1H)
-
δ 8.45 (d, J = 1.8 Hz, 1H)
-
δ 7.93 (d, J = 4.9 Hz, 1H)
-
δ 7.87 (d, J = 2.1 Hz, 1H)
-
δ 7.80 (m, 1H)
Mass Spectrometry (MS)
The mass spectrum of this compound will provide definitive confirmation of its molecular weight. Due to the presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio) and iodine (monoisotopic ¹²⁷I), the molecular ion region will exhibit a characteristic isotopic pattern. The exact mass is calculated to be 332.8650 Da.[5]
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the quinoline ring system. Expected absorptions include:[6]
-
~3100-3000 cm⁻¹: Aromatic C-H stretching
-
~1600-1450 cm⁻¹: C=C and C=N stretching vibrations of the quinoline ring
-
Below 800 cm⁻¹: C-Br and C-I stretching vibrations
Reactivity and Applications in Synthesis
The differential reactivity of the C-Br and C-I bonds in this compound makes it a highly valuable and versatile building block in organic synthesis, particularly for the construction of complex molecular architectures.
Chemoselective Cross-Coupling Reactions
The key to the synthetic utility of this compound lies in the ability to selectively functionalize the C-I and C-Br bonds. In palladium-catalyzed cross-coupling reactions, the reactivity of halogens generally follows the order: I > Br > Cl. This allows for the selective reaction at the more reactive C-I bond under milder conditions, leaving the C-Br bond intact for subsequent transformations.
Figure 3: General scheme for the sequential functionalization of this compound.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds. The higher reactivity of the C-I bond allows for selective coupling at the 6-position.
Projected Experimental Protocol: Selective Suzuki-Miyaura Coupling at the 6-Position
This protocol is adapted from general procedures for the Suzuki coupling of aryl iodides.[7]
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Pd(PPh₃)₄ (0.03 mmol)
-
2M Aqueous Sodium Carbonate (Na₂CO₃) solution (2.0 mL)
-
Toluene/Ethanol (4:1, 10 mL)
Procedure:
-
In a round-bottom flask, combine this compound, the arylboronic acid, and Pd(PPh₃)₄.
-
Add the toluene/ethanol solvent mixture followed by the sodium carbonate solution.
-
Degas the mixture by bubbling argon through it for 15 minutes.
-
Heat the reaction mixture to a moderate temperature (e.g., 50-70 °C) and stir for 2-6 hours, monitoring the reaction progress by TLC for the selective consumption of the starting material to form the mono-coupled product.
-
Upon completion of the first coupling, a second arylboronic acid and fresh catalyst can be added, and the temperature increased (e.g., to 90-100 °C) to facilitate the second coupling at the C-Br position.
-
Work-up involves cooling the reaction, dilution with ethyl acetate, washing with water and brine, drying over anhydrous sodium sulfate, and purification by column chromatography.
Sonogashira Coupling
The Sonogashira coupling enables the introduction of alkyne moieties. Again, the C-I bond is expected to react preferentially.
Projected Experimental Protocol: Selective Sonogashira Coupling at the 6-Position
This protocol is based on standard Sonogashira conditions.[8]
Materials:
-
This compound (1.0 mmol)
-
Terminal alkyne (1.2 mmol)
-
Pd(PPh₃)₂Cl₂ (0.02 mmol)
-
Copper(I) iodide (CuI) (0.04 mmol)
-
Triethylamine (TEA) (5 mL)
Procedure:
-
To a degassed solution of this compound in triethylamine, add the terminal alkyne, Pd(PPh₃)₂Cl₂, and CuI under an inert atmosphere.
-
Stir the reaction at room temperature for 4-12 hours, monitoring for the selective formation of the 6-alkynyl-3-bromoquinoline.
-
For a subsequent coupling at the 3-position, a different terminal alkyne can be added with additional catalyst and co-catalyst, and the reaction may require heating.
-
Work-up involves filtering the reaction mixture through celite, concentrating the filtrate, and purifying the residue by column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for forming C-N bonds. While the C-I bond is generally more reactive, the choice of ligand and reaction conditions can influence the selectivity. For less reactive amines, forcing conditions may be required, which could lead to reaction at both positions.
General Considerations for Buchwald-Hartwig Amination:
-
Catalyst: A palladium catalyst such as Pd₂(dba)₃ or Pd(OAc)₂ is commonly used.
-
Ligand: A bulky electron-rich phosphine ligand (e.g., XPhos, SPhos, RuPhos) is crucial for efficient catalysis.[9][10]
-
Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is typically employed.[11]
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are preferred.
Applications in Drug Discovery
The derivatives of this compound are of significant interest in the development of novel therapeutic agents, particularly in oncology.
Kinase Inhibitors
Many quinoline-based compounds have been identified as potent kinase inhibitors.[12][13] Kinases are key regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers. The ability to introduce diverse substituents at the 3- and 6-positions of the quinoline core via the methodologies described above allows for the fine-tuning of inhibitory activity and selectivity against specific kinases. For instance, 4-anilinoquinoline derivatives have shown promise as inhibitors of Protein Kinase Novel 3 (PKN3), a target in pancreatic and prostate cancer.[14]
Anticancer Agents
Substituted quinolines have demonstrated a broad range of anticancer activities through various mechanisms, including the inhibition of cell proliferation, induction of apoptosis, and anti-angiogenic effects.[1][15][16] The synthesis of libraries of novel quinoline derivatives starting from this compound can lead to the discovery of new compounds with potent and selective anticancer properties.
Conclusion
This compound is a strategically important building block in medicinal chemistry and organic synthesis. Its dihalogenated structure, with two halogens of differing reactivity, allows for sequential and selective functionalization, providing a powerful tool for the creation of diverse molecular libraries. The insights and protocols provided in this guide are intended to empower researchers to effectively utilize this versatile compound in their drug discovery and development programs.
References
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Scribd. (n.d.). Experimental Procedure - Sonogashira Coupling. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Metal-Free Synthesis of N-Fused Heterocyclic Iodides via C-H Functionalization Mediated by tert- Butylhydroperoxide Supporting I. Retrieved from [Link]
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ChemRxiv. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Retrieved from [Link]
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Amazon S3. (2019, November 6). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Retrieved from [Link]
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PMC - NIH. (n.d.). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Retrieved from [Link]
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IntechOpen. (n.d.). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. Retrieved from [Link]
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Comprehensive Reviews in Food Science and Food Safety. (n.d.). Comprehensive review on current developments of quinoline-based anticancer agents. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) Quinoline‐based promising anticancer and antibacterial agents, and some metabolic enzyme inhibitors. Retrieved from [Link]
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Scientific Research Publishing. (n.d.). Anti-Cancer Activity and Molecular Docking of Some Pyrano[3,2‑c]quinoline Analogues. Retrieved from [Link]
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ScienceDirect. (n.d.). Identification of 4-anilino-quin(az)oline as a cell active Protein Kinase Novel 3 (PKN3) inhibitor chemotype. Retrieved from [Link]
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Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
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Pendidikan Kimia. (n.d.). An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. Retrieved from [Link]
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University of Groningen. (n.d.). The Buchwald–Hartwig Amination After 25 Years. Retrieved from [Link]
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Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]
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YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]
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PubChem. (n.d.). 6-Bromo-3-iodoquinoline. Retrieved from [Link]
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NIST WebBook. (n.d.). Quinoline, 3-bromo-. Retrieved from [Link]
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Reddit. (2021, September 2). Struggling to make a sonogashira coupling reaction happen. Retrieved from [Link]
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ACS Publications. (n.d.). 10-Iodo-11H-indolo[3,2-c]quinoline-6-carboxylic Acids Are Selective Inhibitors of DYRK1A. Retrieved from [Link]
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Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
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PubMed. (n.d.). A new series of PDGF receptor tyrosine kinase inhibitors: 3-substituted quinoline derivatives. Retrieved from [Link]
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PubMed. (2025, July 18). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). Retrieved from [Link]
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Maricopa Open Digital Press. (n.d.). IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications. Retrieved from [Link]
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TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Retrieved from [Link]
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Synthesis and discovery of 3-Bromo-6-iodoquinoline
An In-Depth Technical Guide to the Synthesis and Strategic Application of 3-Bromo-6-iodoquinoline
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a highly functionalized heterocyclic compound. Tailored for researchers, medicinal chemists, and professionals in drug development, this document elucidates a strategic synthetic pathway, explores the rationale behind its molecular design, and discusses its potential as a versatile scaffold in the synthesis of complex chemical entities.
Introduction: The Strategic Value of Polysubstituted Quinolines
The quinoline nucleus is a cornerstone "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents, from antimalarials like quinine to modern kinase inhibitors.[1][2] Its rigid, bicyclic aromatic system provides a robust scaffold for orienting functional groups in three-dimensional space, facilitating precise interactions with biological targets. The strategic introduction of multiple, distinct halogen substituents, as seen in this compound, exponentially increases its value as a synthetic intermediate. The differential reactivity of the carbon-iodine and carbon-bromine bonds allows for selective, sequential cross-coupling reactions, enabling the construction of complex molecular architectures with a high degree of control. This guide focuses on the synthesis and utility of this specific dihalogenated quinoline, presenting it as a valuable tool for diversity-oriented synthesis in drug discovery programs.
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and chemical properties is fundamental to its application. The key characteristics of this compound are summarized below.
| Property | Value | Source |
| Chemical Name | This compound | [3] |
| CAS Number | 205114-20-1 | [3][4] |
| Molecular Formula | C₉H₅BrIN | [3][4] |
| Molecular Weight | 333.95 g/mol | [4][5] |
| Appearance | Solid (Predicted) | |
| Boiling Point | 356.3 ± 22.0 °C (Predicted) | [4] |
| Density | 2.154 ± 0.06 g/cm³ (Predicted) | [4] |
| pKa | 1.77 ± 0.14 (Predicted) | [4] |
| XLogP3 | 3.9 | [4] |
Note: Some properties are predicted based on computational models due to the limited availability of experimentally determined data for this specific compound.
Synthesis of this compound: A Strategic Approach
While a direct, one-pot synthesis of this compound is not prominently documented, a logical and efficient pathway can be designed by leveraging established methodologies for quinoline functionalization. The proposed synthesis begins with a commercially available, monosubstituted quinoline and proceeds through a regioselective C-H functionalization.
Proposed Synthetic Pathway: Iodination of 6-Bromoquinoline
The most direct route involves the electrophilic iodination of 6-bromoquinoline at the C3 position. The bromine atom at the 6-position is relatively stable and does not interfere with the introduction of iodine at the more electronically susceptible pyridine ring.
Caption: Proposed synthesis of this compound via C-H iodination.
Mechanistic Rationale
The direct iodination of electron-deficient heterocyclic systems like quinoline requires an oxidizing agent. In this metal-free approach, tert-butyl hydroperoxide (TBHP) is proposed to oxidize molecular iodine (I₂) to a more electrophilic iodine species (e.g., iodonium ion, I⁺).[6] This potent electrophile then attacks the electron-rich C3 position of the quinoline ring, which is activated for electrophilic substitution, to proceed through a standard electrophilic aromatic substitution mechanism.
Detailed Experimental Protocol
This protocol is adapted from a general procedure for the direct C-H iodination of quinolines.[6]
Materials:
-
6-Bromoquinoline (1 equivalent)
-
Iodine (I₂) (1.2 equivalents)
-
tert-Butylhydroperoxide (TBHP, 70% aq. solution) (8 equivalents)
-
Acetonitrile (MeCN)
-
Saturated aqueous sodium thiosulfate solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: To a round-bottom flask charged with 6-bromoquinoline (1 equiv.), add acetonitrile (approx. 0.06 M solution).
-
Reagent Addition: Add molecular iodine (1.2 equiv.) and TBHP (8 equiv., 70% aq. solution) to the mixture at ambient temperature.
-
Heating: Heat the reaction mixture to 80 °C and monitor its progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Quenching: To the residue, add a saturated aqueous solution of sodium thiosulfate to quench any unreacted iodine.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3x volumes).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by column chromatography on silica gel to obtain pure this compound.
Caption: Step-by-step experimental workflow for the synthesis.
Discovery Context and Applications in Drug Development
The "discovery" of this compound is rooted in its synthetic utility rather than a singular serendipitous event. It is a product of rational chemical design, created to serve as a highly adaptable building block for combinatorial chemistry and targeted synthesis.
Strategic Advantages:
-
Orthogonal Reactivity: The C-I bond is generally more reactive than the C-Br bond in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for selective functionalization at the C3 position while leaving the C6 bromine available for a subsequent, different coupling reaction under more forcing conditions. This orthogonality is a cornerstone of modern synthetic strategy.
-
Vectorial Synthesis: This differential reactivity enables a "vectorial" or directional synthesis approach. Chemists can first introduce a substituent at the C3 position to probe a specific pocket of a target protein, and then introduce a different moiety at the C6 position to explore another region or to modulate physicochemical properties like solubility.
-
Analogue Library Generation: The molecule is an ideal starting point for generating extensive libraries of analogues for structure-activity relationship (SAR) studies. The 3-position can be elaborated with a variety of groups via coupling to boronic acids, alkynes, or amines, while the 6-position offers a secondary point of diversification.[1] This is particularly relevant in the development of kinase inhibitors, where the quinoline scaffold is a common feature.[1]
Characterization and Quality Control
Confirmation of the structure and purity of the synthesized this compound is critical. Standard analytical techniques should be employed:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structural integrity and connectivity of the molecule. The proton spectrum is expected to show distinct signals in the aromatic region, with coupling patterns characteristic of the quinoline ring system.[6][7]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular formula by providing an accurate mass. The mass spectrum will also display a characteristic isotopic pattern due to the presence of both bromine (⁷⁹Br and ⁸¹Br) and iodine isotopes.[7]
-
Infrared (IR) Spectroscopy: IR spectroscopy will identify the key functional groups, including aromatic C-H, C=C, and C=N stretching vibrations characteristic of the quinoline core.[7]
Conclusion
This compound represents a sophisticated and highly valuable tool for the modern medicinal chemist. Its synthesis, achievable through a direct and regioselective C-H functionalization, provides access to a scaffold pre-equipped for sequential and controlled diversification. The inherent orthogonality of its halogen substituents empowers researchers to build molecular complexity efficiently, making it an exemplary platform for exploring chemical space in the pursuit of novel therapeutics. This guide provides the foundational knowledge for its synthesis and strategic deployment in advanced drug discovery programs.
References
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An In-depth Technical Guide to the Physical Properties of 3-Bromo-6-iodoquinoline
Introduction
Physicochemical Properties of 3-Bromo-6-iodoquinoline
The following table summarizes the available and predicted physical properties of this compound. It is crucial to note that while some properties have been computationally predicted, experimentally determined values for melting point and solubility are not widely reported in publicly accessible literature.
| Property | Value | Source(s) |
| Chemical Formula | C₉H₅BrIN | [1][2] |
| Molecular Weight | 333.951 g/mol | [1][2] |
| CAS Number | 205114-20-1 | [1][3] |
| Appearance | Solid (probable) | [4][5] |
| Melting Point | Data not available | |
| Boiling Point | 356.3 ± 22.0 °C at 760 mmHg (Predicted) | [1][2] |
| Density | 2.154 - 2.2 ± 0.1 g/cm³ (Predicted) | [1][2] |
| Solubility | Data not available | |
| pKa | 1.77 ± 0.14 (Predicted) | [2] |
| LogP | 3.60190 | [2] |
Expert Insights on the Physical Properties
The provided data, though containing predicted values, allows for an informed scientific interpretation of the behavior of this compound.
Physical State and Melting Point: The isomeric compound, 6-Bromo-3-iodoquinoline, is described as a solid[4][5]. Given the high molecular weight of 333.951 g/mol and the presence of two heavy halogen atoms, it is highly probable that this compound is also a solid at room temperature. The aromatic quinoline core allows for significant intermolecular π-stacking, while the bromine and iodine atoms contribute to strong van der Waals forces. These interactions typically result in a well-ordered crystal lattice, requiring substantial energy to overcome, thus leading to a solid state and a relatively high melting point. For context, the related isomer 4-Bromo-6-iodoquinoline has a reported melting point of 173-178 °C. It is reasonable to hypothesize that the melting point of this compound would be in a similar range, though empirical verification is essential.
Boiling Point: The predicted boiling point of 356.3 °C is consistent with a molecule of this size and polarity. The quinoline nucleus possesses a dipole moment, and the polarizability of the C-Br and C-I bonds further enhances intermolecular attractive forces, necessitating a high temperature to transition into the gaseous phase.
Solubility Profile: The predicted LogP value of 3.60 suggests that this compound is a lipophilic compound with poor aqueous solubility. The large, nonpolar aromatic surface area and the hydrophobic nature of the halogen substituents outweigh the polarity contributed by the nitrogen atom in the quinoline ring. Consequently, this compound is expected to be sparingly soluble in water and more soluble in organic solvents. Qualitative assessments of the related 6-Bromoquinoline indicate solubility in polar aprotic solvents such as acetone, acetonitrile, dichloromethane, ethyl acetate, and tetrahydrofuran (THF). It is plausible that this compound would exhibit a similar solubility profile. However, for applications in drug development, particularly for formulation, precise quantitative solubility data in a range of pharmaceutically relevant solvents is critical and must be determined experimentally.
Experimental Protocols for Physical Property Determination
The absence of readily available experimental data for certain key properties necessitates a robust and reliable methodology for their determination in a laboratory setting. The following protocols are presented as self-validating systems, ensuring accuracy and reproducibility.
Melting Point Determination
The determination of a sharp melting point range is a primary indicator of a compound's purity. The following protocol utilizes a standard digital melting point apparatus.
Methodology:
-
Sample Preparation:
-
Ensure the this compound sample is completely dry, as residual solvent can depress the melting point.
-
Place a small amount of the crystalline solid onto a clean, dry watch glass.
-
Crush the solid into a fine powder using a spatula.
-
Gently tap the open end of a capillary tube into the powder until a small amount of sample enters the tube.
-
Invert the capillary tube and tap the sealed end gently on a hard surface to pack the powder into the bottom. The packed sample height should be 2-3 mm for an accurate reading.
-
-
Measurement:
-
Insert the packed capillary tube into the heating block of the melting point apparatus.
-
Set a rapid heating rate to quickly determine an approximate melting range.
-
Allow the apparatus to cool to at least 20 °C below the approximate melting point.
-
Prepare a new sample and set the heating rate to a slow and steady 1-2 °C per minute. A slow heating rate is critical to allow for thermal equilibrium between the sample, the heating block, and the thermometer, ensuring an accurate measurement.
-
Record the temperature at which the first droplet of liquid appears (T1) and the temperature at which the last solid crystal melts (T2). The melting point is reported as the range T1 - T2.
-
Perform the measurement in triplicate to ensure reproducibility.
-
Caption: Workflow for accurate melting point determination.
Solubility Determination
Understanding a compound's solubility in various solvents is crucial for reaction setup, purification, and formulation. Both kinetic and thermodynamic solubility are important parameters.
Methodology for Thermodynamic Solubility:
-
Solvent Selection: Choose a range of relevant solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, ethanol, DMSO, acetone, acetonitrile, and dichloromethane).
-
Sample Preparation:
-
Add an excess amount of this compound to a known volume of each solvent in separate vials. The presence of excess solid is essential to ensure that an equilibrium between the dissolved and undissolved compound is achieved.
-
Seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to reach equilibrium.
-
-
Sample Analysis:
-
After equilibration, allow the vials to stand undisturbed for the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any undissolved microcrystals.
-
Dilute the filtrate with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted filtrate using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectroscopy, against a standard curve of known concentrations.
-
-
Calculation:
-
Calculate the solubility from the measured concentration and the dilution factor. Express the solubility in units such as mg/mL or mol/L.
-
Caption: Workflow for thermodynamic solubility determination.
Conclusion
While a complete experimental dataset for the physical properties of this compound is not yet prevalent in the scientific literature, this guide provides a solid foundation based on available data, theoretical principles, and expert analysis. For researchers and drug development professionals, the provided protocols offer a robust framework for determining the critical physical parameters of this and other novel compounds, ensuring data integrity and facilitating downstream applications. The synthesis and further characterization of this compound and its derivatives will undoubtedly contribute to a more comprehensive understanding of this valuable chemical entity.
References
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LookChem. This compound. Available from: [Link]
-
Cenmed Enterprises. 6-Bromo-3-iodoquinoline (C007B-513222). Available from: [Link]
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- 1. This compound | CAS: 205114-20-1 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
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- 3. This compound | 205114-20-1 [chemicalbook.com]
- 4. 6-Bromo-3-iodoquinoline | 1416440-23-7 [sigmaaldrich.com]
- 5. cenmed.com [cenmed.com]
Spectroscopic Characterization of 3-Bromo-6-iodoquinoline: A Technical Guide
This technical guide provides an in-depth analysis of the expected spectroscopic data for 3-Bromo-6-iodoquinoline (CAS No. 205114-20-1), a halogenated heterocyclic compound of interest in synthetic and medicinal chemistry. For researchers, synthetic chemists, and professionals in drug development, precise structural confirmation is paramount. This document is structured to provide not just raw data, but a comprehensive interpretation based on established principles and comparative analysis with closely related isomers, ensuring a robust understanding of the molecule's spectroscopic signature.
While direct experimental spectra for this compound are not widely published, this guide synthesizes data from its isomer, 6-Bromo-3-iodoquinoline, and foundational spectroscopic principles to provide a reliable predictive profile. This approach underscores the importance of leveraging existing knowledge to guide and validate new experimental findings.
Molecular Structure and Spectroscopic Overview
This compound possesses a rigid quinoline core, substituted with a bromine atom on the pyridine ring and an iodine atom on the benzene ring. This specific substitution pattern dictates a unique electronic environment for each proton and carbon atom, which is directly observable through Nuclear Magnetic Resonance (NMR) spectroscopy. The vibrational modes of its functional groups are captured by Infrared (IR) spectroscopy, while Mass Spectrometry (MS) confirms its molecular weight and provides insight into its fragmentation pattern, which is heavily influenced by the presence of two different halogen isotopes.
Molecular Formula: C₉H₅BrIN[1]
Molecular Weight: 333.95 g/mol [1][2]
Chemical Structure and Atom Numbering:
Caption: Structure and IUPAC numbering of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen framework of organic molecules.[3] For this compound, both ¹H and ¹³C NMR are essential for confirming the substitution pattern.
¹H NMR Spectroscopy: Predicted Data and Interpretation
The ¹H NMR spectrum will provide definitive information on the chemical environment of the five aromatic protons. The chemical shifts (δ) are influenced by the electronegativity of the nitrogen atom and the anisotropic effects of the aromatic system. Protons on the pyridine ring (H-2, H-4) are typically the most deshielded.
Insight from Isomeric Data: The experimental data for the closely related isomer, 6-Bromo-3-iodoquinoline, is ¹H NMR (400 MHz, CDCl₃): δ 9.04 (d, J = 2.0 Hz, 1H), 8.45 (d, J = 1.8 Hz, 1H), 7.93 (d, J = 4.9 Hz, 1H), 7.87 (d, J = 2.1 Hz, 1H), 7.80.[4] This provides an excellent baseline for predicting the spectrum of this compound.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale for Prediction |
| H-2 | 8.9 - 9.1 | Doublet (d) | ~2.0 | Adjacent to N and ortho to C-3, expected to be highly deshielded. |
| H-4 | 8.3 - 8.5 | Doublet (d) | ~2.0 | Ortho to N and deshielded, showing coupling to H-2. |
| H-8 | 8.0 - 8.2 | Doublet (d) | ~8.5 | Ortho to the quinoline nitrogen, showing ortho coupling to H-7. |
| H-7 | 7.8 - 8.0 | Doublet of Doublets (dd) | ~8.5, ~1.8 | Ortho coupling to H-8 and meta coupling to H-5. |
| H-5 | 7.6 - 7.8 | Doublet (d) | ~1.8 | Meta coupling to H-7. Deshielded by proximity to the iodine at C-6. |
¹³C NMR Spectroscopy: Predicted Data
The proton-decoupled ¹³C NMR spectrum should display nine distinct signals for the nine carbon atoms. The chemical shifts are influenced by the electronegative nitrogen and halogen substituents.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |
| C-2 | 150 - 153 | Highly deshielded due to proximity to nitrogen. |
| C-4 | 147 - 150 | Deshielded by nitrogen. |
| C-8a | 145 - 148 | Quaternary carbon at the ring junction. |
| C-7 | 135 - 138 | Aromatic CH. |
| C-5 | 133 - 136 | Aromatic CH. |
| C-4a | 128 - 131 | Quaternary carbon at the ring junction. |
| C-8 | 128 - 130 | Aromatic CH. |
| C-3 | 120 - 123 | Carbon bearing the bromine atom; shift influenced by halogen. |
| C-6 | 95 - 100 | Carbon bearing the iodine atom; significantly shielded by the heavy atom effect. |
Experimental Protocols: NMR Spectroscopy
A generalized protocol for acquiring high-quality NMR spectra for a sample like this compound is as follows.
Caption: Standardized workflow for NMR sample analysis.
Detailed Steps:
-
Sample Preparation : Accurately weigh 5-10 mg of this compound.[3] Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) that contains tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).[3] Transfer the solution into a clean 5 mm NMR tube.
-
Instrument Setup : Insert the NMR tube into the spectrometer's magnet. The instrument's software will lock onto the deuterium signal of the solvent to stabilize the magnetic field. Shimming is then performed to optimize the homogeneity of the magnetic field across the sample.
-
¹H NMR Acquisition : A standard proton spectrum is acquired. For aromatic compounds, the spectral width is typically set to around 12 ppm.[5] A relaxation delay of 1-2 seconds between scans is common, and multiple scans are co-added to improve the signal-to-noise ratio.[5]
-
¹³C NMR Acquisition : A proton-decoupled ¹³C spectrum is acquired, which results in single lines for each unique carbon atom. A wider spectral width (e.g., 220 ppm) is necessary.[5] Due to the low natural abundance of ¹³C, a significantly larger number of scans is required compared to ¹H NMR.
-
Data Processing : The raw data (Free Induction Decay, FID) is converted into a spectrum using a Fourier transform. The spectrum is then phase-corrected and baseline-corrected. The chemical shifts are referenced to the TMS signal, and for ¹H NMR, the signals are integrated to determine the relative number of protons.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups and bonding within a molecule. The spectrum of this compound will be dominated by absorptions from the aromatic C-H and C=C/C=N bonds of the quinoline ring system, as well as the C-Br and C-I bonds.
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |
| 3050 - 3100 | Medium-Weak | Aromatic C-H stretching |
| 1580 - 1620 | Medium-Strong | C=C and C=N ring stretching vibrations |
| 1450 - 1550 | Medium-Strong | Aromatic ring skeletal vibrations |
| 800 - 900 | Strong | C-H out-of-plane bending (Aromatic) |
| 600 - 700 | Medium | C-Br stretching |
| 500 - 600 | Medium | C-I stretching |
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation : Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Data Acquisition : Apply pressure using the anvil to ensure good contact between the sample and the crystal. Collect a background spectrum of the clean, empty ATR crystal. Then, collect the sample spectrum. The instrument typically co-adds multiple scans (e.g., 16 or 32) to generate the final spectrum.
-
Data Processing : The software automatically subtracts the background spectrum from the sample spectrum to provide the final absorbance or transmittance plot.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and elemental composition of a molecule.[5] For halogenated compounds, MS is particularly useful due to the characteristic isotopic patterns of bromine and iodine.
Expected Mass Spectrum Features:
-
Molecular Ion (M⁺) : The molecular weight is 333.95 g/mol . Iodine is monoisotopic (¹²⁷I), while bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%).[3] Therefore, the molecular ion peak will appear as a doublet of nearly equal intensity at m/z values corresponding to [C₉H₅⁷⁹BrIN]⁺ and [C₉H₅⁸¹BrIN]⁺. This M and M+2 pattern is a definitive signature for a monobrominated compound.[3]
-
Fragmentation : Electron Ionization (EI) would likely cause fragmentation. Key fragmentation pathways would involve the sequential loss of the halogen atoms.
-
Loss of I: A peak corresponding to [M-I]⁺ would be expected.
-
Loss of Br: A peak corresponding to [M-Br]⁺ would be expected.
-
Loss of HCN: A common fragmentation pathway for quinoline and other nitrogen heterocycles.
-
Table 4: Predicted High-Resolution Mass Spectrometry Data
| Ion Formula | Calculated m/z (Exact Mass) | Description |
| [C₉H₅⁷⁹BrIN]⁺ | 332.8650 | Molecular Ion (M⁺) |
| [C₉H₅⁸¹BrIN]⁺ | 334.8630 | Molecular Ion Isotope (M+2)⁺ |
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction : The sample is introduced into the ion source, often via a direct insertion probe or after separation by Gas Chromatography (GC).
-
Ionization : In the ion source, the sample molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.[5]
-
Mass Analysis : The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.
-
Detection : A detector records the abundance of each ion at a specific m/z, generating the mass spectrum.
Conclusion
The structural elucidation of this compound relies on a synergistic application of modern spectroscopic techniques. NMR spectroscopy provides an unambiguous map of the carbon-hydrogen framework, confirming the specific 3,6-disubstitution pattern. IR spectroscopy validates the presence of the core aromatic quinoline structure. Finally, mass spectrometry provides definitive proof of the molecular weight and elemental composition, with the characteristic isotopic pattern of bromine serving as a crucial confirmation point. The predictive data and protocols outlined in this guide provide a robust framework for researchers to confirm the identity and purity of synthesized this compound, ensuring data integrity in research and development applications.
References
- Wiley-VCH. (n.d.). Supporting Information.
- The Royal Society of Chemistry. (2017). Supporting Information.
- BenchChem. (2025). Characterization of 3-Bromoquinoline: A Technical Guide Using NMR and Mass Spectrometry.
- Kumar, A., et al. (2016). Metal-Free Synthesis of N-Fused Heterocyclic Iodides via C-H Functionalization Mediated by tert-Butylhydroperoxide Supporting I. The Royal Society of Chemistry.
-
PubChem. (n.d.). 6-Bromo-3-iodoquinoline. Retrieved from [Link]
-
LookChem. (n.d.). This compound. Retrieved from [Link]
- BenchChem. (2025). Spectroscopic Profile of 6-Bromoquinoline: A Technical Guide.
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3-Bromo-6-iodoquinoline CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-6-iodoquinoline is a halogenated heterocyclic compound featuring a quinoline scaffold. The quinoline ring system is a "privileged structure" in medicinal chemistry, forming the core of numerous synthetic and natural compounds with a broad spectrum of biological activities. The strategic placement of bromine and iodine atoms at the 3- and 6-positions, respectively, renders this compound a highly versatile building block in organic synthesis. These halogen atoms serve as reactive handles for a variety of cross-coupling reactions, enabling the introduction of diverse functional groups and the construction of complex molecular architectures. This guide provides a comprehensive overview of the chemical properties, a plausible synthetic route, characterization data, and potential applications of this compound for professionals in research and drug development.
Physicochemical and Spectroscopic Properties
While extensive experimental data for this compound is not widely available in peer-reviewed literature, its fundamental properties can be summarized. The table below includes key identifiers and predicted physicochemical properties.
| Property | Value | Source |
| CAS Number | 205114-20-1 | |
| Molecular Formula | C₉H₅BrIN | |
| Molecular Weight | 333.95 g/mol | |
| Boiling Point (Predicted) | 356.3 ± 22.0 °C | |
| pKa (Predicted) | 1.77 ± 0.14 | |
| Density (Predicted) | 2.154 ± 0.06 g/cm³ | |
| LogP (Predicted) | 3.60 |
Synthesis of this compound: A Plausible Approach
A specific, detailed synthesis of this compound is not readily found in the current body of scientific literature. However, a plausible and logical synthetic route can be devised based on well-established methods for the synthesis of substituted quinolines, such as the Combes quinoline synthesis, followed by selective halogenation reactions.
Proposed Synthetic Pathway
The proposed synthesis commences with the Combes reaction between 4-iodoaniline and acetylacetone to form a 2,4-dimethyl-6-iodoquinoline intermediate. Subsequent selective bromination at the 3-position can then yield the target compound, this compound. The rationale for this approach is the activating effect of the amine group in the initial cyclization and the subsequent directed bromination of the quinoline ring.
Caption: Proposed synthetic pathways for this compound.
Experimental Protocol (Proposed)
Step 1: Synthesis of 2,4-Dimethyl-6-iodoquinoline (Combes Reaction)
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-iodoaniline (1 equivalent).
-
Addition of Reagents: Slowly add acetylacetone (1.1 equivalents) to the flask.
-
Acid Catalysis: Carefully add concentrated sulfuric acid (2-3 equivalents) dropwise while cooling the flask in an ice bath.
-
Reaction: Heat the mixture at 110-120 °C for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Step 2: Synthesis of 3-Bromo-2,4-dimethyl-6-iodoquinoline
-
Reaction Setup: Dissolve the 2,4-dimethyl-6-iodoquinoline (1 equivalent) from the previous step in carbon tetrachloride in a round-bottom flask equipped with a reflux condenser.
-
Addition of Reagents: Add N-Bromosuccinimide (NBS) (1.1 equivalents) and a catalytic amount of benzoyl peroxide.
-
Reaction: Reflux the mixture for 2-4 hours. Monitor the reaction by TLC.
-
Work-up: Cool the reaction mixture and filter off the succinimide byproduct.
-
Purification: Wash the filtrate with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The final product can be purified by recrystallization or column chromatography.
Structural Elucidation and Characterization
The unambiguous identification of this compound relies on a combination of spectroscopic techniques. Below are the expected spectral data based on the analysis of similar quinoline structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals in the aromatic region (typically δ 7.0-9.0 ppm). The protons on the pyridine ring (H2 and H4) would likely be the most deshielded due to the electronegativity of the nitrogen atom and the deshielding effect of the adjacent bromine atom. The protons on the benzene ring will show coupling patterns consistent with their substitution.
-
¹³C NMR: The proton-decoupled ¹³C NMR spectrum should display nine distinct signals corresponding to the nine carbon atoms in the molecule. The chemical shifts will be influenced by the electronegativity of the nitrogen, bromine, and iodine atoms. The carbon atoms directly attached to the halogens (C3 and C6) will show characteristic chemical shifts.
Mass Spectrometry (MS)
The mass spectrum of this compound will provide definitive confirmation of its molecular weight. Due to the natural isotopic abundances of bromine (⁷⁹Br ≈ 50.7% and ⁸¹Br ≈ 49.3%), the molecular ion peak will appear as a pair of peaks of nearly equal intensity, separated by 2 m/z units (M⁺• and [M+2]⁺•).
Applications in Research and Drug Development
The dihalogenated nature of this compound makes it a valuable intermediate for creating diverse molecular libraries for high-throughput screening in drug discovery programs. The differential reactivity of the C-Br and C-I bonds can be exploited for sequential, site-selective cross-coupling reactions.
Role as a Versatile Synthetic Intermediate
-
Suzuki-Miyaura Cross-Coupling: The bromine and iodine atoms can be readily displaced by various aryl, heteroaryl, or alkyl groups using palladium-catalyzed Suzuki-Miyaura cross-coupling reactions with boronic acids or esters. This allows for the systematic exploration of structure-activity relationships (SAR).
-
Buchwald-Hartwig Amination: The C-Br and C-I bonds are susceptible to amination reactions, enabling the introduction of a wide range of primary and secondary amines to the quinoline core.
-
Sonogashira Coupling: Palladium-catalyzed coupling with terminal alkynes can be used to introduce alkynyl moieties, which can be further functionalized.
Potential in Kinase Inhibitor Development
The quinoline scaffold is a common feature in many kinase inhibitors.[1] The development of potent and selective kinase inhibitors is a major focus in oncology research, as kinases are key regulators of cellular signaling pathways that are often dysregulated in cancer.[1] By utilizing this compound as a starting material, medicinal chemists can synthesize novel quinoline derivatives and evaluate their potential as inhibitors of various kinases.
Caption: Synthetic utility of this compound in drug discovery.
Safety and Handling
As with all halogenated aromatic compounds, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood. A specific Safety Data Sheet (SDS) for this compound indicates that detailed physical and chemical properties are not available.[2] However, based on data for similar compounds, it should be considered harmful if swallowed, in contact with skin, or if inhaled, and may cause skin, eye, and respiratory irritation.[3]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.
-
Handling: Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Use non-sparking tools.
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. Store away from strong oxidizing agents.
References
-
LookChem. this compound.[Link]
-
PubChem. 3-Bromoquinoline.[Link]
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PubChem. 6-Bromo-3-iodoquinoline.[Link]
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ResearchGate. Synthesis of 6-bromo-4-iodoquinoline.[Link]
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Atlantis Press. Synthesis of 6-bromo-4-iodoquinoline.[Link]
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NIST WebBook. Quinoline, 3-bromo-.[Link]
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Eureka | Patsnap. Synthesis method of 3-bromoquinoline compound.[Link]
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The Royal Society of Chemistry. Supporting Information.[Link]
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Journal of Population Therapeutics and Clinical Pharmacology. SYNTHESIS, CHARACTERIZATION, AND BIOLOGICAL EVALUATION OF 3-BROMO ISOQUINOLINE DERIVATIVES: POTENTIAL LEAD MOLECULES FOR ANALGESIC AND ANTI-INFLAMMATORY AGENTS.[Link]
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NIH. New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity.[Link]
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Indian Academy of Sciences. Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds.[Link]
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Organic Chemistry Portal. Synthesis of quinolines.[Link]
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ACS Publications. 10-Iodo-11H-indolo[3,2-c]quinoline-6-carboxylic Acids Are Selective Inhibitors of DYRK1A.[Link]
-
ResearchGate. 1 H NMR spectra of 6-bromo-1,2,3,4-tetrahydroquinoline (2) (top;...[Link]
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PubMed Central. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review.[Link]
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CAS. Patent kind codes for CAS basic and patent family members.[Link]
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SpectraBase. 3-BROMO-6-FLUORO-8-NITROQUINOLINE - Optional[13C NMR] - Chemical Shifts.[Link]
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LookChem. this compound.[Link]
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NIH. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics.[Link]
-
RTI International. Drug Discovery & Development Services and Capabilities.[Link]
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The Quinoline Scaffold: A Versatile Platform in Modern Medicinal Chemistry
A Technical Guide for Drug Discovery Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The quinoline nucleus, a fused bicyclic heterocycle of benzene and pyridine, represents a cornerstone in medicinal chemistry. Its inherent structural features and amenability to substitution have rendered it a "privileged scaffold," forming the backbone of a multitude of therapeutic agents with diverse pharmacological activities. This in-depth technical guide provides a comprehensive exploration of the contemporary applications of substituted quinolines in medicinal chemistry, with a focus on their roles as anticancer, antimicrobial, and anti-inflammatory agents. We will delve into the intricate mechanisms of action, dissect the critical structure-activity relationships that govern their potency and selectivity, and provide detailed synthetic methodologies for the preparation of key quinoline derivatives. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, offering insights to facilitate the design and discovery of next-generation quinoline-based therapeutics.
The Quinoline Core: A Privileged Structure in Drug Discovery
The quinoline ring system's planarity and aromaticity allow for effective π-π stacking and hydrophobic interactions with biological targets. Furthermore, the nitrogen atom can act as a hydrogen bond acceptor and a site for protonation, influencing the molecule's pharmacokinetic and pharmacodynamic properties. The true power of the quinoline scaffold lies in its synthetic tractability, allowing for the introduction of a wide array of substituents at various positions, thereby fine-tuning its biological activity.
Anticancer Applications of Substituted Quinolines
Substituted quinolines have emerged as a prominent class of anticancer agents, exhibiting a broad spectrum of mechanistic actions.[1][2] Their ability to target multiple signaling pathways and cellular processes makes them attractive candidates for cancer therapy.[3]
Mechanism of Action in Oncology
A significant number of quinoline-based anticancer drugs function as kinase inhibitors.[4] By blocking the activity of key kinases involved in cancer cell proliferation, survival, and angiogenesis, these compounds can effectively halt tumor growth.[5] Prominent targets include Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and the PI3K/Akt/mTOR pathway.[3][6]
// Nodes RTK [label="Receptor Tyrosine Kinase\n(e.g., EGFR, VEGFR)", fillcolor="#F1F3F4"]; PI3K [label="PI3K", fillcolor="#F1F3F4"]; PIP2 [label="PIP2", shape=ellipse, fillcolor="#FFFFFF"]; PIP3 [label="PIP3", shape=ellipse, fillcolor="#FFFFFF"]; PDK1 [label="PDK1", fillcolor="#F1F3F4"]; Akt [label="Akt", fillcolor="#F1F3F4"]; mTORC1 [label="mTORC1", fillcolor="#F1F3F4"]; Proliferation [label="Cell Proliferation,\nSurvival, Angiogenesis", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Quinoline_Inhibitor [label="Substituted Quinoline\n(e.g., Bosutinib)", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges RTK -> PI3K [label="Activates"]; PI3K -> PIP2 [label="Phosphorylates", dir=none]; PIP2 -> PIP3 [label=""]; PIP3 -> PDK1 [label="Recruits & Activates"]; PDK1 -> Akt [label="Phosphorylates"]; Akt -> mTORC1 [label="Activates"]; mTORC1 -> Proliferation [label="Promotes"]; Quinoline_Inhibitor -> PI3K [label="Inhibits", style=dashed, color="#EA4335"]; Quinoline_Inhibitor -> mTORC1 [label="Inhibits", style=dashed, color="#EA4335"]; }
Caption: Quinoline-based kinase inhibitors targeting the PI3K/Akt/mTOR pathway.Certain quinoline derivatives can intercalate into DNA and inhibit the function of topoisomerases, enzymes crucial for DNA replication and repair.[7] This leads to the accumulation of DNA double-strand breaks and ultimately triggers apoptosis in cancer cells.
// Nodes DNA [label="DNA Double Helix", shape=cylinder, fillcolor="#F1F3F4"]; Topoisomerase [label="Topoisomerase", fillcolor="#F1F3F4"]; Cleavage_Complex [label="Topoisomerase-DNA\nCleavage Complex", fillcolor="#FBBC05"]; Replication_Fork [label="Replication Fork", shape=triangle, fillcolor="#4285F4", fontcolor="#FFFFFF"]; DSB [label="Double-Strand Breaks", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Quinoline_Inhibitor [label="Substituted Quinoline", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Topoisomerase -> DNA [label="Binds & Cleaves"]; DNA -> Cleavage_Complex [dir=none]; Cleavage_Complex -> DNA [label="Re-ligation"]; Quinoline_Inhibitor -> Cleavage_Complex [label="Stabilizes", style=dashed, color="#EA4335"]; Replication_Fork -> Cleavage_Complex [label="Collides with"]; Cleavage_Complex -> DSB [label="Leads to"]; DSB -> Apoptosis; }
Caption: Mechanism of action of quinoline-based topoisomerase inhibitors.Structure-Activity Relationship (SAR) in Anticancer Quinolines
The anticancer activity of substituted quinolines is highly dependent on the nature and position of the substituents on the quinoline ring.
| Position | Substituent Type | Impact on Anticancer Activity | Reference |
| 2 | Aryl or Heteroaryl groups | Often crucial for activity, with electron-withdrawing groups on the aryl ring sometimes enhancing potency. | [8] |
| 3 | Cyano or Carboxamide groups | Can contribute to kinase inhibitory activity. | [9] |
| 4 | Anilino group | A common feature in many kinase inhibitors, with substitutions on the aniline ring modulating selectivity and potency. | [9] |
| 6, 7 | Methoxy or other alkoxy groups | Can influence solubility and pharmacokinetic properties. | [9] |
Table 1: General Structure-Activity Relationships of Anticancer Quinolines.
Synthesis of Anticancer Quinolines: The Case of Bosutinib
Bosutinib is an FDA-approved tyrosine kinase inhibitor used for the treatment of chronic myeloid leukemia. Its synthesis showcases a common strategy for the preparation of 4-anilinoquinoline derivatives.
This protocol describes a key step in a reported synthesis of Bosutinib.[10]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 4-chloro-7-(3-chloropropoxy)-6-methoxyquinoline-3-carbonitrile (1.0 eq), 2,4-dichloro-5-methoxyaniline (1.1 eq), and pyridine hydrochloride (0.95 eq) in 2-ethoxyethanol (approx. 12.5 mL per gram of the quinoline starting material).
-
Reaction Conditions: Heat the mixture to reflux and maintain for 2.5 hours.
-
Work-up: After cooling to room temperature, partition the reaction mixture between ethyl acetate and a saturated aqueous solution of sodium bicarbonate.
-
Purification: Wash the organic layer with water, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 7-(3-chloropropoxy)-4-(2,4-dichloro-5-methoxyphenylamino)-6-methoxyquinoline-3-carbonitrile.
// Nodes Start [label="4-Chloro-7-(3-chloropropoxy)\n-6-methoxyquinoline-3-carbonitrile", fillcolor="#F1F3F4"]; Reagent [label="2,4-Dichloro-5-methoxyaniline\nPyridine Hydrochloride", fillcolor="#FFFFFF"]; Reaction [label="Reflux in\n2-Ethoxyethanol", shape=ellipse, fillcolor="#FBBC05"]; Workup [label="Extraction with\nEtOAc and NaHCO3(aq)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Product [label="Bosutinib Intermediate", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Reaction; Reagent -> Reaction; Reaction -> Workup; Workup -> Product; }
Caption: Key step in the synthesis of a Bosutinib intermediate.Antimicrobial Applications of Substituted Quinolines
The quinoline scaffold is central to the development of a major class of antibiotics known as the fluoroquinolones.[11] These synthetic antibacterial agents have a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[12]
Mechanism of Action of Fluoroquinolones
Fluoroquinolones exert their bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[7][13] These enzymes are responsible for controlling the topological state of DNA during replication, transcription, and repair.[14] By forming a stable ternary complex with the enzyme and DNA, fluoroquinolones trap the enzyme in its cleavage-competent state, leading to the accumulation of double-strand DNA breaks and subsequent cell death.[1][15]
// Nodes DNA [label="Bacterial DNA", shape=cylinder, fillcolor="#F1F3F4"]; Gyrase_TopoIV [label="DNA Gyrase / Topoisomerase IV", fillcolor="#F1F3F4"]; Cleavage_Complex [label="Enzyme-DNA\nCleavage Complex", fillcolor="#FBBC05"]; Fluoroquinolone [label="Fluoroquinolone", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; DSB [label="Double-Strand Breaks", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cell_Death [label="Bacterial Cell Death", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Gyrase_TopoIV -> DNA [label="Binds & Cleaves"]; DNA -> Cleavage_Complex [dir=none]; Fluoroquinolone -> Cleavage_Complex [label="Stabilizes", style=dashed, color="#EA4335"]; Cleavage_Complex -> DSB [label="Prevents Re-ligation"]; DSB -> Cell_Death; }
Caption: Mechanism of action of fluoroquinolone antibiotics.Structure-Activity Relationship (SAR) in Fluoroquinolones
The antibacterial potency and spectrum of fluoroquinolones are significantly influenced by the substituents on the quinolone core.[16][17]
| Position | Substituent | Impact on Antibacterial Activity | Reference |
| 1 | Cyclopropyl or Ethyl group | Generally enhances activity. | [16] |
| 6 | Fluoro atom | Crucial for potent antibacterial activity. | [16] |
| 7 | Piperazinyl or Pyrrolidinyl ring | Greatly influences the spectrum of activity and potency. Substitutions on this ring can modulate activity against specific bacterial strains. | [16] |
| 8 | Methoxy or Halogen | Can modulate activity and reduce photosensitivity. | [16] |
Table 2: Key Structure-Activity Relationships of Fluoroquinolones.
Synthesis of Antimicrobial Quinolines: The Case of Ciprofloxacin
Ciprofloxacin is a widely used second-generation fluoroquinolone antibiotic.[18] Its synthesis involves the construction of the quinolone core followed by the introduction of the piperazine moiety.[19]
The following protocol describes a key nucleophilic substitution step in the synthesis of Ciprofloxacin.[19]
-
Reaction Setup: In a round-bottom flask, dissolve methyl 1-cyclopropyl-6-fluoro-7-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate (1.0 eq) in dimethyl sulfoxide (DMSO).
-
Addition of Piperazine: Add piperazine (4.0 eq) to the solution.
-
Reaction Conditions: Heat the reaction mixture to 90 °C and monitor the progress by High-Performance Liquid Chromatography (HPLC).
-
Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Precipitation: Adjust the pH to 7 with 4 N HCl and allow the ciprofloxacin to precipitate at 4 °C.
// Nodes Start [label="Quinolone Intermediate", fillcolor="#F1F3F4"]; Reagent [label="Piperazine\nDMSO", fillcolor="#FFFFFF"]; Reaction [label="Heat to 90°C", shape=ellipse, fillcolor="#FBBC05"]; Workup [label="pH Adjustment\nwith HCl", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Product [label="Ciprofloxacin", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Reaction; Reagent -> Reaction; Reaction -> Workup; Workup -> Product; }
Caption: Final step in a representative synthesis of Ciprofloxacin.Anti-inflammatory Applications of Substituted Quinolines
Quinoline derivatives have also demonstrated significant potential as anti-inflammatory agents by targeting key mediators of the inflammatory response.[20][21]
Mechanism of Action in Inflammation
A primary mechanism by which quinolines exert their anti-inflammatory effects is through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[22][23][24] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[25] By inhibiting the activation of NF-κB, quinoline derivatives can effectively suppress the inflammatory cascade.[21]
// Nodes Stimulus [label="Inflammatory Stimulus\n(e.g., TNF-α)", shape=ellipse, fillcolor="#F1F3F4"]; IKK [label="IKK Complex", fillcolor="#F1F3F4"]; IkB [label="IκB", fillcolor="#F1F3F4"]; NFkB [label="NF-κB", fillcolor="#FBBC05"]; Nucleus [label="Nucleus", shape=folder, fillcolor="#FFFFFF"]; Gene_Expression [label="Pro-inflammatory\nGene Expression", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Quinoline_Inhibitor [label="Substituted Quinoline", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Stimulus -> IKK [label="Activates"]; IKK -> IkB [label="Phosphorylates"]; IkB -> NFkB [label="Releases"]; NFkB -> Nucleus [label="Translocates to"]; Nucleus -> Gene_Expression [label="Induces"]; Quinoline_Inhibitor -> IKK [label="Inhibits", style=dashed, color="#EA4335"]; Quinoline_Inhibitor -> NFkB [label="Inhibits\nTranslocation", style=dashed, color="#EA4335"]; }
Caption: Inhibition of the NF-κB signaling pathway by substituted quinolines.Structure-Activity Relationship (SAR) in Anti-inflammatory Quinolines
The anti-inflammatory activity of quinoline derivatives is influenced by the nature of their substituents.[26]
| Position | Substituent Type | Impact on Anti-inflammatory Activity | Reference |
| 2 | Carboxylic acid or Carboxamide | Often associated with COX inhibitory activity. | [27] |
| 4 | Anilino group | Can contribute to the inhibition of various inflammatory targets. | [26] |
| 7, 8 | Various substituents | Can modulate potency and selectivity for specific inflammatory targets. | [26] |
Table 3: General Structure-Activity Relationships of Anti-inflammatory Quinolines.
Synthesis of Anti-inflammatory Quinolines
The synthesis of anti-inflammatory quinolines often involves the construction of the quinoline core followed by the introduction of functional groups known to interact with inflammatory targets. For instance, the synthesis of quinoline-based COX inhibitors may involve the incorporation of a carboxylic acid or a sulfonamide moiety.[28][29]
FDA-Approved Drugs Featuring the Quinoline Scaffold
The versatility of the quinoline scaffold is underscored by the number of FDA-approved drugs that incorporate this structural motif.[14][30][31]
| Drug Name | Structure | Indication |
| Bosutinib | [Image of Bosutinib structure] | Chronic Myeloid Leukemia |
| Cabozantinib | [Image of Cabozantinib structure] | Medullary Thyroid Cancer, Renal Cell Carcinoma |
| Ciprofloxacin | [Image of Ciprofloxacin structure] | Bacterial Infections |
| Levofloxacin | [Image of Levofloxacin structure] | Bacterial Infections |
| Mefloquine | [Image of Mefloquine structure] | Malaria |
| Hydroxychloroquine | [Image of Hydroxychloroquine structure] | Malaria, Rheumatoid Arthritis, Lupus |
Table 4: Selected FDA-Approved Drugs Containing a Quinoline Core.
Conclusion and Future Perspectives
Substituted quinolines continue to be a highly fruitful area of research in medicinal chemistry. Their proven success as anticancer, antimicrobial, and anti-inflammatory agents, coupled with their synthetic accessibility, ensures their continued importance in drug discovery. Future research will likely focus on the development of quinoline derivatives with enhanced selectivity for their biological targets to minimize off-target effects and improve their safety profiles. Furthermore, the exploration of novel substitution patterns and the hybridization of the quinoline scaffold with other pharmacophores hold great promise for the discovery of next-generation therapeutics to address unmet medical needs.
References
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- 2. Novel Pyridine Bioisostere of Cabozantinib as a Potent c-Met Kinase Inhibitor: Synthesis and Anti-Tumor Activity against Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. mdpi.com [mdpi.com]
- 11. drugs.com [drugs.com]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis of bosutinib from 3-methoxy-4-hydroxybenzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. DNA Gyrase Inhibitors -Quinolones,Fluoroquinolones | PPTX [slideshare.net]
- 16. scribd.com [scribd.com]
- 17. ptfarm.pl [ptfarm.pl]
- 18. derpharmachemica.com [derpharmachemica.com]
- 19. benchchem.com [benchchem.com]
- 20. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 21. A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. WO2019234761A1 - An improved process for the preparation of cabozantinib and its pharmaceutically acceptable salts thereof - Google Patents [patents.google.com]
- 24. mdpi.com [mdpi.com]
- 25. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Synthesis, Inhibitory Activity, and In Silico Modeling of Selective COX-1 Inhibitors with a Quinazoline Core - PMC [pmc.ncbi.nlm.nih.gov]
- 27. rjptonline.org [rjptonline.org]
- 28. researchgate.net [researchgate.net]
- 29. Tailored quinoline hybrids as promising COX-2/15-LOX dual inhibitors endowed with diverse safety profile: Design, synthesis, SAR, and histopathological study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 31. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Reactivity of Halogens on the Quinoline Ring System
Abstract
The quinoline ring system, a foundational scaffold in medicinal chemistry and materials science, derives much of its synthetic versatility from the strategic introduction of halogen atoms. This guide provides a comprehensive exploration of the principles and practices governing the halogenation of quinolines. We will delve into the electronic factors that dictate regioselectivity in both electrophilic and nucleophilic substitution reactions, analyze the influence of substituents, and present field-proven protocols for the controlled installation of halogens onto this privileged heterocycle. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of haloquinolines in their synthetic endeavors.
The Quinoline Scaffold: An Electronic Dichotomy
The quinoline ring system is a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring. This fusion creates a distinct electronic landscape that is crucial to understanding its reactivity. The pyridine ring, with its electronegative nitrogen atom, is electron-deficient, while the benzene ring retains more of its electron-rich aromatic character.[1][2] This electronic dichotomy is the primary determinant of where halogenation reactions will occur.
-
Electrophilic Attack: In electrophilic aromatic substitution, the more electron-rich benzene ring is preferentially targeted.[1]
-
Nucleophilic Attack: Conversely, the electron-deficient pyridine ring is more susceptible to nucleophilic substitution.[2][3]
This fundamental principle governs the regioselectivity of most halogenation reactions on the unsubstituted quinoline core.
Electrophilic Halogenation: Targeting the Benzene Ring
Electrophilic halogenation is the most common method for introducing halogens onto the quinoline scaffold. The reaction proceeds via the classic electrophilic aromatic substitution mechanism, where a halogen electrophile (X⁺) attacks the π-system of the benzene ring.
Regioselectivity: The Predominance of C-5 and C-8 Substitution
In the absence of strong directing groups, electrophilic halogenation of quinoline typically occurs at the C-5 and C-8 positions.[1] This preference is attributed to the greater stability of the cationic Wheland intermediate formed upon attack at these positions, where the positive charge can be more effectively delocalized without involving the electronegative nitrogen atom.[1]
dot graph "Electrophilic_Substitution_Mechanism" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
Quinoline [label="Quinoline Ring"]; Halogen [label="X-X (Halogen)"]; Intermediate [label="Wheland Intermediate\n(Sigma Complex)", shape=ellipse, fillcolor="#FBBC05"]; Product [label="Halogenated Quinoline"]; ProtonLoss [label="-H+", shape=plaintext];
Quinoline -> Intermediate [label="+ X+"]; Halogen -> Intermediate [style=dotted]; Intermediate -> Product [label="-H+"]; Product -> ProtonLoss [style=invis];
{rank=same; Quinoline; Halogen;} {rank=same; Intermediate;} {rank=same; Product; ProtonLoss;} } caption { label="Electrophilic aromatic substitution on the quinoline ring."; fontsize=10; fontname="Arial"; } enddot
Common Halogenating Reagents
The choice of halogenating agent is critical and depends on the desired halogen and the reactivity of the quinoline substrate.
| Reagent Class | Examples | Characteristics |
| N-Halosuccinimides | NCS, NBS, NIS | Mild and versatile, acting as both electrophiles and oxidants.[1] |
| Trihaloisocyanuric Acids | TCCA, TBca, TICA | Inexpensive, atom-economical, and effective for metal-free halogenations.[1][4][5] |
| Molecular Halogens | Br₂, Cl₂ | Classical, potent reagents, though their use can sometimes lead to over-halogenation.[1] |
Influence of Substituents
The regioselectivity of electrophilic halogenation can be significantly influenced by the presence of substituents on the quinoline ring.
-
Electron-Donating Groups (EDGs): Activating groups such as -OR and -NR₂ on the benzene ring enhance its reactivity and can direct halogenation to specific positions. For instance, an 8-methoxy group will strongly direct bromination to the 5-position.[1]
-
Electron-Withdrawing Groups (EWGs): Deactivating groups on the benzene ring will decrease its reactivity, often requiring harsher reaction conditions.
-
Directing Groups: The use of a directing group, such as an 8-amido group, is a powerful strategy to achieve high regioselectivity, particularly for C-5 halogenation.[4][6][7]
Experimental Protocol: Metal-Free C-5 Chlorination of N-(quinolin-8-yl)acetamide
This protocol, adapted from Motati, D. R., et al. (2018), demonstrates a highly regioselective and metal-free approach to C-5 chlorination.[1][4][5]
Materials:
-
N-(quinolin-8-yl)acetamide
-
Trichloroisocyanuric acid (TCCA)
-
Acetonitrile (ACN)
Procedure:
-
To a round-bottom flask, add N-(quinolin-8-yl)acetamide (0.4 mmol) and acetonitrile (3 mL).
-
Stir the mixture at room temperature in an open-air atmosphere.
-
Add trichloroisocyanuric acid (TCCA) (0.145 mmol) to the solution.
-
Continue stirring at room temperature for 15 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Halogenation on the Pyridine Ring: Overcoming the Electron Deficiency
Direct electrophilic halogenation on the electron-deficient pyridine ring is challenging. However, several strategies can be employed to achieve this transformation.
Halogenation of Quinoline Hydrochloride Salts
Protonation of the quinoline nitrogen deactivates the benzene ring to a greater extent than the pyridine ring, allowing for electrophilic attack on the latter. This method can be used to synthesize 3-haloquinolines.[1][8]
Nucleophilic Halogenation
Nucleophilic substitution is a powerful method for introducing halogens at the 2- and 4-positions of the quinoline ring.[3][8] These positions are activated towards nucleophilic attack due to the electron-withdrawing effect of the nitrogen atom. The reaction proceeds through an addition-elimination mechanism, where the negative charge in the intermediate is stabilized by the nitrogen.[3] Position 4 is generally more reactive than position 2.[3][8]
dot graph "Nucleophilic_Substitution_Workflow" { layout=dot; rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
Start [label="2- or 4-Haloquinoline", fillcolor="#EA4335"]; Nucleophile [label="Nucleophile (Nu-)", shape=ellipse, fillcolor="#34A853"]; Addition [label="Nucleophilic Addition"]; Intermediate [label="Meisenheimer-like Intermediate\n(Negative charge on N)", shape=parallelogram, fillcolor="#FBBC05"]; Elimination [label="Elimination of Halide (X-)"]; Product [label="Substituted Quinoline", fillcolor="#4285F4"];
Start -> Addition; Nucleophile -> Addition; Addition -> Intermediate; Intermediate -> Elimination; Elimination -> Product; } caption { label="Workflow for nucleophilic substitution on haloquinolines."; fontsize=10; fontname="Arial"; } enddot
Modern Synthetic Methods
Recent advances in organic synthesis have provided new avenues for halogenating the pyridine ring.
-
C-H Activation: Transition metal-catalyzed C-H activation methodologies, often employing directing groups, enable the functionalization of otherwise unreactive C-H bonds, including those on the pyridine ring.[1]
-
Electrophilic Cyclization: The electrophilic cyclization of N-(2-alkynyl)anilines provides a route to 3-haloquinolines under mild conditions.[9]
-
Temporary Dearomatization: A temporary dearomatization approach can transform the electron-deficient pyridine into an electron-rich enamine-type intermediate, which can then undergo electrophilic halogenation at the meta-position (C-3).[10]
Reactivity of Haloquinolines: Gateways to Molecular Complexity
Haloquinolines are not merely final products but are versatile intermediates for further synthetic transformations. The halogen atom serves as a handle for introducing a wide array of functional groups, significantly expanding the chemical space accessible from the quinoline scaffold.
Cross-Coupling Reactions
Haloquinolines are excellent substrates for various transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex quinoline derivatives with diverse functionalities.
Nucleophilic Aromatic Substitution (SNAAr)
As previously discussed, halogens at the 2- and 4-positions are readily displaced by nucleophiles. This reactivity is exploited to introduce amines, alkoxides, and other nucleophilic moieties, which are common pharmacophores in drug molecules.
The Role of Haloquinolines in Drug Development
The introduction of halogens into the quinoline scaffold can profoundly impact its physicochemical and pharmacological properties. Halogen atoms can influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[11][12] Consequently, haloquinolines are prevalent in a wide range of pharmaceuticals, including antimalarials (e.g., chloroquine), anticancer agents, and anti-HIV drugs.[9][11][12]
Conclusion
The halogenation of the quinoline ring system is a cornerstone of synthetic organic chemistry, providing access to a vast array of functionalized molecules with significant applications in drug discovery and materials science. A thorough understanding of the electronic properties of the quinoline nucleus, coupled with a strategic choice of halogenating agents and reaction conditions, allows for the controlled and regioselective introduction of halogens. The resulting haloquinolines serve as versatile synthetic intermediates, paving the way for the creation of novel and complex molecular architectures.
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Math-Net.Ru. Synthesis of 4-haloquinolines and their fused polycyclic derivatives. [Link]
-
MDPI. Iron(III)-Catalyzed Highly Regioselective Halogenation of 8-Amidoquinolines in Water. [Link]
-
Química Organica.org. Nucleophilic substitution in quinoline and isoquinoline. [Link]
-
ResearchGate. Synthesis of 4‐Halo Quinolines and Its Applications. [Link]
-
Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. [Link]
-
Chapter 7_Quinolines and Isoquinolines.pdf. [Link]
-
Organic Chemistry Portal. Synthesis of quinolines. [Link]
-
Royal Society of Chemistry. A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines. [Link]
-
Royal Society of Chemistry. A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines. [Link]
-
ResearchGate. Nucleophilic halogenations of pyridine‐ and isoquinoline‐N‐oxides with... [Link]
-
National Institutes of Health. A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines. [Link]
-
Organic Syntheses. meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine. [Link]
-
ACS Publications. Impact of the Halogen Substitution Pattern on the Biological Activity of Organoruthenium 8-Hydroxyquinoline Anticancer Agents. [Link]
-
Synthesis and antitumor activity of halogen-substituted 4-(3,3-dimethyl-1-triazeno)quinolines. [Link]
-
Royal Society of Chemistry. Metal-free C5-selective halogenation of quinolines under aqueous conditions. [Link]
-
ResearchGate. Remote halogenation of quinoline at C5 and/or C7-position. [Link]
-
ResearchGate. Synthesis of medicinally important quinolines using metal-free... [Link]
-
UV photoelectron spectroscopic study of substituent effects in quinoline derivatives. [Link]
-
Scribd. Reactivity Quinoline. [Link]
-
ACS Publications. Ligand-Controlled Regioselective Dearomative Vicinal and Conjugate Hydroboration of Quinolines. [Link]
-
ResearchGate. Mechanism of Electrophilic Substitution in Quinoline and Isoquinoline. [Link]
-
MDPI. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. [Link]
-
PubMed Central. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. [Link]
-
YouTube. Reactivity of Quinoline. [Link]
-
ACS Publications. The Synthesis of 4-Hydroxyquinolines.1 I. Through Ethoxymethylenemalonic Ester. [Link]
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- 9. Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines - PMC [pmc.ncbi.nlm.nih.gov]
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Introduction: The Strategic Advantage of Orthogonal Halogenation
An In-Depth Technical Guide to Bromo-Iodo Substituted Heterocycles: Synthesis, Reactivity, and Applications
In the landscape of synthetic chemistry, particularly within drug development and materials science, the ability to construct complex molecular architectures with precision is paramount. Bromo-iodo substituted heterocycles have emerged as exceptionally versatile building blocks, offering chemists a powerful tool for controlled, sequential functionalization. The significant difference in reactivity between the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds provides a synthetic "handle" for regioselective transformations. The C-I bond, being weaker and more polarizable, is significantly more reactive in palladium-catalyzed cross-coupling reactions, allowing for its selective functionalization while the more robust C-Br bond remains intact for subsequent manipulations.[1][2][3][4] This inherent orthogonality is the cornerstone of their utility, enabling the efficient and programmed synthesis of multi-substituted heterocyclic systems that would be challenging to access through other means. This guide provides a comprehensive overview of the synthesis of these key intermediates, explores the principles governing their selective reactivity, and highlights their application in constructing advanced materials and medicinally relevant scaffolds.
Part 1: Synthetic Strategies for Bromo-Iodo Heterocycles
The synthesis of bromo-iodo heterocycles can be broadly approached through two main pathways: direct halogenation of a heterocyclic core and base-mediated rearrangements, such as the halogen dance reaction. The choice of method depends on the nature of the heterocycle, the desired substitution pattern, and the availability of starting materials.
Directed ortho-Metalation and Halogenation
One of the most reliable methods for introducing halogens at specific positions is through directed ortho-metalation (DoM). This strategy involves the deprotonation of a C-H bond positioned ortho to a directing metalating group (DMG) by a strong base, typically an organolithium reagent like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA).[5][6] The resulting organolithium intermediate can then be quenched with an electrophilic halogen source to install the desired bromine or iodine atom.
The process often involves an initial lithiation followed by trapping with an iodine source (e.g., I₂). Subsequent bromination can be more complex. Direct bromination of aryllithium intermediates can sometimes give low yields; a more effective approach involves transmetalation with zinc chloride (ZnCl₂) to form a more stable organozinc species before quenching with an electrophilic bromine source like N-bromosuccinimide (NBS).[7] This Li-Zn exchange minimizes side reactions and significantly improves yields for polyhalogenated systems.[7]
Key Causality in DoM:
-
Directing Group: The DMG, typically containing heteroatoms like oxygen or nitrogen, coordinates to the lithium base, lowering the kinetic barrier for deprotonation at the adjacent C-H bond.[8]
-
Base Selection: For π-deficient heterocycles like pyridine, less nucleophilic bases such as LDA are often required to prevent competitive nucleophilic addition to the ring.[5][8]
-
Solvent: Anhydrous ethers like tetrahydrofuran (THF) or diethyl ether are crucial as they are non-protic and effectively solvate the organolithium intermediates.[5]
The Halogen Dance Reaction: A Powerful Isomerization Tool
The "halogen dance" is a base-catalyzed isomerization reaction where a halogen atom migrates from one position to another on an aromatic or heterocyclic ring.[9][10][11][12] This powerful transformation allows for the synthesis of specific isomers that are difficult or impossible to obtain through classical methods.[12] The reaction is typically initiated by deprotonation with a strong, sterically hindered base like LDA, which generates a carbanion. This is followed by a series of halogen-lithium exchanges that ultimately lead to the thermodynamically most stable lithiated intermediate, which can then be trapped by an electrophile.[13]
A prime example is the synthesis of 2-bromo-4-iodopyridine from 2-bromopyridine. Treatment with LDA deprotonates the 6-position, but the resulting lithio species is unstable and rearranges. The subsequent addition of iodine traps the more stable 4-lithio intermediate, which is formed via the halogen dance mechanism.[14]
Part 2: The Principle of Orthogonal Reactivity in Cross-Coupling
The synthetic power of bromo-iodo heterocycles is fully realized in sequential cross-coupling reactions. The differential reactivity of the C(sp²)-I and C(sp²)-Br bonds is the key enabling factor.
| Bond Property | C(sp²) — I | C(sp²) — Br | Rationale & Implication |
| Bond Dissociation Energy | ~272 kJ/mol | ~335 kJ/mol | The C-I bond is significantly weaker, requiring less energy for cleavage during the oxidative addition step of a catalytic cycle.[3] |
| Polarizability | Higher | Lower | The greater polarizability of iodine facilitates interaction with the electron-rich low-valent palladium or nickel catalyst.[3] |
| Reactivity in Pd(0) Coupling | High | Moderate | The C-I bond undergoes oxidative addition to Pd(0) much faster and under milder conditions than the C-Br bond.[2][15] |
This reactivity difference allows for highly selective reactions. For instance, a Suzuki, Stille, or Sonogashira coupling can be performed selectively at the iodo-position, leaving the bromo-position untouched. The resulting bromo-substituted product can then undergo a second, distinct cross-coupling reaction under more forcing conditions to install a different substituent.[1][2]
Comparative Reactivity Data
The following table summarizes typical conditions demonstrating the selective functionalization of bromo-iodo heterocycles.
| Heterocycle | Reaction Type | Conditions for C-I Coupling | Conditions for C-Br Coupling | Outcome |
| 2-Bromo-5-iodothiazole | Stille Coupling | Pd(PPh₃)₄, Organostannane, Toluene, 80 °C | PdCl₂(dppf), Organostannane, DMF, 110 °C | Sequential diarylation[2] |
| 2-Bromo-4-iodopyridine | Suzuki Coupling | Pd(OAc)₂, SPhos, K₂CO₃, Dioxane/H₂O, 60 °C | Pd(dppf)Cl₂, K₃PO₄, Dioxane/H₂O, 100 °C | Stepwise introduction of two different aryl groups[14] |
| 3-Bromo-2-iodothiophene | Sonogashira Coupling | Pd(PPh₃)₂Cl₂, CuI, Terminal Alkyne, Et₃N, RT | Pd(PPh₃)₄, CuI, Terminal Alkyne, Et₃N, 80 °C | Selective alkynylation at C-2 followed by C-3[1] |
Part 3: Applications in Materials Science and Medicinal Chemistry
The precise control offered by bromo-iodo heterocycles makes them invaluable in fields demanding sophisticated molecular engineering.
Organic Electronics
In materials science, these compounds are crucial for building conjugated polymers and small molecules for organic electronics.[1] 3-Bromo-2-iodothiophene , for example, is a cornerstone for synthesizing regioregular polythiophenes used in Organic Field-Effect Transistors (OFETs) and Organic Solar Cells (OSCs).[1] The ability to selectively polymerize through the iodo-position and later functionalize the bromo-position allows for the creation of complex donor-acceptor systems and block copolymers, which is essential for tuning the electronic and optical properties of the final material.[1]
Drug Development
In medicinal chemistry, the heterocyclic scaffold is a privileged structure found in numerous marketed drugs.[16] The ability to rapidly generate diverse libraries of substituted heterocycles is a key goal in drug discovery. Bromo-iodo pyridines, indoles, and quinolines serve as versatile platforms for this purpose.[10][16][17] Sequential cross-coupling allows medicinal chemists to systematically vary substituents at two different positions on the heterocyclic core, facilitating the exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties. For instance, highly functionalized pyridines are present in anticancer agents like Crizotinib.[16]
Part 4: Experimental Protocols
The following protocols are representative examples of the synthesis and selective functionalization of bromo-iodo heterocycles, adapted from the literature.
Protocol 1: Synthesis of 2-Bromo-4-iodopyridine via Halogen Dance[14]
This protocol describes a convenient one-pot synthesis with an enhanced yield.
Materials:
-
2-Bromopyridine
-
Diisopropylamine
-
n-Butyllithium (n-BuLi) in hexanes
-
Iodine (I₂)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous Na₂S₂O₃ solution
-
Saturated aqueous NaCl solution (brine)
-
Anhydrous Na₂SO₄
Procedure:
-
To a flame-dried, three-necked flask under an argon atmosphere, add anhydrous THF and cool to -78 °C.
-
Add diisopropylamine, followed by the dropwise addition of n-BuLi. Stir the mixture at -78 °C for 30 minutes to generate LDA in situ.
-
Slowly add a solution of 2-bromopyridine in anhydrous THF to the LDA solution at -78 °C.
-
Allow the reaction mixture to warm to 0 °C and stir for 2 hours to facilitate the halogen dance rearrangement.
-
Cool the mixture back down to -78 °C.
-
Add a solution of iodine in anhydrous THF dropwise. Stir at -78 °C for 1 hour.
-
Quench the reaction by adding saturated aqueous Na₂S₂O₃ solution, followed by water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (hexanes/ethyl acetate gradient) to yield 2-bromo-4-iodopyridine as a solid.
Protocol 2: Selective Suzuki-Miyaura Coupling at the C-I Position of 2-Bromo-5-iodothiazole
This protocol is based on the differential reactivity enabling selective C-I bond functionalization.[2]
Materials:
-
2-Bromo-5-iodothiazole
-
Arylboronic acid (1.1 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
Toluene and Water (4:1 mixture)
-
Ethyl acetate
-
Anhydrous MgSO₄
Procedure:
-
In a round-bottom flask, combine 2-bromo-5-iodothiazole, the arylboronic acid, and K₂CO₃.
-
Evacuate and backfill the flask with argon three times.
-
Add the degassed toluene/water solvent mixture, followed by the Pd(PPh₃)₄ catalyst.
-
Heat the reaction mixture to 80-90 °C and monitor by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and dilute with water.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the 2-bromo-5-arylthiazole product.
References
- Vertex AI Search. (n.d.). Unlocking Potential: Applications of 3-Bromo-2-iodothiophene in Advanced Materials.
- Organic Chemistry Portal. (n.d.). Synthesis of indoles.
- Royal Society of Chemistry. (2025). Recent advances in the synthesis of chalcogenylated heterocycles obtained by chalcogenocyclization. Organic & Biomolecular Chemistry.
- ResearchGate. (n.d.). C(sp²)−I selective cross‐coupling of bromo(iodo)arenes with alkyl....
- ResearchGate. (n.d.). Substitution Reactions on Iodine and Bromine - Mechanisms for Facile Halogenations of Heterocycles.
- ResearchGate. (n.d.). Recent Progress on the Halogen Dance Reaction on Heterocycles.
- ResearchGate. (2025). A Convenient Synthesis of 2-Bromo-4-iodopyridine via Halogen Dance and Its Successive One-Pot Disubstitutions.
- ACS Publications. (n.d.). Efficient synthesis of 2-chloro-, 2-bromo-, and 2-iodoindole. The Journal of Organic Chemistry.
- ResearchGate. (2005). (PDF) Recent progress of halogen-dance reactions in heterocycles.
- Duan, X.-F., & Zhang, Z.-B. (2005). RECENT PROGRESS OF HALOGEN-DANCE REACTIONS IN HETEROCYCLES.
- ACS Publications. (2022). 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines. The Journal of Organic Chemistry.
- Benchchem. (n.d.). Application Notes and Protocols for 2-Bromo-5-iodothiazole in Cross-Coupling Reactions.
- Benchchem. (n.d.). Reactivity Face-Off: 1-Iodo-2-methyloct-1-ene vs. its Bromo Analog in Cross-Coupling Chemistry.
- Benchchem. (n.d.). A Comparative Guide to the Reactivity of Bromo- vs. Iodo-Naphthoic Acid Derivatives in Cross-Coupling Reactions.
- NIH. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis.
- ResearchGate. (2025). Recent Progress of Halogen-Dance Reactions in Heterocycles | Request PDF.
- Semantic Scholar. (n.d.). Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives.
- Organic Chemistry Portal. (n.d.). An Improved Method for the Bromination of Metalated Haloarenes via Lithium, Zinc Transmetalation: A Convenient Synthesis of 1,2-Dibromoarenes.
- ResearchGate. (n.d.). Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives.
- Lithium Link. (2003). Directed (ortho) Metallation.
- MDPI. (2022). A Review on Medicinally Important Heterocyclic Compounds.
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Methodological & Application
Application Notes and Protocols: Synthetic Routes to Prepare 3-Bromo-6-iodoquinoline Derivatives
Introduction
3-Bromo-6-iodoquinoline and its derivatives are heterocyclic compounds of significant interest in medicinal chemistry and materials science. The unique substitution pattern of a bromine atom at the 3-position and an iodine atom at the 6-position of the quinoline scaffold provides two distinct handles for further chemical modifications. This allows for the selective introduction of various functional groups through cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, making these compounds versatile building blocks for the synthesis of complex molecules.[1][2] The resulting derivatives have shown potential as kinase inhibitors, anticancer agents, and components in organic light-emitting diodes (OLEDs).
This document provides a comprehensive guide to the synthetic routes for preparing this compound derivatives, intended for researchers, scientists, and professionals in drug development. The protocols described herein are based on established and reliable methodologies, with an emphasis on explaining the underlying chemical principles and providing practical insights for successful execution.
Strategic Approaches to Synthesis
The synthesis of this compound derivatives can be approached through several strategic disconnections. The primary considerations involve the timing and method of introducing the bromine and iodine atoms onto the quinoline core. Two general strategies are prevalent:
-
Halogenation of a pre-formed quinoline ring: This approach involves the synthesis of a quinoline scaffold followed by sequential or simultaneous halogenation at the 3- and 6-positions.
-
Construction of the quinoline ring from halogenated precursors: This strategy utilizes halogenated anilines or other starting materials to build the di-halogenated quinoline ring system through cyclization reactions.
The choice of strategy often depends on the availability of starting materials, desired substitution patterns on the final molecule, and scalability of the reactions.
Protocol 1: Synthesis via Halogenation of 6-Iodoquinoline
This protocol details a common and effective method starting from a commercially available or readily synthesized 6-iodoquinoline. The key steps involve the electrophilic bromination of the quinoline ring at the 3-position.
Mechanistic Rationale
Electrophilic aromatic substitution on the quinoline ring is influenced by the directing effects of the nitrogen atom and the existing iodo substituent. The nitrogen atom deactivates the pyridine ring towards electrophilic attack, making the benzene ring more susceptible. However, direct bromination of quinoline often leads to a mixture of products. The presence of the iodo group at the 6-position further influences the regioselectivity. The bromination at the 3-position is a known reaction, often proceeding via an electrophilic addition-elimination mechanism.
Experimental Protocol
Step 1: Synthesis of 6-Iodoquinoline (if not commercially available)
A common method for the synthesis of 6-iodoquinoline is through a Sandmeyer-type reaction starting from 6-aminoquinoline.[3][4]
-
Diazotization of 6-Aminoquinoline:
-
Dissolve 6-aminoquinoline in an aqueous solution of a non-nucleophilic acid (e.g., sulfuric acid or tetrafluoroboric acid) at 0-5 °C.
-
Slowly add a solution of sodium nitrite (NaNO₂) in water while maintaining the temperature below 5 °C. Stir for 30-60 minutes to ensure complete formation of the diazonium salt.
-
-
Iodination:
-
In a separate flask, prepare a solution of potassium iodide (KI) in water.
-
Slowly add the cold diazonium salt solution to the KI solution. Vigorous nitrogen evolution will be observed.
-
Allow the reaction mixture to warm to room temperature and stir for several hours or overnight.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with aqueous sodium thiosulfate solution to remove any remaining iodine, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain pure 6-iodoquinoline.
-
Step 2: Bromination of 6-Iodoquinoline
-
Reaction Setup:
-
Dissolve 6-iodoquinoline in a suitable solvent such as acetic acid or a chlorinated solvent (e.g., dichloromethane, chloroform).[5]
-
Cool the solution to 0 °C in an ice bath.
-
-
Brominating Agent Addition:
-
Slowly add a solution of bromine (Br₂) in the same solvent to the reaction mixture. Alternatively, N-bromosuccinimide (NBS) can be used as a milder brominating agent, often in the presence of a radical initiator like AIBN or under photochemical conditions if a different mechanism is desired.[6] However, for electrophilic bromination, Br₂ in acetic acid is common.
-
-
Reaction and Work-up:
-
Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).
-
Quench the reaction by adding an aqueous solution of sodium bisulfite or sodium thiosulfate to destroy excess bromine.
-
Neutralize the mixture with a base (e.g., sodium bicarbonate or sodium hydroxide solution).
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure.
-
-
Purification:
-
Purify the crude this compound by column chromatography on silica gel or by recrystallization.
-
Visualization of Workflow
Caption: Workflow for the synthesis of this compound via halogenation of 6-iodoquinoline.
Data Summary
| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |
| 6-Aminoquinoline | 1. NaNO₂, H₂SO₄, 0-5°C; 2. KI, H₂O | 6-Iodoquinoline | Variable | [3] |
| 6-Iodoquinoline | Br₂, Acetic Acid, rt | This compound | Good to Excellent | [7] |
Protocol 2: Synthesis from 4-Bromoaniline via Cyclization
This protocol outlines a multi-step synthesis starting from 4-bromoaniline, constructing the quinoline ring system with the bromine atom already in place at the 6-position, followed by subsequent functionalization to introduce the iodine. This approach is particularly useful for creating a variety of substituted quinolines.[1][8]
Mechanistic Rationale
The core of this synthesis is a cyclization reaction, often a variation of the Doebner-von Miller reaction or the Conrad-Limpach synthesis, to form the quinoline ring.[9] Starting with 4-bromoaniline ensures the bromine is incorporated at the 6-position of the resulting quinoline. Subsequent steps involve converting a functional group at the 4-position (often a hydroxyl or chloro group) to an iodo group.
Experimental Protocol
Step 1: Synthesis of 6-Bromoquinolin-4-ol
-
Condensation:
-
React 4-bromoaniline with diethyl malonate or a similar 1,3-dicarbonyl compound. This can be done by heating the neat reactants or in a high-boiling solvent. A common variation involves reacting 4-bromoaniline with Meldrum's acid and triethyl orthoformate.[1][8]
-
For the reaction with Meldrum's acid and triethyl orthoformate, the initial product is 5-(((4-bromophenyl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione.[1][8]
-
-
Cyclization:
Step 2: Chlorination of 6-Bromoquinolin-4-ol
-
Reaction:
-
Work-up:
-
Carefully pour the reaction mixture onto crushed ice.
-
Neutralize the acidic solution with a base (e.g., sodium bicarbonate or ammonium hydroxide).
-
Extract the product, 6-bromo-4-chloroquinoline, with an organic solvent.
-
Wash the organic layer, dry, and concentrate.
-
Step 3: Iodination of 6-Bromo-4-chloroquinoline
-
Halogen Exchange (Finkelstein Reaction):
-
Dissolve 6-bromo-4-chloroquinoline in a suitable solvent like acetonitrile or acetone.
-
Add an excess of sodium iodide (NaI).
-
Reflux the mixture for several hours to drive the halogen exchange to completion.[8] The precipitation of NaCl helps to shift the equilibrium.
-
-
Work-up and Purification:
-
After cooling, filter off the precipitated sodium chloride.
-
Concentrate the filtrate and purify the crude 6-bromo-4-iodoquinoline by column chromatography or recrystallization.
-
Step 4: Bromination of 6-Bromo-4-iodoquinoline
This final step is analogous to Step 2 in Protocol 1, involving the electrophilic bromination at the 3-position.
-
Reaction:
-
Dissolve 6-bromo-4-iodoquinoline in acetic acid.
-
Slowly add bromine (Br₂) and stir at room temperature.
-
-
Work-up and Purification:
-
Follow the work-up and purification procedures described in Protocol 1 to isolate the final product, this compound.
-
Visualization of Workflow
Caption: Multi-step synthesis of this compound starting from 4-bromoaniline.
Data Summary
| Starting Material | Key Intermediate | Reagents and Conditions | Product | Yield (%) | Reference |
| 4-Bromoaniline | 6-Bromoquinolin-4-ol | Meldrum's acid, Triethyl orthoformate, Diphenyl ether (heat) | 6-Bromoquinolin-4-ol | ~60% | [8] |
| 6-Bromoquinolin-4-ol | 6-Bromo-4-chloroquinoline | POCl₃, DMF, reflux | 6-Bromo-4-chloroquinoline | ~81% | [8] |
| 6-Bromo-4-chloroquinoline | 6-Bromo-4-iodoquinoline | NaI, Acetonitrile, reflux | 6-Bromo-4-iodoquinoline | Good | [8] |
| 6-Bromo-4-iodoquinoline | - | Br₂, Acetic Acid, rt | This compound | Not specified | - |
Safety Considerations
-
Halogens: Bromine is highly corrosive, toxic, and a strong oxidizing agent. Handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat.
-
Acids and Bases: Strong acids (sulfuric acid) and bases (sodium hydroxide) are corrosive. Handle with care and appropriate PPE.
-
Phosphorus Oxychloride (POCl₃): This reagent is highly corrosive and reacts violently with water. Handle it in a fume hood and quench it carefully.
-
High Temperatures: The cyclization step in Protocol 2 involves high temperatures. Use appropriate heating equipment and take precautions against thermal burns.
-
Diazonium Salts: Aryl diazonium salts can be explosive when isolated and dry. It is crucial to use them in solution immediately after their preparation and not to isolate them.
Conclusion
The synthesis of this compound derivatives can be achieved through multiple synthetic routes. The choice of a particular pathway will depend on factors such as the availability of starting materials, the desired scale of the reaction, and the need for specific substitution patterns. The protocols provided in this application note offer reliable and well-documented methods for the preparation of these valuable synthetic intermediates. By understanding the underlying chemical principles and adhering to safe laboratory practices, researchers can successfully synthesize these compounds for their applications in drug discovery and materials science.
References
-
Motati, D. R., Uredi, D., & Watkins, E. B. (2018). A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines. Chemical Science, 9(2), 529-534. [Link]
-
Royal Society of Chemistry. (2018). A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines. Chemical Science. [Link]
-
ResearchGate. (n.d.). Halogenation of 8-methyl quinoline. ResearchGate. [Link]
- Joule, J. A. (n.d.). Chapter 7: Quinolines and Isoquinolines.
-
Organic Syntheses. (2024). meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine. Organic Syntheses, 101, 524-541. [Link]
-
Fun, H. K., Kia, Y., Arshad, S., & O'Connor, C. M. (2008). 8-Iodo-quinolinium chloride dihydrate. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 11), o2076. [Link]
-
Wang, W., Guo, Y., Wang, L., OuYang, Y., Wang, Q., & Zhu, W. (2015). Synthesis of 6-bromo-4-iodoquinoline. In Proceedings of the 2015 3rd International Conference on Material, Mechanical and Manufacturing Engineering (ICMMME 2015). Atlantis Press. [Link]
-
Royal Society of Chemistry. (n.d.). Metal-Free Synthesis of N-Fused Heterocyclic Iodides via C-H Functionalization Mediated by tert- Butylhydroperoxide Supporting I. The Royal Society of Chemistry. [Link]
-
Reddy, G. S. K., Reddy, T. R., & Reddy, K. R. (2015). Regioselective Synthesis of 3-Bromoquinoline Derivatives and Diastereoselective Synthesis of Tetrahydroquinolines via Acid-Promoted Rearrangement of Arylmethyl Azides. The Journal of Organic Chemistry, 80(17), 8946-8953. [Link]
-
Wikipedia. (n.d.). Sandmeyer reaction. [Link]
-
Semantic Scholar. (n.d.). Synthesis of 6-iodo / bromo- 3-amino-2-methylquinazolin- 4 (3H)-ones by direct halogenation and their Schiff base derivatives. Semantic Scholar. [Link]
-
J&K Scientific LLC. (2025). Sandmeyer Reaction. J&K Scientific LLC. [Link]
-
BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. [Link]
-
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. [Link]
- La Trobe University. (n.d.).
-
ResearchGate. (2022). Synthesis of 6-bromo-4-iodoquinoline. [Link]
-
MDPI. (n.d.). New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. MDPI. [Link]
-
Ökten, S., Çakmak, O., Karayildirim, T., & Tombul, M. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. ACS Omega. [Link]
-
ChemRxiv. (n.d.). Electrophilic Activation of Molecular Bromine Mediated by I(III). ChemRxiv. [Link]
-
National Institutes of Health. (2024). New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. National Institutes of Health. [Link]
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- Google Patents. (n.d.).
-
Organic Syntheses. (n.d.). Isoquinoline, 5-bromo-8-nitro-. Organic Syntheses Procedure. [Link]
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Application Notes & Protocols: Strategic Suzuki-Miyaura Cross-Coupling of 3-Bromo-6-iodoquinoline for Sequential Derivatization
Introduction: The Strategic Value of Dihalogenated Quinolines
The quinoline scaffold is a privileged structure in medicinal chemistry and materials science, forming the core of numerous approved pharmaceuticals and functional materials.[1][2] The ability to precisely functionalize this heterocycle at multiple positions is critical for developing novel molecular entities with tailored properties. 3-Bromo-6-iodoquinoline is a particularly valuable building block, offering two distinct reactive sites for palladium-catalyzed cross-coupling reactions.[3][4]
The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds allows for a highly regioselective and sequential approach to synthesis. This enables the programmed construction of complex, unsymmetrically substituted quinoline derivatives, which would be challenging to achieve through other methods. These application notes provide a comprehensive guide to leveraging this reactivity, detailing the mechanistic principles and offering field-proven protocols for the selective Suzuki-Miyaura cross-coupling at the C-6 and C-3 positions.
The Principle of Regioselectivity: Exploiting Halogen Reactivity
The Suzuki-Miyaura reaction is a cornerstone of modern synthesis, proceeding through a well-established catalytic cycle involving a palladium catalyst.[5][6][7] The cycle's three key steps are Oxidative Addition , Transmetalation , and Reductive Elimination .[5][8]
The remarkable regioselectivity observed with this compound is dictated by the initial, and often rate-determining, Oxidative Addition step.[5][6] During this step, the Pd(0) catalyst inserts itself into the carbon-halogen bond. The rate of this insertion is inversely related to the bond dissociation energy of the carbon-halogen bond. The C-I bond is significantly weaker than the C-Br bond, resulting in a lower activation energy for oxidative addition at the 6-position.
The established reactivity order for aryl halides in Suzuki-Miyaura coupling is: R-I > R-OTf > R-Br >> R-Cl [6]
This inherent difference allows for the selective coupling of a boronic acid at the 6-position under mild conditions, leaving the more robust C-Br bond at the 3-position intact for a subsequent, distinct coupling reaction under more forcing conditions.
Experimental Protocols and Workflow
The following protocols provide a robust starting point for the sequential Suzuki-Miyaura coupling of this compound. Researchers should note that optimization may be necessary for specific boronic acid substrates.
Sources
Application Notes & Protocols: Strategic Functionalization of 3-Bromo-6-iodoquinoline via Palladium-Catalyzed Cross-Coupling Reactions
Introduction: The Strategic Value of 3-Bromo-6-iodoquinoline
The quinoline nucleus is a cornerstone scaffold in medicinal chemistry and materials science, appearing in numerous pharmaceuticals, agrochemicals, and functional dyes.[1][2] The strategic introduction of substituents onto this framework is paramount for modulating biological activity and material properties. This compound represents a particularly valuable building block for molecular diversification due to its two distinct halogen atoms, which can be functionalized selectively using palladium-catalyzed cross-coupling reactions.
This guide provides an in-depth analysis and field-proven protocols for the selective functionalization of this compound. We will explore the principles of chemoselectivity that govern these transformations and provide detailed methodologies for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, empowering researchers to leverage this versatile substrate in their synthetic campaigns.
Pillar 1: The Principle of Chemoselective Activation
The success of sequential cross-coupling on dihalogenated substrates hinges on the differential reactivity of the carbon-halogen (C-X) bonds. In palladium-catalyzed reactions, the first and often rate-limiting step is the oxidative addition of the C-X bond to a palladium(0) complex. The rate of this step is inversely proportional to the bond dissociation energy (BDE) of the C-X bond.
The established reactivity trend for aryl halides is: C-I > C-Br > C-Cl > C-F .[3][4]
The carbon-iodine bond is significantly weaker and more polarizable than the carbon-bromine bond, making it far more susceptible to oxidative addition by the electron-rich Pd(0) catalyst.[5] This inherent difference in reactivity allows for highly selective functionalization at the 6-position (C-I) of this compound while leaving the 3-position (C-Br) intact for subsequent transformations.
Caption: Relative reactivity of Carbon-Halogen bonds in oxidative addition.
Application Note 1: Selective Suzuki-Miyaura Coupling at the C-6 Position
The Suzuki-Miyaura reaction is a robust method for forming C(sp²)-C(sp²) bonds, widely used to synthesize biaryl compounds.[6] By leveraging the higher reactivity of the C-I bond, we can selectively introduce an aryl or vinyl group at the 6-position of the quinoline core.
Causality Behind Protocol Choices:
-
Catalyst System: A combination of a palladium(II) precatalyst like Pd(OAc)₂ and a sterically hindered biarylphosphine ligand such as SPhos is highly effective. The bulky ligand promotes the formation of a monoligated Pd(0) species, which is highly active in the oxidative addition step, and facilitates the reductive elimination to release the product.[4]
-
Base: Potassium phosphate (K₃PO₄) is a moderately strong base that is effective in promoting the transmetalation step without causing degradation of sensitive functional groups on the boronic acid or the quinoline substrate.
-
Solvent System: A mixture of an organic solvent like 1,4-dioxane and water is crucial. Water is necessary to dissolve the inorganic base and facilitate the hydrolysis of the boronate ester, which is a key part of the transmetalation mechanism.
Experimental Protocol: Synthesis of 3-Bromo-6-(phenyl)quinoline
-
Reagent Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine this compound (1.0 mmol, 332.9 mg), phenylboronic acid (1.2 mmol, 146.3 mg), palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg), SPhos (0.04 mmol, 16.4 mg), and potassium phosphate (K₃PO₄, 2.0 mmol, 424.6 mg).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add degassed 1,4-dioxane (10 mL) and degassed water (1 mL) via syringe.
-
Reaction: Stir the mixture vigorously and heat to 80 °C in a pre-heated oil bath.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-6 hours.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.
-
Extraction: Wash the filtrate with water (2 x 15 mL) and brine (15 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 3-bromo-6-phenylquinoline.
Data Summary: Suzuki-Miyaura Coupling Scope
| Arylboronic Acid Partner | Expected Yield | Notes |
| Phenylboronic acid | >90% | Standard, reliable coupling partner. |
| 4-Methoxyphenylboronic acid | >85% | Electron-donating groups are well-tolerated. |
| 4-Trifluoromethylphenylboronic acid | >80% | Electron-withdrawing groups may require slightly longer reaction times. |
| 2-Thiopheneboronic acid | >85% | Heteroaromatic boronic acids are effective coupling partners. |
Application Note 2: Selective Sonogashira Coupling at the C-6 Position
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond, linking the quinoline core to a terminal alkyne.[7][8] This transformation is invaluable for creating rigid scaffolds and introducing handles for further functionalization, such as in "click chemistry." The reaction proceeds with excellent selectivity at the C-6 iodo position.[9]
Causality Behind Protocol Choices:
-
Dual Catalyst System: The reaction classically employs a palladium catalyst for the main cross-coupling cycle and a copper(I) co-catalyst (CuI). The copper salt reacts with the terminal alkyne to form a copper(I) acetylide, which undergoes transmetalation with the Pd(II)-aryl complex much more rapidly than the alkyne itself.[7]
-
Base/Solvent: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is used. It serves both to neutralize the HX acid formed during the reaction and often acts as the solvent.
Caption: Interplay of Palladium and Copper cycles in Sonogashira coupling.
Experimental Protocol: Synthesis of 3-Bromo-6-((trimethylsilyl)ethynyl)quinoline
-
Reagent Setup: To a Schlenk tube, add this compound (1.0 mmol, 332.9 mg), PdCl₂(PPh₃)₂ (0.03 mmol, 21.1 mg), and copper(I) iodide (CuI, 0.06 mmol, 11.4 mg).
-
Inert Atmosphere: Evacuate and backfill the tube with argon three times.
-
Solvent and Reagent Addition: Add anhydrous, degassed triethylamine (Et₃N, 10 mL) followed by ethynyltrimethylsilane (1.5 mmol, 0.21 mL).
-
Reaction: Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the reaction by TLC. The reaction is often complete in 2-4 hours.
-
Workup: Once the starting material is consumed, remove the solvent under reduced pressure.
-
Purification: Dissolve the residue in dichloromethane (DCM) and filter through a short plug of silica gel to remove salts and catalyst residues. Concentrate the filtrate and purify by column chromatography (hexane/ethyl acetate) to obtain the desired product. The trimethylsilyl (TMS) group can be easily removed with a mild base like K₂CO₃ in methanol if the terminal alkyne is desired.
Application Note 3: Selective Buchwald-Hartwig Amination at the C-6 Position
The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for the formation of C-N bonds, allowing the synthesis of aryl amines from aryl halides.[10][11] This method provides a direct route to 6-aminoquinoline derivatives, which are prevalent in biologically active molecules.
Causality Behind Protocol Choices:
-
Ligand: The choice of ligand is critical for successful C-N coupling. Bulky, electron-rich biarylphosphine ligands like XPhos or RuPhos are essential. They promote the oxidative addition, stabilize the palladium-amido intermediate, and facilitate the final reductive elimination step, which is often the turnover-limiting step.[12]
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is required to deprotonate the amine, forming the active nucleophile for the catalytic cycle.[13]
Experimental Protocol: Synthesis of 3-Bromo-N-phenylquinolin-6-amine
-
Reagent Setup: In a glovebox, or using a Schlenk line, charge a vial with this compound (1.0 mmol, 332.9 mg), Pd₂(dba)₃ (0.01 mmol, 9.2 mg), XPhos (0.03 mmol, 14.3 mg), and sodium tert-butoxide (NaOtBu, 1.4 mmol, 134.5 mg).
-
Inert Atmosphere: Seal the vial and remove it from the glovebox (if used).
-
Reagent Addition: Add anhydrous, degassed toluene (10 mL) followed by aniline (1.1 mmol, 0.1 mL).
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction by LC-MS. The reaction is typically complete in 8-16 hours.
-
Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through Celite®.
-
Extraction & Purification: Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography to yield the product.
Pillar 2: The Power of Sequential Functionalization
The true synthetic utility of this compound lies in the ability to perform sequential, orthogonal cross-coupling reactions. After the initial selective reaction at the C-6 iodo position, the resulting 3-bromo-6-substituted quinoline can be subjected to a second, different palladium-catalyzed reaction to functionalize the C-3 bromo position. This powerful one-pot or stepwise strategy allows for the rapid construction of complex, highly decorated quinoline libraries from a single starting material.
Caption: Workflow for sequential functionalization of this compound.
Safety & Troubleshooting
-
Safety: Palladium catalysts, phosphine ligands, and organic solvents should be handled in a well-ventilated fume hood. Many reagents are air- and moisture-sensitive, requiring the use of inert atmosphere techniques (Schlenk line or glovebox). Always wear appropriate personal protective equipment (PPE).
-
Troubleshooting:
-
Low or No Reactivity: Ensure reagents and solvents are anhydrous and that the reaction atmosphere is completely inert. Oxygen can deactivate the Pd(0) catalyst. Consider a different ligand or a more active palladium precatalyst.
-
Side Product Formation: Homocoupling of the boronic acid (in Suzuki reactions) can occur. Using a slight excess of the boronic acid can be beneficial. If dehalogenation is observed, ensure the base is not too strong or the temperature too high.
-
Poor Selectivity: While selectivity for C-I over C-Br is typically very high, overly harsh conditions (e.g., very high temperatures for prolonged periods) could potentially lead to minor reaction at the C-Br position. Monitor reactions closely to avoid this.
-
References
-
Xu, J., Sun, J., Zhao, J., Huang, B., Li, X., & Sun, Y. (2017). Palladium-catalyzed synthesis of quinolines from allyl alcohols and anilines. RSC Advances. [Link]
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Fairlamb, I. J. S., et al. (2021). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene. White Rose Research Online. [Link]
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Zheng, J., Li, Z., Huang, L., Wu, W., Li, J., & Jiang, H. (2016). Palladium-Catalyzed Intermolecular Aerobic Annulation of o-Alkenylanilines and Alkynes for Quinoline Synthesis. Organic Letters. [Link]
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Fairlamb, I. J. S., et al. (2021). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation. National Institutes of Health. [Link]
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Bikádi, Z., & Hazai, L. (2009). Palladium in Quinoline Synthesis. ScienceDirect. [Link]
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de Leseleuc, M., & Collins, S. K. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. [Link]
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Bickelhaupt, F. M., et al. (2018). Palladium‐Catalyzed Activation of Carbon–Halogen Bonds: Electrostatics‐Controlled Reactivity. ResearchGate. [Link]
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Various Authors. (2018). Functionalization of Dihalogenated Quinolines. RosDok. [Link]
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Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]
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Wikipedia. (n.d.). Heck reaction. Wikipedia. [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
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Spokoyny, A. M., et al. (2018). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Royal Society of Chemistry. [Link]
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Various Authors. (n.d.). Regioselective Lithium—Halogen Exchange and Palladium-Catalyzed Cross-Coupling Reactions of 2,4-Dihaloquinolines. ResearchGate. [Link]
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Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
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Wikipedia. (n.d.). Sonogashira coupling. Wikipedia. [Link]
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Total Organic Chemistry. (2012). The Buchwald-Hartwig Amination Reaction. YouTube. [Link]
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Organic Chemistry Portal. (n.d.). Heck Reaction. Organic Chemistry Portal. [Link]
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Shaikh, M. M., Bhutiya, P. L., & Chikhalia, K. H. (2017). Modified Sonogashira Coupling Strategy For the Functionalization of Substituted Quinoline. ChemistrySelect. [Link]
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Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. [Link]
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Total Organic Chemistry. (2021). Heck Reaction | Named Reactions | Organic Chemistry Lessons. YouTube. [Link]
-
Chemistry LibreTexts. (2023). Heck Reaction. Chemistry LibreTexts. [Link]
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Various Authors. (2018). Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. Chemistry Central Journal. [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
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Protocol for Selective Sonogashira Coupling with 3-Bromo-6-iodoquinoline: A Gateway to Novel Kinase Inhibitors
Introduction: The Strategic Importance of Sonogashira Coupling in Drug Discovery
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This powerful transformation, typically catalyzed by a palladium complex and a copper(I) co-catalyst, has revolutionized the synthesis of complex molecules due to its mild reaction conditions and broad functional group tolerance.[1] In the landscape of drug development, the Sonogashira reaction is particularly prized for its ability to construct arylalkyne moieties, which are key structural motifs in a plethora of biologically active compounds, including potent kinase inhibitors.[3][4]
This application note provides a detailed protocol for the regioselective Sonogashira coupling of 3-bromo-6-iodoquinoline, a dihalogenated heterocyclic scaffold with significant potential in medicinal chemistry. The inherent reactivity differences between the carbon-iodine and carbon-bromine bonds allow for a selective reaction at the 6-position, installing an alkyne functionality while leaving the 3-bromo position intact for subsequent diversification. This strategic approach opens avenues for the efficient synthesis of novel quinoline-based compounds, which are central to the development of targeted therapies for diseases such as cancer. Specifically, the quinoline core is a key component of several approved and investigational Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) inhibitors.[3]
The Chemistry of Selectivity: Exploiting Halogen Reactivity
The success of a selective Sonogashira coupling on a dihalogenated substrate like this compound hinges on the differential reactivity of the carbon-halogen bonds towards the palladium catalyst. The generally accepted order of reactivity for oxidative addition to the Pd(0) center is I > Br > Cl > F. This principle is the cornerstone of our protocol, allowing for the preferential activation of the C-I bond at the 6-position of the quinoline ring over the C-Br bond at the 3-position.
By carefully controlling the reaction conditions, we can achieve a highly selective mono-alkynylation, yielding 6-alkynyl-3-bromoquinoline as the major product. This intermediate is a versatile building block, as the remaining bromine atom can be utilized in subsequent cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce additional molecular complexity.
Reaction Mechanism: A Tale of Two Catalytic Cycles
The classical Sonogashira reaction operates through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[5]
Caption: Figure 1: Simplified mechanism of the copper-catalyzed Sonogashira coupling.
-
Palladium Cycle :
-
Oxidative Addition : The active Pd(0) catalyst inserts into the aryl-iodide bond of this compound to form a Pd(II) complex.
-
Transmetalation : The copper acetylide (formed in the copper cycle) transfers the alkynyl group to the palladium center, displacing the halide.
-
Reductive Elimination : The desired product, 6-alkynyl-3-bromoquinoline, is formed, and the Pd(0) catalyst is regenerated.
-
-
Copper Cycle :
-
The terminal alkyne reacts with a copper(I) salt (e.g., CuI) in the presence of a base to form a copper(I) acetylide.[6] This species is the key nucleophile that participates in the transmetalation step of the palladium cycle.
-
While the copper co-catalyst generally enhances the reaction rate, it can also lead to the undesirable formation of alkyne homocoupling products (Glaser coupling).[1] For substrates where this is a significant side reaction, a copper-free Sonogashira protocol can be employed. In the absence of copper, the deprotonation of the alkyne and its coordination to the palladium center are believed to occur directly on the palladium complex, often facilitated by the amine base.[5]
Experimental Protocol: Selective Sonogashira Coupling of this compound
This protocol details a reliable method for the selective Sonogashira coupling at the 6-position of this compound.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥97% | Commercially Available | |
| Terminal Alkyne | ≥98% | Commercially Available | e.g., Phenylacetylene, Trimethylsilylacetylene |
| PdCl₂(PPh₃)₂ | Catalyst Grade | Commercially Available | Bis(triphenylphosphine)palladium(II) dichloride |
| Copper(I) Iodide (CuI) | ≥99% | Commercially Available | |
| Triethylamine (TEA) | Anhydrous, ≥99.5% | Commercially Available | Should be freshly distilled or from a sealed bottle. |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Commercially Available | Inhibitor-free. |
| Ethyl Acetate | ACS Grade | Commercially Available | For workup and chromatography. |
| Hexanes | ACS Grade | Commercially Available | For chromatography. |
| Saturated aq. NH₄Cl | Prepared in-house | ||
| Brine | Prepared in-house | Saturated aqueous NaCl solution. | |
| Anhydrous MgSO₄ or Na₂SO₄ | Commercially Available | For drying. |
Equipment
-
Schlenk flask or oven-dried round-bottom flask with a reflux condenser
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
-
Syringes and needles
-
Temperature-controlled heating mantle or oil bath
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Flash chromatography system
Step-by-Step Procedure
Caption: Figure 2: Experimental workflow for the Sonogashira coupling.
-
Reaction Setup : To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.02 equiv), and copper(I) iodide (CuI, 0.04 equiv).
-
Inert Atmosphere : Seal the flask and evacuate and backfill with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.
-
Solvent and Base Addition : Under a positive pressure of inert gas, add anhydrous tetrahydrofuran (THF) (approx. 0.1 M concentration relative to the quinoline substrate) followed by anhydrous triethylamine (TEA) (3.0 equiv) via syringe.
-
Degassing : Stir the resulting suspension at room temperature for 10-15 minutes. For optimal results, degas the mixture further by subjecting it to three freeze-pump-thaw cycles.
-
Alkyne Addition : Add the terminal alkyne (1.2 equiv) dropwise to the reaction mixture via syringe at room temperature.
-
Reaction : Heat the reaction mixture to 50-60 °C and stir for 4-12 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting material.
-
Work-up : Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove insoluble salts. Transfer the filtrate to a separatory funnel and wash with saturated aqueous ammonium chloride solution (to remove copper salts), followed by water and brine.
-
Purification : Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization : The purified product, 6-alkynyl-3-bromoquinoline, should be characterized by standard analytical techniques (¹H NMR, ¹³C NMR, and mass spectrometry) to confirm its structure and purity.
Troubleshooting and Optimization
| Issue | Possible Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Use a fresh batch of palladium catalyst. Consider a pre-catalyst that is more readily reduced to Pd(0) in situ, such as Pd(PPh₃)₄. |
| Insufficiently anhydrous/anaerobic conditions | Ensure all solvents and reagents are rigorously dried and the reaction is performed under a strict inert atmosphere. | |
| Poorly reactive alkyne | For less reactive alkynes, increasing the reaction temperature or using a more activating base (e.g., DBU) may be beneficial. | |
| Significant Homocoupling | Presence of oxygen | Ensure thorough degassing of the reaction mixture. |
| High catalyst loading or temperature | Reduce the amount of copper(I) iodide or switch to a copper-free protocol. Lowering the reaction temperature may also help.[7] | |
| Formation of Di-alkynylated Product | Reaction temperature too high or reaction time too long | The C-Br bond can react under more forcing conditions. Monitor the reaction closely and stop it once the starting material is consumed. Lowering the temperature can improve selectivity. |
Application in the Synthesis of Kinase Inhibitors
The 6-alkynyl-3-bromoquinoline scaffold synthesized via this protocol is a valuable precursor for the synthesis of complex heterocyclic molecules with potential applications in drug discovery. For instance, the quinoline core is structurally related to the quinazoline core found in Lapatinib, a dual tyrosine kinase inhibitor that targets both the EGFR and HER2 pathways.[3][4] While the direct synthesis of Lapatinib from this specific precursor is not the established route, the functional handles on the 6-alkynyl-3-bromoquinoline allow for analogous synthetic transformations. The alkyne can be further elaborated, and the bromine can serve as a point of attachment for other fragments through various cross-coupling reactions, enabling the construction of a library of novel compounds for screening as potential kinase inhibitors.
Conclusion
This application note provides a robust and selective protocol for the Sonogashira coupling of this compound. By leveraging the differential reactivity of the carbon-halogen bonds, a versatile 6-alkynyl-3-bromoquinoline intermediate can be synthesized in good yield. This method offers a reliable and efficient entry point for the synthesis of novel quinoline-based compounds with potential applications in the development of targeted therapeutics, particularly in the field of oncology. The detailed protocol and troubleshooting guide are intended to enable researchers to successfully implement and adapt this valuable synthetic transformation in their own laboratories.
References
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MDPI. Design, Synthesis, Biological Evaluation, and Molecular Dynamics Studies of Novel Lapatinib Derivatives. MDPI. Available at: [Link]
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Wikipedia. Sonogashira coupling. Wikipedia. Available at: [Link]
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Chen, F., et al. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. STAR Protocols, 5(1), 102875. Available at: [Link]
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Ezugwu, J. A., et al. (2017). Palladium-Catalyzed Sonogashira Synthesis of Alkynyl Derivatives of Quinoline-5, 8-Dione. Asian Journal of Applied Sciences. Available at: [Link]
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Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841–1844. Available at: [Link]
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Razafindrainibe, F., et al. (2018). Sonogashira Cross‐Coupling Reaction of Bromocyanofluoro Pyridine Compounds: Access to 5‐ and 6‐Alkynylfluoropyridinamidoximes Scaffolds. European Journal of Organic Chemistry, 2018(44), 6129-6136. Available at: [Link]
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Pendidikan Kimia. An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. Pendidikan Kimia. Available at: [Link]
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ResearchGate. Sonogashira Cross‐Coupling Reaction of Bromocyanofluoro Pyridine Compounds: Access to 5‐ and 6‐Alkynylfluoropyridinamidoximes Scaffolds. ResearchGate. Available at: [Link]
-
National Institutes of Health. Development of the Inverse Sonogashira Reaction for DEL Synthesis. National Institutes of Health. Available at: [Link]
-
YouTube. Sonogashira Coupling- Reaction and application in Research Lab. YouTube. Available at: [Link]
-
Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121. Available at: [Link]
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Application Notes and Protocols for the Synthesis of Bioactive Molecules using 3-Bromo-6-iodoquinoline
Introduction: The Strategic Advantage of 3-Bromo-6-iodoquinoline in Bioactive Molecule Synthesis
The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmacologically active compounds, including anticancer, anti-inflammatory, and antimicrobial agents.[1] The functionalization of the quinoline core is a key strategy for modulating the biological activity of these molecules. This compound is a bespoke starting material, engineered for the precise and regioselective synthesis of complex, polysubstituted quinoline derivatives.
The strategic placement of two different halogen atoms on the quinoline ring—a bromine at the 3-position and an iodine at the 6-position—is the cornerstone of this reagent's utility. The carbon-iodine bond is significantly weaker than the carbon-bromine bond, leading to a higher reactivity of the 6-position in palladium-catalyzed cross-coupling reactions.[2] This differential reactivity allows for a sequential and controlled functionalization of the quinoline scaffold, first at the 6-position (the iodo-substituent) and subsequently at the 3-position (the bromo-substituent). This application note provides a comprehensive guide to leveraging the unique reactivity of this compound in the synthesis of potential kinase inhibitors, a critical class of anticancer therapeutics.[3]
Regioselective Functionalization: A Stepwise Approach
The differential reactivity of the C-I and C-Br bonds in this compound enables a predictable and stepwise introduction of different chemical moieties. This is particularly advantageous in the synthesis of complex molecules where a specific substitution pattern is crucial for biological activity.
Workflow for Sequential Cross-Coupling Reactions
Caption: Sequential functionalization of this compound.
Application in the Synthesis of Kinase Inhibitors
Protein kinases are pivotal regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[4] Quinoline-based molecules have emerged as potent inhibitors of several kinases, including Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are key targets in oncology.[1][2][5] The following sections outline hypothetical yet plausible synthetic routes to novel kinase inhibitors using this compound.
Target Molecule Design: A Hypothetical Dual EGFR/VEGFR-2 Inhibitor
Drawing inspiration from the structures of known quinoline-based kinase inhibitors, we propose the synthesis of a novel 3-alkynyl-6-arylquinoline derivative as a potential dual inhibitor of EGFR and VEGFR-2. The 6-aryl group can be designed to interact with the hinge region of the kinase, while the 3-alkynyl moiety can be tailored to occupy a hydrophobic pocket, potentially enhancing potency and selectivity.
Experimental Protocols
The following protocols are generalized procedures and should be optimized for specific substrates and scales.
This protocol describes the selective coupling of an arylboronic acid at the C-6 position of this compound. The milder reaction conditions favor the reaction at the more reactive C-I bond.
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol)
-
SPhos (0.04 mmol)
-
Potassium phosphate (K₃PO₄) (2.0 mmol)
-
1,4-Dioxane (10 mL)
-
Water (1 mL)
Procedure:
-
In a reaction vial, combine this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the vial with argon three times to establish an inert atmosphere.
-
Add degassed 1,4-dioxane and water via syringe.
-
Stir the reaction mixture at room temperature or heat to 50 °C for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄).
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to yield the 3-bromo-6-arylquinoline intermediate.[2]
This protocol details the subsequent functionalization of the 3-bromo-6-arylquinoline intermediate with a terminal alkyne.
Materials:
-
3-Bromo-6-arylquinoline (from Protocol 1) (1.0 mmol)
-
Terminal alkyne (1.2 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 mmol)
-
Copper(I) iodide (CuI) (0.1 mmol)
-
Triethylamine (Et₃N) (5 mL)
-
Anhydrous Tetrahydrofuran (THF) (10 mL)
Procedure:
-
To a degassed solution of 3-bromo-6-arylquinoline in THF and Et₃N, add Pd(PPh₃)₄ and CuI.
-
Degas the reaction mixture for a further 5 minutes at room temperature.
-
Add the terminal alkyne dropwise, and stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the final 3-alkynyl-6-arylquinoline.[6][7]
Data Presentation: A Comparative Overview of Reaction Conditions
The choice of catalyst, ligand, base, and solvent is critical for the success of cross-coupling reactions. The following table provides a summary of typical conditions for Suzuki-Miyaura and Sonogashira couplings on quinoline scaffolds.
| Reaction Type | Position | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) |
| Suzuki-Miyaura | C-6 (Iodo) | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane/H₂O | RT - 50 | 4-6 |
| Suzuki-Miyaura | C-3 (Bromo) | Pd(dppf)Cl₂ (3) | - | Na₂CO₃ | 1,4-Dioxane/H₂O | 80-90 | 12-16 |
| Sonogashira | C-3 (Bromo) | Pd(PPh₃)₄ (5) | - | Et₃N | THF | RT | 12-16 |
Signaling Pathway Visualization
The synthesized 3-alkynyl-6-arylquinoline derivatives are designed to inhibit key signaling pathways implicated in cancer progression, such as the EGFR and VEGFR-2 pathways.
Caption: Inhibition of EGFR and VEGFR-2 signaling pathways.
Conclusion and Future Directions
This compound is a highly versatile and strategically designed building block for the synthesis of complex, bioactive molecules. Its differential reactivity allows for a controlled and sequential functionalization of the quinoline core, providing a powerful tool for medicinal chemists. The protocols and concepts outlined in this application note demonstrate the potential of this reagent in the discovery and development of novel kinase inhibitors. Future work will focus on the synthesis of a library of 3-alkynyl-6-arylquinoline derivatives and their biological evaluation against a panel of kinases to establish clear structure-activity relationships and identify lead compounds for further optimization.
References
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RSC Advances. (2024). Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents. Royal Society of Chemistry. [Link]
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Journal of Population Therapeutics and Clinical Pharmacology. (2024). SYNTHESIS, CHARACTERIZATION, AND BIOLOGICAL EVALUATION OF 3-BROMO ISOQUINOLINE DERIVATIVES: POTENTIAL LEAD MOLECULES FOR ANALGESIC AND ANTI-INFLAMMATORY AGENTS. [Link]
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Semantic Scholar. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. [Link]
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ResearchGate. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. [Link]
-
PubMed. (2023). Iodoquinazoline-derived VEGFR-2 and EGFRT790M dual inhibitors: Design, synthesis, molecular docking and anticancer evaluations. [Link]
-
National Institutes of Health. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. [Link]
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ACS Publications. (2012). 10-Iodo-11H-indolo[3,2-c]quinoline-6-carboxylic Acids Are Selective Inhibitors of DYRK1A. [Link]
-
ResearchGate. (n.d.). Metal‐catalyzed cross‐couplings involving 3‐bromo‐2‐iodoquinoline. [Link]
-
Royal Society of Chemistry. (2015). Aqueous/organic cross coupling: Sustainable protocol for Sonogashira reactions of heterocycles. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
ResearchGate. (2025). Iodoquinazoline-derived VEGFR-2 and EGFRT790M dual inhibitors: Design, synthesis, molecular docking and anticancer evaluations | Request PDF. [Link]
-
ResearchGate. (2017). Modified Sonogashira Coupling Strategy For the Functionalization of Substituted Quinoline. [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
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Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
-
Semantic Scholar. (2014). The synthesis of novel kinase inhibitors using click chemistry. [Link]
-
PubMed. (2013). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. [Link]
-
National Institutes of Health. (2015). A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. [Link]
-
ProQuest. (2022). 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR. [Link]
-
Wiley Online Library. (2025). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). [Link]
-
Atlantis Press. (2016). Synthesis of 6-bromo-4-iodoquinoline. [Link]
-
National Institutes of Health. (2023). Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. [Link]
-
Royal Society of Chemistry. (2018). Regioselective 6-endo-dig iodocyclization: an accessible approach for iodo-benzo[a]phenazines. [Link]
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Application Notes & Protocols: A Guide to the Regioselective Functionalization of the Quinoline Core Using 3-Bromo-6-iodoquinoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents due to its broad spectrum of biological activities.[1][2][3] The ability to precisely modify this "privileged structure" at specific positions is paramount for tuning pharmacological properties and developing novel drug candidates.[4][5] This guide details the strategic, regioselective functionalization of the quinoline core using 3-bromo-6-iodoquinoline, a versatile building block that enables sequential, site-selective modifications. We will explore the fundamental principles governing this selectivity and provide detailed, field-proven protocols for key palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination.
The Principle of Regioselectivity: Exploiting Halogen Reactivity
The synthetic utility of this compound lies in the differential reactivity of its carbon-halogen bonds in palladium-catalyzed cross-coupling reactions. The generally accepted reactivity trend for aryl halides follows the order of bond dissociation energies: C–I < C–Br < C–Cl.[6][7] Consequently, the carbon-iodine bond at the C-6 position is significantly more susceptible to oxidative addition to a Pd(0) catalyst than the more robust carbon-bromine bond at the C-3 position.[8][9]
This reactivity gap allows for a highly regioselective, stepwise approach. By carefully selecting reaction conditions (catalyst, ligand, temperature, and reaction time), one can selectively functionalize the 6-iodo position while leaving the 3-bromo position intact for a subsequent, distinct transformation. This orthogonal strategy is a powerful tool for the controlled synthesis of complex, polysubstituted quinoline derivatives.
Caption: High-level workflow for the sequential functionalization of this compound.
Palladium-Catalyzed C-C Bond Formation: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is one of the most robust and widely used methods for forming carbon-carbon bonds, enabling the introduction of aryl, heteroaryl, or vinyl groups.[6][10] Its tolerance for a wide range of functional groups makes it indispensable in drug discovery.[11]
Protocol 2.1: Selective Suzuki Coupling at the C-6 Position
This protocol leverages the high reactivity of the C-I bond to achieve selective coupling at the 6-position under relatively mild conditions.
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl) (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol)
-
1,4-Dioxane (10 mL) and Water (1 mL)
Procedure:
-
To a dry reaction vial, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Seal the vial with a septum and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed 1,4-dioxane and water via syringe.
-
Stir the reaction mixture vigorously at 50-80 °C for 4-12 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite®, washing the pad with additional ethyl acetate.
-
Wash the combined organic filtrate with water (2 x 15 mL) and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the 6-aryl-3-bromoquinoline intermediate.[7]
Protocol 2.2: Subsequent Suzuki Coupling at the C-3 Position
Using the 6-aryl-3-bromoquinoline intermediate from the previous step, the less reactive C-Br bond can now be functionalized, often requiring slightly more forcing conditions.
Materials:
-
6-Aryl-3-bromoquinoline (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
[1,1′-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl₂] (0.03 mmol, 3 mol%)
-
2M Aqueous Sodium Carbonate (Na₂CO₃) solution (2.0 mL)
-
Dimethoxyethane (DME) (8 mL)
Procedure:
-
To a round-bottom flask, add the 6-aryl-3-bromoquinoline, the second arylboronic acid, and Pd(dppf)Cl₂.[12]
-
Add the DME, followed by the aqueous Na₂CO₃ solution.
-
Degas the mixture by bubbling argon through it for 15 minutes.
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring for the disappearance of the starting material.
-
After cooling, dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography to obtain the final 3,6-diarylquinoline.
| Position | Halogen | Catalyst System | Base | Temperature (°C) | Typical Time (h) |
| C-6 | Iodo | Pd(OAc)₂ / SPhos | K₃PO₄ | 50 - 80 | 4 - 12 |
| C-3 | Bromo | Pd(dppf)Cl₂ | Na₂CO₃ | 90 - 100 | 12 - 24 |
| Table 1: Representative conditions for sequential Suzuki-Miyaura coupling. |
Introducing Alkynyl Moieties: The Sonogashira Coupling
The Sonogashira coupling is the premier method for forming a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, a valuable linkage in materials science and medicinal chemistry.[9][13]
Protocol 3.1: Selective Sonogashira Coupling at the C-6 Position
The C-I bond's high reactivity allows for efficient coupling at the C-6 position, often under copper co-catalyzed conditions.[9]
Materials:
-
This compound (1.0 mmol)
-
Terminal alkyne (1.2 mmol)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.02 mmol, 2 mol%)
-
Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)
-
Triethylamine (TEA) (5 mL)
-
Tetrahydrofuran (THF) (5 mL)
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve this compound in a mixture of THF and TEA.
-
Add the terminal alkyne, followed by Pd(PPh₃)₂Cl₂ and CuI.
-
Stir the reaction at room temperature for 6-18 hours. The formation of a triethylammonium iodide precipitate is typically observed.
-
Monitor the reaction by TLC. Upon completion, filter the reaction mixture to remove the salt and concentrate the filtrate.
-
Dissolve the residue in ethyl acetate, wash with saturated aqueous NH₄Cl, water, and brine.
-
Dry the organic layer (Na₂SO₄), filter, and concentrate.
-
Purify by column chromatography to isolate the 3-bromo-6-alkynylquinoline.[14]
Protocol 3.2: Subsequent Sonogashira Coupling at the C-3 Position
Functionalization of the remaining C-Br bond generally requires elevated temperatures to drive the catalytic cycle.
Materials:
-
3-Bromo-6-alkynylquinoline (1.0 mmol)
-
Terminal alkyne (1.2 mmol)
-
Pd(PPh₃)₂Cl₂ (0.03 mmol, 3 mol%)
-
CuI (0.06 mmol, 6 mol%)
-
Triethylamine (TEA) (5 mL)
-
N,N-Dimethylformamide (DMF) (5 mL)
Procedure:
-
Follow the setup described in Protocol 3.1, using the 3-bromo-6-alkynylquinoline intermediate.
-
Use a solvent system of DMF and TEA.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.
-
Workup and purification are performed as described in Protocol 3.1 to yield the 3,6-dialkynylquinoline product.
Caption: Reaction scheme for the sequential Sonogashira coupling.
C-N Bond Formation: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for the synthesis of carbon-nitrogen bonds, allowing for the coupling of aryl halides with a vast array of primary and secondary amines.[15][16] This reaction has become a mainstay in pharmaceutical synthesis for introducing amine functionalities.[11]
Protocol 4.1: Selective Amination at the C-6 Position
The C-I bond readily undergoes amination under conditions that leave the C-Br bond untouched.
Materials:
-
This compound (1.0 mmol)
-
Primary or secondary amine (1.2 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.01 mmol, 1 mol% Pd)
-
XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl) (0.03 mmol, 3 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol)
-
Toluene (10 mL)
Procedure:
-
In a glovebox or under an inert atmosphere, charge an oven-dried vial with Pd₂(dba)₃, XPhos, and NaOtBu.
-
Add the this compound and seal the vial.
-
Remove the vial from the glovebox, add anhydrous, degassed toluene, followed by the amine.
-
Heat the reaction mixture to 80-100 °C and stir for 4-16 hours.
-
Monitor the reaction by LC-MS. After completion, cool to room temperature.
-
Dilute with ethyl acetate and quench carefully with water.
-
Separate the layers and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify via column chromatography to obtain the 3-bromo-6-aminoquinoline product.[17]
Protocol 4.2: Subsequent Amination at the C-3 Position
The remaining C-Br bond can be functionalized with the same or a different amine, typically requiring a slightly higher temperature or longer reaction time.
Materials:
-
3-Bromo-6-aminoquinoline (1.0 mmol)
-
Amine (1.2 mmol)
-
Pd₂(dba)₃ (0.015 mmol, 1.5 mol% Pd)
-
XPhos (0.045 mmol, 4.5 mol%)
-
NaOtBu (1.4 mmol)
-
Toluene (10 mL)
Procedure:
-
The setup is identical to Protocol 4.1, using the 3-bromo-6-aminoquinoline intermediate.
-
Heat the reaction mixture to 110 °C and stir for 12-24 hours.
-
The workup and purification procedure is the same, yielding the final 3,6-diaminoquinoline derivative.
| Position | Halogen | Ligand | Base | Temperature (°C) | Typical Time (h) |
| C-6 | Iodo | XPhos | NaOtBu | 80 - 100 | 4 - 16 |
| C-3 | Bromo | XPhos | NaOtBu | 110 | 12 - 24 |
| Table 2: Representative conditions for sequential Buchwald-Hartwig amination. |
Conclusion
This compound stands out as a highly effective and versatile platform for the synthesis of complex quinoline derivatives. The inherent difference in reactivity between the C-I and C-Br bonds provides a reliable handle for regioselective, sequential functionalization. By employing a strategic selection of palladium-catalyzed cross-coupling reactions, researchers can systematically build molecular complexity, installing diverse C-C and C-N linked substituents at the C-6 and C-3 positions. The protocols outlined in this guide provide a robust framework for leveraging this powerful building block in drug discovery and materials science applications.
References
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Ajani, O. O., Iyaye, K. T., & Ademosun, O. T. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances, 12(30), 19341–19371.
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Mogana, R., et al. (2020). Quinoline: An Attractive Scaffold in Drug Design. Molecules, 25(19), 4553.
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Yadav, P., & Shah, K. (2021). Quinolines, a perpetual, multipurpose scaffold in medicinal chemistry. Bioorganic Chemistry, 109, 104639.
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Khan, I., et al. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry, 39(4).
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Kaur, M., et al. (2022). Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. Frontiers in Chemistry, 10, 988713.
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Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia.
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Al-dujaili, J. H., & Al-Zujaji, R. J. (2021). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Catalysts, 11(10), 1229.
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BenchChem. (2025). Protocols for the Regioselective Functionalization of the 3-Position of Quinoline: A Guide for Researchers. BenchChem.
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RSC. (2018). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Royal Society of Chemistry.
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Wikipedia contributors. (2023). Suzuki reaction. Wikipedia, The Free Encyclopedia.
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BenchChem. (2025). Reactivity Showdown: 6-Iodoquinoline Outpaces 6-Bromoquinoline in Suzuki Coupling Reactions. BenchChem.
-
RSC Publishing. (2017). Metal-Free Synthesis of N-Fused Heterocyclic Iodides via C-H Functionalization. The Royal Society of Chemistry.
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Besson, T., et al. (2019). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules, 24(10), 1893.
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Wang, W., et al. (2018). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press.
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Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
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Wikipedia contributors. (2023). Sonogashira coupling. Wikipedia, The Free Encyclopedia.
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts.
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ACS Publications. (2019). Catalytic Carbon−Halogen Bond Activation. Journal of Chemical Theory and Computation.
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Organic Chemistry Portal. Sonogashira Coupling. Organic Chemistry Portal.
-
ResearchGate. (2022). Synthesis of 6-bromo-4-iodoquinoline. ResearchGate.
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ACS Publications. (2006). Selective, Catalytic Carbon−Carbon Bond Activation and Functionalization. Journal of the American Chemical Society.
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Shaikh, M. M., Bhutiya, P. L., & Chikhalia, K. H. (2017). Modified Sonogashira Coupling Strategy For the Functionalization of Substituted Quinoline. ChemistrySelect, 2(9), 2679-2683.
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Organic Syntheses. (2011). Organic Syntheses Procedure. Organic Syntheses.
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FINETECH INDUSTRY LIMITED. (n.d.). This compound. FINETECH INDUSTRY LIMITED.
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RSC Publishing. (2023). A catalyst-free activation mode of carbon–halogen bonds. RSC Publishing.
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Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts.
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RSC Publishing. (2020). Palladium-catalyzed cross-couplings by C–O bond activation. Catalysis Science & Technology.
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PubChem. (n.d.). 6-Bromo-3-iodoquinoline. PubChem.
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NIH. (2010). Pd(II)-Catalyzed C–H Activation/C–C Cross-Coupling Reactions. National Institutes of Health.
-
University of Liverpool Repository. (2017). Cross-Coupling of α-Carbonyl Sulfoxonium Ylides with C–H Bonds. University of Liverpool Repository.
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RSC Publishing. (2018). A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines. Chemical Science.
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MDPI. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Molecules, 25(15), 3419.
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MDPI. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Molecules, 25(15), 3419.
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Application Notes and Protocols for the Selective Buchwald-Hartwig Amination of 3-Bromo-6-iodoquinoline
Introduction: Strategic C-N Bond Formation in Heterocyclic Scaffolds
The quinoline nucleus is a privileged scaffold in medicinal chemistry and materials science, with its derivatives exhibiting a wide array of biological activities and optoelectronic properties. The targeted functionalization of the quinoline ring is therefore of paramount importance for the development of novel therapeutic agents and functional materials. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, stands as a powerful and versatile tool for the formation of carbon-nitrogen (C-N) bonds.[1][2][3][4] This application note provides a detailed experimental guide for the Buchwald-Hartwig amination of 3-Bromo-6-iodoquinoline, a substrate offering the potential for selective functionalization at two distinct positions.
This guide is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of steps to provide a rationale for the experimental design, rooted in mechanistic understanding and field-proven insights, to ensure reliable and reproducible outcomes.
Mechanistic Considerations and Strategic Selectivity
The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium(0) species. The key steps include oxidative addition of the aryl halide to the Pd(0) complex, coordination of the amine, deprotonation by a base, and finally, reductive elimination to furnish the desired arylamine and regenerate the Pd(0) catalyst.[1][5][6][7]
A critical consideration for the amination of this compound is the potential for selective C-N bond formation. The general order of reactivity for aryl halides in many cross-coupling reactions is Ar-I > Ar-Br > Ar-Cl.[5] This suggests that the C6-I bond would preferentially undergo oxidative addition to the palladium catalyst over the C3-Br bond. However, it is noteworthy that in some Buchwald-Hartwig aminations, this reactivity order can be inverted (Ar-Br > Ar-Cl > Ar-I) due to potential inhibition by the iodide anion, which can precipitate the palladium catalyst.[5] Therefore, careful optimization of reaction conditions is crucial to achieve the desired selectivity. This protocol will focus on conditions that favor the selective amination at the more labile C6-iodo position.
Experimental Workflow Overview
The following diagram outlines the general workflow for the selective Buchwald-Hartwig amination of this compound.
Caption: Experimental workflow for the Buchwald-Hartwig amination.
Detailed Experimental Protocol: Selective Mono-amination at the C6-Position
This protocol is designed to favor the selective reaction at the C6-iodo position. The choice of a bulky biarylphosphine ligand is critical for promoting both oxidative addition and reductive elimination.[3] A strong, non-nucleophilic base is employed to facilitate the deprotonation of the amine.[8][9]
Materials and Reagents:
| Reagent/Material | Grade | Supplier (Example) |
| This compound | ≥97% | Commercially Available |
| Amine (e.g., Morpholine) | Anhydrous | Commercially Available |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | Reagent Grade | Commercially Available |
| Xantphos | ≥98% | Commercially Available |
| Sodium tert-butoxide (NaOtBu) | ≥97% | Commercially Available |
| Toluene | Anhydrous, Degassed | Commercially Available |
| Oven-dried Schlenk flask with a magnetic stir bar | - | - |
| Standard Schlenk line and inert gas (Argon or Nitrogen) | - | - |
Reaction Setup and Procedure:
-
Inert Atmosphere is Crucial: All manipulations should be performed under an inert atmosphere (Argon or Nitrogen) using standard Schlenk techniques to prevent catalyst deactivation. All glassware should be oven-dried prior to use.
-
Charging the Reaction Vessel: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), Pd₂(dba)₃ (2.5 mol%), Xantphos (5 mol%), and Sodium tert-butoxide (1.4 equiv).
-
Solvent and Amine Addition: Evacuate and backfill the flask with inert gas three times. Add anhydrous, degassed toluene via syringe to achieve a substrate concentration of approximately 0.1 M. Finally, add the desired amine (1.2 equiv) via syringe.
-
Reaction Conditions: Seal the Schlenk flask and place it in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously for 12-24 hours.
-
Monitoring the Reaction: The progress of the reaction should be monitored periodically by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the consumption of the starting material and the formation of the product.
-
Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 6-amino-3-bromoquinoline derivative.
Key Parameters for Optimization and Troubleshooting
The success and selectivity of the Buchwald-Hartwig amination are highly dependent on the interplay of several factors. The following table summarizes key parameters and provides insights for optimization.
| Parameter | Common Choices & Considerations | Rationale & Impact on Selectivity |
| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂ | These are common and effective precatalysts that are reduced in situ to the active Pd(0) species.[3][8] |
| Ligand | Xantphos, XPhos, SPhos, BINAP, DPPF | Bulky, electron-rich biaryl phosphine ligands are generally preferred to promote oxidative addition and reductive elimination.[3] The choice of ligand can significantly impact reaction scope and efficiency, and may need to be screened for optimal results with a specific amine. |
| Base | NaOtBu, KOtBu, LHMDS, Cs₂CO₃, K₃PO₄ | Strong, non-nucleophilic bases are typically required to deprotonate the amine.[8][9] Weaker bases like carbonates can be used for base-sensitive substrates but may require higher temperatures or longer reaction times.[2] |
| Solvent | Toluene, Dioxane, THF | Anhydrous, deoxygenated solvents are crucial to prevent catalyst deactivation.[3] Toluene is a common and effective choice. The polarity of the solvent can influence the reaction rate and product distribution.[10][11][12] |
| Temperature | 80-110 °C | The reaction temperature is a critical parameter. Higher temperatures can increase the reaction rate but may also lead to side reactions or decreased selectivity. |
Safety Precautions
-
Reagent Handling: Palladium catalysts and phosphine ligands can be air-sensitive and should be handled under an inert atmosphere. Sodium tert-butoxide is a strong base and is corrosive and moisture-sensitive. Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn at all times.
-
Solvent Hazards: Toluene is a flammable and volatile organic solvent. All operations should be conducted in a well-ventilated fume hood.
-
Reaction Conditions: The reaction is heated to a high temperature. Care should be taken to avoid thermal burns.
Conclusion
The Buchwald-Hartwig amination provides a robust and reliable method for the synthesis of aminoquinolines. By carefully selecting the catalyst, ligand, base, and solvent, and by maintaining a strictly inert atmosphere, researchers can achieve high yields and, critically, control the selectivity of the amination of di-halogenated substrates like this compound. The protocol and insights provided herein serve as a comprehensive guide for the successful implementation of this powerful transformation in the pursuit of novel chemical entities.
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3-Bromo-6-iodoquinoline: A Versatile Building Block for Novel Organic Materials
Introduction: The Strategic Advantage of 3-Bromo-6-iodoquinoline in Organic Electronics
The quinoline scaffold is a cornerstone in the architecture of functional organic materials, finding applications in pharmaceuticals, agrochemicals, and, increasingly, in the realm of organic electronics.[1] The strategic disubstitution of the quinoline core with both bromine and iodine at the 3- and 6-positions, respectively, in This compound , creates a molecule with exceptional synthetic versatility. This unique arrangement of halogens allows for selective, sequential functionalization through a variety of palladium-catalyzed cross-coupling reactions. The differential reactivity of the C-I and C-Br bonds is the key to this selectivity, with the carbon-iodine bond being more susceptible to oxidative addition to a palladium(0) catalyst.[2][3] This inherent reactivity difference enables chemists to perform site-selective modifications, making this compound an invaluable building block for the rational design of complex organic semiconductors for applications in Organic Light-Emitting Diodes (OLEDs), Organic Solar Cells (OSCs), and Organic Field-Effect Transistors (OFETs).[4][5][6]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound as a precursor for novel organic materials. It will detail key synthetic protocols, explore the underlying principles of reaction selectivity, and discuss the potential applications of the resulting materials.
Core Concepts: Exploiting Differential Reactivity
The synthetic utility of this compound hinges on the established reactivity trend of aryl halides in palladium-catalyzed cross-coupling reactions: I > Br > Cl > F.[2] This hierarchy allows for the selective reaction at the 6-position (C-I bond) under milder conditions, leaving the 3-position (C-Br bond) intact for subsequent transformations. This sequential approach is critical for the construction of well-defined, non-symmetrical molecules with tailored electronic properties.
Application Protocols: Palladium-Catalyzed Cross-Coupling Reactions
The following protocols are generalized procedures and should be optimized for specific substrates and scales. All reactions should be carried out under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.
Selective Suzuki-Miyaura Coupling at the 6-Position
The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds.[7][8] By carefully selecting the reaction conditions, one can achieve selective coupling at the more reactive C-I bond of this compound.
Reaction Principle: The catalytic cycle involves the oxidative addition of the aryl iodide to a Pd(0) complex, followed by transmetalation with a boronic acid derivative and subsequent reductive elimination to form the C-C bond.[9]
Experimental Protocol:
-
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Pd(PPh₃)₄ (0.03 mmol)
-
2M Sodium Carbonate (Na₂CO₃) solution (2.0 mL)
-
Toluene (8 mL)
-
Ethanol (2 mL)
-
-
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and Pd(PPh₃)₄.
-
Evacuate and backfill the flask with argon three times.
-
Add toluene and ethanol, followed by the sodium carbonate solution via syringe.
-
Degas the mixture by bubbling argon through it for 15 minutes.
-
Heat the reaction mixture to a temperature of 50-70 °C and stir for 4-8 hours. The lower temperature favors selectivity for the C-I bond.[2]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.
-
| Parameter | Condition for C6-I Selectivity | Rationale |
| Catalyst | Pd(PPh₃)₄ or Pd(OAc)₂/SPhos | Standard catalysts effective for C-I bond activation.[2] |
| Base | K₂CO₃, K₃PO₄ | Mild bases are generally sufficient for the more reactive C-I bond. |
| Temperature | Room Temperature to 70 °C | Lower temperatures enhance the selectivity for the C-I bond over the C-Br bond.[2] |
| Reaction Time | 2-12 hours | Typically shorter than for C-Br bond coupling.[2] |
Sonogashira Coupling for the Introduction of Alkynyl Moieties
The Sonogashira reaction is a powerful tool for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes.[10][11] This reaction is particularly useful for extending the π-conjugation of the quinoline core, which is crucial for tuning the photophysical properties of organic materials.[12][13]
Experimental Protocol:
-
Materials:
-
3-Bromo-6-(substituted)-quinoline (from the previous step) (1.0 mmol)
-
Terminal alkyne (1.5 mmol)
-
Pd(PPh₃)₄ (0.05 mmol)
-
Copper(I) iodide (CuI) (0.1 mmol)
-
Triethylamine (TEA) or Diisopropylamine (DIPA) (5 mL)
-
Toluene or THF (10 mL)
-
-
Procedure:
-
In a Schlenk tube, dissolve the 3-bromo-6-(substituted)-quinoline in toluene and triethylamine.
-
Degas the solution with a stream of argon for 20 minutes.
-
Add Pd(PPh₃)₄ and CuI to the reaction mixture.
-
Add the terminal alkyne dropwise.
-
Heat the reaction to 60-80 °C and stir for 6-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture, dilute with ethyl acetate, and wash with saturated aqueous NH₄Cl solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
-
| Parameter | General Condition | Rationale |
| Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Commonly used palladium catalysts for Sonogashira coupling. |
| Co-catalyst | CuI | Facilitates the formation of the copper(I) acetylide intermediate.[10] |
| Base | Triethylamine (TEA), Diisopropylamine (DIPA) | Acts as both the base and often as the solvent. |
| Temperature | 50-100 °C | Higher temperatures are generally required for the less reactive C-Br bond. |
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination enables the synthesis of arylamines from aryl halides, a crucial transformation for creating hole-transporting materials and tuning the electronic properties of organic semiconductors.[14][15][16]
Reaction Principle: This palladium-catalyzed reaction involves the coupling of an amine with an aryl halide in the presence of a strong base and a bulky, electron-rich phosphine ligand.[17]
Experimental Protocol:
-
Materials:
-
3-Bromo-6-(substituted)-quinoline (1.0 mmol)
-
Primary or secondary amine (1.2 mmol)
-
Pd₂(dba)₃ (0.02 mmol)
-
Xantphos or other suitable ligand (0.04 mmol)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol)
-
Anhydrous, degassed toluene (10 mL)
-
-
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, the phosphine ligand, and NaOtBu to an oven-dried Schlenk tube.
-
Add the 3-bromo-6-(substituted)-quinoline and the desired amine.
-
Add anhydrous, degassed toluene via syringe.
-
Seal the tube and heat the reaction mixture to 90-110 °C.
-
Stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with a suitable solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the product by column chromatography.[1]
-
| Parameter | General Condition | Rationale |
| Catalyst | Pd(OAc)₂, Pd₂(dba)₃ | Common palladium precursors for Buchwald-Hartwig amination. |
| Ligand | Xantphos, RuPhos, BrettPhos | Bulky, electron-rich ligands are essential for efficient catalytic turnover.[17] |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | A strong, non-nucleophilic base is required for the deprotonation of the amine. |
| Temperature | 80-120 °C | Elevated temperatures are typically necessary for the C-Br bond amination. |
Applications in Novel Organic Materials
The diverse library of 3,6-disubstituted quinoline derivatives that can be synthesized from this compound are promising candidates for a range of organic electronic applications.
-
Organic Light-Emitting Diodes (OLEDs): By incorporating hole-transporting moieties (e.g., arylamines via Buchwald-Hartwig amination) and electron-transporting/emissive units (e.g., through Suzuki or Sonogashira coupling), it is possible to design bipolar host materials or efficient emitters for OLEDs.[4][18] The extended π-conjugation can be tuned to achieve emission across the visible spectrum.
-
Organic Solar Cells (OSCs): The quinoline core can be functionalized with electron-donating and electron-accepting groups to create novel donor or acceptor materials for bulk heterojunction OSCs.[19][20][21] The ability to precisely control the molecular architecture allows for the optimization of energy levels (HOMO/LUMO) and morphology for efficient charge separation and transport.
-
Organic Field-Effect Transistors (OFETs): The planar structure of the quinoline ring system, when appropriately substituted to promote intermolecular π-π stacking, can lead to materials with high charge carrier mobilities, making them suitable for the active layer in OFETs.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of advanced organic materials. Its unique pattern of halogenation allows for a predictable and selective sequential functionalization using a range of palladium-catalyzed cross-coupling reactions. The ability to precisely control the molecular architecture opens up a vast chemical space for the design of novel materials with tailored photophysical and electronic properties for applications in OLEDs, OSCs, and OFETs. The protocols and principles outlined in this application note provide a solid foundation for researchers to explore the potential of this remarkable molecule in the development of next-generation organic electronics.
References
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Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved January 2, 2026, from [Link]
-
Metal-Free Synthesis of N-Fused Heterocyclic Iodides via C-H Functionalization Mediated by tert- Butylhydroperoxide Supporting I - The Royal Society of Chemistry. (n.d.). Retrieved January 2, 2026, from [Link]
-
Wang, W., Guo, Y., Wang, L., OuYang, Y., Wang, Q., & Zhu, W. (n.d.). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. Retrieved January 2, 2026, from [Link]
-
Sonogashira coupling - Wikipedia. (n.d.). Retrieved January 2, 2026, from [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30). Retrieved January 2, 2026, from [Link]
-
Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Retrieved January 2, 2026, from [Link]
-
Sonogashira Coupling - Organic Chemistry Portal. (n.d.). Retrieved January 2, 2026, from [Link]
-
Suzuki reaction - Wikipedia. (n.d.). Retrieved January 2, 2026, from [Link]
-
Wang, W., et al. (2022). Synthesis of 6-bromo-4-iodoquinoline. ResearchGate. [Link]
-
The Buchwald–Hartwig Amination After 25 Years - the University of Groningen research portal. (n.d.). Retrieved January 2, 2026, from [Link]
-
Shaikh, M. M., Bhutiya, P. L., & Chikhalia, K. H. (2017). Modified Sonogashira Coupling Strategy For the Functionalization of Substituted Quinoline. ChemistrySelect, 2(9), 2679–2683. [Link]
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Organic Syntheses Procedure. (n.d.). Retrieved January 2, 2026, from [Link]
-
This compound | CAS: 205114-20-1 | FINETECH INDUSTRY LIMITED. (n.d.). Retrieved January 2, 2026, from [Link]
-
Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - NIH. (2016, December 9). Retrieved January 2, 2026, from [Link]
-
19.31% binary organic solar cell and low non-radiative recombination enabled by non-monotonic intermediate state transition - PMC - NIH. (2023, March 30). Retrieved January 2, 2026, from [Link]
-
Suzuki Coupling - Organic Chemistry Portal. (n.d.). Retrieved January 2, 2026, from [Link]
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). Retrieved January 2, 2026, from [Link]
-
Sonogashira Cross-Coupling Reactions of 3,5-Dibromo-2,6-dichloropyridine | Request PDF. (n.d.). Retrieved January 2, 2026, from [Link]
-
Metal‐catalyzed cross‐couplings involving 3‐bromo‐2‐iodoquinoline. - ResearchGate. (n.d.). Retrieved January 2, 2026, from [Link]
-
Sonogashira Coupling - Chemistry LibreTexts. (2024, August 5). Retrieved January 2, 2026, from [Link]
-
(PDF) New Quinoline Derivatives via Suzuki Coupling Reactions - ResearchGate. (n.d.). Retrieved January 2, 2026, from [Link]
-
Photophysical properties of quinoline derivatives in CH 3 CN. - ResearchGate. (n.d.). Retrieved January 2, 2026, from [Link]
-
6-Bromo-3-iodoquinoline | C9H5BrIN | CID 68092728 - PubChem. (n.d.). Retrieved January 2, 2026, from [Link]
-
The role of charge recombination to triplet excitons in organic solar cells - PubMed. (2021, September 29). Retrieved January 2, 2026, from [Link]
-
Photophysical properties of isoquinoline derivatives. - ResearchGate. (n.d.). Retrieved January 2, 2026, from [Link]
-
Synthesis and photophysical properties of novel bis-quinolin-3-yl-chalcones - PMC - NIH. (2024, September 24). Retrieved January 2, 2026, from [Link]
-
Improving the Efficiency of Organic Solar Cells via the Molecular Engineering of Simple Fused Non-Fullerene Acceptors - MDPI. (n.d.). Retrieved January 2, 2026, from [Link]
-
Investigation of quinoline-based materials for organic light-emitting diode (OLED) applications - ResearchGate. (n.d.). Retrieved January 2, 2026, from [Link]
-
New Organic Compounds Enhance Photovoltaic Efficiency - Innovations Report. (2025, April 29). Retrieved January 2, 2026, from [Link]
-
20.0% efficiency of ternary organic solar cells enabled by a novel wide band gap polymer guest donor - Energy & Environmental Science (RSC Publishing). (n.d.). Retrieved January 2, 2026, from [Link]
-
Organic Electronics: Basic Fundamentals and Recent Applications Involving Carbazole-Based Compounds - MDPI. (n.d.). Retrieved January 2, 2026, from [Link]
-
The effects of bromine atoms on the photophysical and photochemical properties of 3-cinnamoylcoumarin derivatives - New Journal of Chemistry (RSC Publishing). (n.d.). Retrieved January 2, 2026, from [Link]
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Application Note: A Step-by-Step Guide to the Synthesis of 6-bromo-4-iodoquinoline
Abstract: This document provides a detailed, research-grade protocol for the synthesis of 6-bromo-4-iodoquinoline, a key intermediate in the development of biologically active compounds such as the PI3K/mTOR inhibitor, GSK2126458[1]. The synthetic route begins with the commercially available starting material, 4-bromoaniline, and proceeds through a five-step sequence involving condensation, thermal cyclization, chlorination, and a final Finkelstein halogen exchange. This guide is designed for researchers in medicinal chemistry and drug development, offering not only a step-by-step methodology but also the scientific rationale behind critical experimental choices, ensuring both reproducibility and a deeper understanding of the reaction mechanism.
Introduction and Synthetic Strategy
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The targeted compound, 6-bromo-4-iodoquinoline, is particularly valuable as its two distinct halogen atoms at the C4 and C6 positions allow for regioselective functionalization, typically through metal-catalyzed cross-coupling reactions[2]. The iodine at the C4 position is more reactive towards reactions like Suzuki or Sonogashira couplings, while the bromine at C6 offers a secondary site for further modification.
The synthetic strategy detailed herein is a robust and scalable pathway that builds the quinoline core from acyclic precursors. The overall workflow can be summarized in three main stages:
-
Construction of the 6-bromoquinolin-4-ol core: This is achieved via a Gould-Jacobs type reaction, starting with the condensation of 4-bromoaniline with a Meldrum's acid derivative, followed by a high-temperature intramolecular cyclization.
-
Activation of the C4 position: The hydroxyl group of the quinolin-4-ol is converted into a more reactive leaving group, a chloride, using phosphorus oxychloride (POCl₃).
-
Halogen Exchange for Final Product: A Finkelstein reaction is employed to substitute the 4-chloro group with iodine, yielding the final product.
Overall Synthetic Workflow
The following diagram outlines the complete synthetic pathway from the initial starting materials to the final 6-bromo-4-iodoquinoline product.
Caption: Synthetic workflow for 6-bromo-4-iodoquinoline.
Safety and Handling Precautions
Trustworthiness through Safety: Adherence to strict safety protocols is paramount. The reagents used in this synthesis possess significant hazards, and all operations must be conducted within a certified chemical fume hood by personnel trained in handling hazardous materials.
-
Phosphorus Oxychloride (POCl₃): Highly corrosive and toxic. It reacts violently with water, releasing heat and toxic gases, including hydrogen chloride[3][4]. It can cause severe burns upon contact with skin and eyes and is fatal if inhaled[3]. Always handle in a well-ventilated fume hood, wearing acid-resistant gloves (e.g., neoprene), a lab coat, and chemical splash goggles with a face shield[5]. Keep away from water and ensure a suitable quenching agent (e.g., dry sand, sodium bicarbonate for neutralization of spills) is readily available.
-
Diphenyl Ether (Ph₂O): While less acutely toxic, it is used at very high temperatures (190-250°C), posing a risk of severe thermal burns. Use appropriate insulated gloves and ensure the heating apparatus (e.g., heating mantle with sand bath) is stable and secure.
-
Solvents (Acetonitrile, Ethanol, Dichloromethane, THF): These are flammable organic solvents. Keep away from ignition sources. Acetonitrile is also toxic and can be absorbed through the skin.
-
Personal Protective Equipment (PPE): At a minimum, appropriate PPE includes a flame-resistant lab coat, chemical splash goggles, and chemically resistant gloves. Ensure gloves are inspected before use and changed frequently[3].
Detailed Experimental Protocols
This synthesis is presented in five distinct steps, starting from the formation of the key vinylogous amide intermediate.
Step 1 & 2: Synthesis of 5-(((4-Bromophenyl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione
This two-step, one-pot procedure first prepares an electrophilic intermediate from Meldrum's acid and triethyl orthoformate, which then undergoes condensation with 4-bromoaniline.
-
Rationale: Meldrum's acid is a cyclic diester with highly acidic protons at the C5 position, making it an excellent nucleophile. Reaction with triethyl orthoformate creates an ethoxymethylene derivative, which is a potent electrophile for the subsequent reaction with the aniline nucleophile.
| Reagent/Material | Molar Eq. | MW ( g/mol ) | Amount |
| Meldrum's Acid | 1.0 | 144.12 | 36.03 g |
| Triethyl Orthoformate | 6.0 | 148.20 | 225.25 g |
| 4-Bromoaniline | 0.66 | 172.02 | 28.51 g |
| Ethanol | - | - | 480 mL |
Protocol:
-
To a round-bottom flask, add Meldrum's acid (36.03 g, 0.25 mol) and triethyl orthoformate (225.25 g, 1.5 mol).
-
Heat the mixture to 105°C and stir for 3 hours. This forms the intermediate 5-(ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione[2].
-
Cool the mixture and pour it into 200 mL of petroleum ether in an ice bath to precipitate the intermediate. Filter and dry the light yellow solid.
-
Dissolve the obtained intermediate (31.87 g, ~0.15 mol) and 4-bromoaniline (28.51 g, 0.166 mol) in ethanol (480 mL).
-
Reflux the solution at 80°C for 3.5 hours. Monitor reaction completion by TLC.
-
Cool the reaction mixture. The product will precipitate out of solution.
-
Filter the solid, wash with cold ethanol, and dry under vacuum to afford the title compound as a white powder. (Expected Yield: ~99%)[2].
Step 3: Synthesis of 6-Bromoquinolin-4-ol
This step involves a high-temperature intramolecular cyclization reaction, which forms the quinoline core.
-
Rationale: High thermal energy is required to induce the intramolecular cyclization and elimination of acetone and carbon dioxide from the Meldrum's acid moiety. Diphenyl ether is used as a high-boiling, inert solvent to achieve the necessary reaction temperature (typically >200°C)[1][6]. Some protocols suggest a lower temperature of 190°C to minimize impurity formation[2].
| Reagent/Material | Molar Eq. | MW ( g/mol ) | Amount |
| Intermediate from Step 2 | 1.0 | 340.16 | 10.11 g |
| Diphenyl Ether (Ph₂O) | - | - | ~150 mL |
| Petroleum Ether | - | - | For precipitation |
Protocol:
-
Preheat diphenyl ether (~150 mL) in a suitable reaction flask to 190°C.
-
Slowly add the product from Step 2 (10.11 g, 0.03 mol) in portions to the hot diphenyl ether.
-
Stir the mixture at 190°C for 10-15 minutes until the reaction is complete (monitored by TLC)[2].
-
Cool the reaction solution to approximately 50°C.
-
Slowly add petroleum ether to the mixture at room temperature to precipitate the product.
-
Stir for 10 minutes, then filter the precipitated solid.
-
Wash the solid with ethyl acetate and dry to obtain 6-bromoquinolin-4-ol as a yellowish product. (Expected Yield: ~60%)[1][2].
-
Characterization (¹H NMR, 400 MHz, DMSO-d₆): δ 8.15 (d, J=2.4Hz, 1H), 7.95 (m, 1H), 7.78 (m, 1H), 7.51 (d, J=9.2Hz, 1H), 6.0 (d, J=7.2Hz, 1H)[2].
Step 4: Synthesis of 6-Bromo-4-chloroquinoline
The hydroxyl group at the C4 position is converted to a chloride, a better leaving group for the subsequent nucleophilic substitution.
-
Rationale: Phosphorus oxychloride (POCl₃) is a standard and effective reagent for converting hydroxyl groups on heteroaromatic rings (like quinolones and pyridones) to chlorides. A catalytic amount of DMF is often added, which reacts with POCl₃ to form the Vilsmeier reagent ([Cl₂C=N(CH₃)₂]⁺Cl⁻), a more powerful chlorinating agent.
| Reagent/Material | Molar Eq. | MW ( g/mol ) | Amount |
| 6-Bromoquinolin-4-ol | 1.0 | 224.04 | 2.02 g |
| Phosphorus Oxychloride (POCl₃) | Excess | 153.33 | 25 mL |
| N,N-Dimethylformamide (DMF) | Catalytic | - | 2 drops |
Protocol:
-
To a flask containing 6-bromoquinolin-4-ol (2.02 g, 0.009 mol), slowly add phosphorus oxychloride (25 mL) dropwise at room temperature in a fume hood.
-
Add two drops of DMF to the mixture.
-
Heat the reaction to reflux at 110°C for 3 hours[1].
-
After cooling to room temperature, carefully remove the excess POCl₃ by distillation under reduced pressure.
-
Caution: Very slowly and carefully add the remaining oily residue to crushed ice water with vigorous stirring to quench the remaining POCl₃. This is a highly exothermic reaction.
-
Adjust the pH of the aqueous solution to 5-6 using a saturated solution of sodium bicarbonate (NaHCO₃).
-
Extract the product with dichloromethane (3x).
-
Combine the organic layers, wash with water, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to afford 6-bromo-4-chloroquinoline as a yellowish product. (Expected Yield: ~81-98%)[1][7].
Step 5: Synthesis of 6-Bromo-4-iodoquinoline
The final step is a Finkelstein reaction, where the 4-chloro substituent is displaced by iodide.
-
Rationale: This is a classic halogen exchange reaction. Sodium iodide (NaI) is soluble in acetonitrile, while the sodium chloride (NaCl) byproduct is not. The precipitation of NaCl from the reaction mixture drives the equilibrium towards the formation of the desired iodo-product, according to Le Châtelier's principle.
| Reagent/Material | Molar Eq. | MW ( g/mol ) | Amount |
| 6-Bromo-4-chloroquinoline | 1.0 | 242.50 | 0.204 g |
| Sodium Iodide (NaI) | ~30 | 149.89 | 1.64 g |
| Acetonitrile (CH₃CN) | - | - | 40 mL |
Protocol:
-
Dissolve 6-bromo-4-chloroquinoline (0.204 g, 0.00084 mol) and sodium iodide (1.64 g, 0.01 mol) in acetonitrile (40 mL)[1].
-
Heat the mixture to reflux at 100°C for 32 hours. The reaction can be monitored by TLC until the starting material is consumed.
-
Cool the reaction liquid to room temperature.
-
Remove the solvent by distillation under reduced pressure.
-
The resulting residue can be purified by washing with water to remove excess NaI and the NaCl byproduct, followed by drying, to yield 6-bromo-4-iodoquinoline as a yellow powder. (Yields are variable but can be optimized).
-
Characterization (¹H NMR, 400 MHz, DMSO-d₆): δ 8.54 (d, J = 4.5 Hz, 1H), 8.24 (d, J = 4.5 Hz, 1H), 8.16 (s, 1H), 7.98 (s, 2H)[2].
Summary of Reaction Parameters
| Step | Reaction | Key Reagents | Solvent | Temp (°C) | Time (h) | Avg. Yield (%) |
| 1-2 | Condensation | 4-Bromoaniline, Meldrum's Acid | Ethanol | 80 | 3.5 | ~99[2] |
| 3 | Cyclization | Intermediate from Step 2 | Diphenyl Ether | 190 | 0.25 | ~60[2] |
| 4 | Chlorination | POCl₃, DMF (cat.) | Neat POCl₃ | 110 | 3 | ~81[1] |
| 5 | Iodination | NaI | Acetonitrile | 100 | 32 | Not Optimized[1] |
References
- Wang, W., Guo, Y., Wang, L., OuYang, Y., Wang, Q., & Zhu, W. (2015). Synthesis of 6-bromo-4-iodoquinoline.
- Guidechem. (n.d.). What is the synthesis of 4-bromoquinoline-6-carboxylic acid?. FAQ.
- CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6-.
- Wang, W., et al. (2015). Synthesis of 6-bromo-4-iodoquinoline.
- PrepChem.com. (n.d.). Synthesis of 6-bromo-4-hydroxyquinoline.
- Spectrum Chemical. (2015).
- Scribd. (n.d.). Synthesis of 6-Bromoquinoline.
- Sigma-Aldrich. (n.d.).
- Thermo Fisher Scientific. (2025). Phosphorus(V)
- Air Liquide. (n.d.).
- Patsnap. (n.d.).
- ChemicalBook. (n.d.). 6-BROMO-4-CHLOROQUINOLINE synthesis.
Sources
- 1. atlantis-press.com [atlantis-press.com]
- 2. researchgate.net [researchgate.net]
- 3. opcw.org [opcw.org]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. my.airliquide.com [my.airliquide.com]
- 6. 6-bromo-4-chloroquinoline preparation method - Eureka | Patsnap [eureka.patsnap.com]
- 7. 6-BROMO-4-CHLOROQUINOLINE synthesis - chemicalbook [chemicalbook.com]
Application Notes & Protocols: The Strategic Use of 3-Bromo-6-iodoquinoline in the Development of Potent and Selective Kinase Inhibitors
Abstract
The quinoline core is a "privileged structure" in medicinal chemistry, forming the backbone of numerous therapeutic agents, particularly in oncology. This guide focuses on a uniquely versatile building block, 3-Bromo-6-iodoquinoline , for the synthesis of novel kinase inhibitors. The differential reactivity of its two halogen atoms—the highly reactive iodine at the 6-position and the less reactive bromine at the 3-position—enables a strategy of sequential, site-selective functionalization. This allows for the controlled and divergent synthesis of complex molecular architectures, a critical advantage in the exploration of structure-activity relationships (SAR) and the optimization of lead compounds targeting kinases. This document provides a detailed technical overview, field-proven synthetic protocols, and a framework for the biological evaluation of compounds derived from this powerful scaffold.
The Principle of Orthogonal Reactivity: A Chemist's Strategic Advantage
The cornerstone of this compound's utility lies in the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds in palladium-catalyzed cross-coupling reactions. The bond dissociation energy follows the trend C-I < C-Br < C-Cl, meaning the C-I bond is weaker and more susceptible to oxidative addition to a Pd(0) catalyst. This reactivity difference allows for selective functionalization at the 6-position (iodo) under milder conditions, leaving the 3-position (bromo) intact for a subsequent, distinct chemical transformation under more forcing conditions. This "orthogonal" approach is paramount for efficiently building molecular diversity.
Expert Insight: The ability to perform sequential couplings is not merely a synthetic convenience; it is a strategic tool. It allows a medicinal chemist to first install a moiety at the 6-position, which might be designed to probe the solvent-exposed region of a kinase active site, and then introduce a variety of groups at the 3-position to optimize interactions with the critical hinge-binding region of the enzyme. This systematic approach accelerates the generation of focused compound libraries and the elucidation of complex SAR.
Synthetic Protocols: A Step-by-Step Guide to Sequential Functionalization
The following protocols are generalized procedures adapted from established literature for related haloquinolines. They serve as a robust starting point and should be optimized for specific substrates and scales.
Protocol 1: Site-Selective Suzuki-Miyaura Coupling at the 6-Position (C-I)
This protocol leverages the high reactivity of the C-I bond to selectively introduce an aryl or heteroaryl group at the 6-position. Milder conditions and specific catalyst systems are employed to ensure the C-Br bond at the 3-position remains unreacted.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid or ester (1.2 mmol, 1.2 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
SPhos (Buchwald ligand) (0.04 mmol, 4 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (2.0 mmol, 2.0 equiv)
-
Anhydrous, degassed 1,4-dioxane and water (e.g., 10:1 v/v)
Procedure:
-
Inert Atmosphere Setup: To an oven-dried Schlenk flask, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Atmosphere Exchange: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times. This is critical to prevent catalyst oxidation.
-
Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Reaction: Heat the reaction mixture to a moderate temperature (e.g., 70-80 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), checking for the consumption of the starting material and the appearance of a new, single product. Reaction times are typically 2-12 hours.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product (3-bromo-6-arylquinoline) by flash column chromatography on silica gel.
Workflow for Sequential Suzuki Coupling
Caption: Sequential Suzuki coupling workflow using this compound.
Protocol 2: Subsequent Suzuki-Miyaura Coupling at the 3-Position (C-Br)
Using the purified product from Protocol 1, this procedure targets the more robust C-Br bond, requiring a different catalyst system and higher temperatures.
Materials: *
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Bromo-6-iodoquinoline
Welcome to the technical support guide for the synthesis of 3-Bromo-6-iodoquinoline. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this multi-step synthesis. We will delve into the mechanistic rationale behind procedural choices, address common experimental hurdles, and provide robust protocols to improve the yield and purity of this critical synthetic intermediate.
The synthesis of poly-halogenated quinolines like this compound is a nuanced process where regioselectivity and reaction control are paramount. The following guide is structured to address the two primary stages of a common and effective synthetic route: the initial iodination of an aminoquinoline precursor via a Sandmeyer reaction, followed by a regioselective electrophilic bromination.
Overall Synthetic Workflow
The recommended pathway involves a two-step sequence starting from 6-aminoquinoline. This approach allows for the controlled, stepwise introduction of the halogen atoms, minimizing the formation of isomeric byproducts.
Caption: General workflow for the synthesis of this compound.
Part 1: Synthesis of 6-Iodoquinoline via Sandmeyer Reaction
This initial stage converts the readily available 6-aminoquinoline into 6-iodoquinoline. The Sandmeyer reaction is a powerful transformation for introducing a variety of functional groups onto an aromatic ring in place of an amino group.[1]
Frequently Asked Questions (FAQs): Step 1
Q1: What is the mechanism of the Sandmeyer reaction and why is it effective for iodination? The Sandmeyer reaction proceeds via the formation of an aryl diazonium salt from a primary aromatic amine.[2] This is followed by a copper(I)-catalyzed substitution with a nucleophile.[3] However, for iodination, the use of a copper catalyst is not strictly necessary, as the iodide ion (from KI) is a strong enough nucleophile to displace the diazonium group on its own.[4] The reaction is believed to involve a radical-nucleophilic aromatic substitution (SRNAr) mechanism, initiated by an electron transfer that leads to the formation of an aryl radical and the loss of nitrogen gas, which is an excellent leaving group and drives the reaction forward.[1]
Q2: Why is strict temperature control (0-5 °C) critical during diazotization? Aryl diazonium salts are notoriously unstable at higher temperatures.[5] Above 5-10 °C, they can decompose prematurely, often violently, releasing nitrogen gas and leading to a complex mixture of side products, including phenols (from reaction with water) and tars.[6] Maintaining a low temperature ensures the diazonium salt intermediate is formed and persists long enough to react with the iodide source in the subsequent step.
Q3: My diazonium salt solution is turning dark brown or black. What is happening? Darkening of the reaction mixture often indicates decomposition of the diazonium salt and the formation of polymeric tar-like byproducts.[7] This can be caused by several factors:
-
Elevated Temperature: The most common cause. Ensure your ice bath is well-maintained.
-
Slow Addition of Sodium Nitrite: Adding the nitrite solution too slowly can prolong the reaction time, increasing the window for decomposition. Conversely, adding it too quickly can cause localized heating. A steady, controlled addition is key.
-
Impure Starting Materials: Impurities in the 6-aminoquinoline can lead to side reactions.
Detailed Experimental Protocol: Synthesis of 6-Iodoquinoline
-
Reaction Setup: In a fume hood, equip a three-neck round-bottom flask with a mechanical stirrer, a thermometer, and a dropping funnel.
-
Acidic Solution: To the flask, add 6-aminoquinoline (1 equivalent) and dilute sulfuric acid (e.g., 3 M). Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Diazotization: Dissolve sodium nitrite (NaNO₂, 1.1 equivalents) in a minimal amount of cold water. Add this solution dropwise from the dropping funnel to the stirred amine suspension, ensuring the internal temperature does not exceed 5 °C. Stir for an additional 20-30 minutes at this temperature after the addition is complete.
-
Iodination: In a separate beaker, dissolve potassium iodide (KI, 1.5 equivalents) in water. Slowly add the cold diazonium salt solution to the stirred KI solution. Effervescence (N₂ gas) will be observed.
-
Reaction Completion & Work-up: Allow the mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for 1 hour to ensure complete decomposition of any remaining diazonium salt. Cool the mixture and neutralize carefully with a base (e.g., sodium hydroxide solution) until it is alkaline.
-
Isolation: The crude 6-iodoquinoline may precipitate. Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate). Wash the combined organic layers with sodium thiosulfate solution (to remove excess iodine), followed by water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.
Troubleshooting Guide: Step 1
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of 6-Iodoquinoline | 1. Incomplete diazotization. 2. Premature decomposition of the diazonium salt. 3. Inefficient extraction of the product. | 1. Ensure stoichiometric amounts of NaNO₂ and acid are used. Test for excess nitrous acid with starch-iodide paper. 2. Maintain strict temperature control (0-5 °C) throughout the diazotization step. 3. Perform multiple extractions with the chosen organic solvent to ensure complete recovery. |
| Oily Product / Difficulty with Solidification | 1. Presence of impurities, particularly phenol byproducts from diazonium salt hydrolysis. 2. Residual solvent. | 1. Wash the organic extract thoroughly with a dilute NaOH solution to remove acidic phenol impurities. 2. Purify via column chromatography. 3. Ensure the product is dried thoroughly under high vacuum. |
| Excessive Tar Formation | 1. Reaction temperature was too high. 2. Localized "hot spots" due to poor stirring or rapid addition of reagents. | 1. Improve cooling efficiency (ice-salt bath). 2. Use a mechanical stirrer for efficient mixing in larger scale reactions. Add the NaNO₂ solution slowly and steadily. |
Part 2: Regioselective Bromination of 6-Iodoquinoline
The second stage involves the electrophilic aromatic bromination of the 6-iodoquinoline intermediate. The key challenge here is to direct the incoming bromine electrophile specifically to the C-3 position of the quinoline ring.
Frequently Asked Questions (FAQs): Step 2
Q1: Why is the C-3 position the target for bromination? In electrophilic substitution reactions, the quinoline ring system is generally deactivated by the electron-withdrawing effect of the nitrogen atom.[8] Under acidic conditions, the pyridine ring is protonated, making it highly deactivated. Therefore, substitution preferentially occurs on the benzene ring at positions C-5 and C-8. However, substitution on the pyridine ring can occur, often at C-3, especially under conditions that favor a radical pathway or when the benzene ring is also deactivated. Direct C-H iodination at the C-3 position of quinoline derivatives has been shown to be effective, suggesting this position is accessible.[9] The precise outcome depends heavily on the reaction conditions and the specific brominating agent used.
Q2: What is the difference between using N-Bromosuccinimide (NBS) and molecular bromine (Br₂)?
-
N-Bromosuccinimide (NBS): NBS is a solid reagent that is easier and safer to handle than liquid bromine. It is often used for regioselective brominations, as it provides a low, steady concentration of Br₂ in the reaction mixture.[10] It can be particularly effective in achieving substitution at specific positions that might be challenging with bulkier reagents.
-
Molecular Bromine (Br₂): Br₂ is a highly reactive and corrosive liquid. It is a powerful brominating agent but can sometimes lead to over-bromination or a mixture of isomers if the reaction conditions are not carefully controlled.[11]
Q3: How can I effectively monitor the reaction to avoid side products? Thin-Layer Chromatography (TLC) is the most effective method for monitoring the reaction's progress.[6] Spot the reaction mixture alongside the 6-iodoquinoline starting material on a TLC plate. The formation of the product, this compound, will appear as a new spot with a different Rf value. Monitoring allows you to stop the reaction once the starting material is consumed, preventing the formation of di-brominated or other byproducts.
Detailed Experimental Protocol: Synthesis of this compound
-
Reaction Setup: In a fume hood, dissolve 6-iodoquinoline (1 equivalent) in a suitable solvent (e.g., concentrated sulfuric acid, or a chlorinated solvent like dichloromethane).
-
Addition of Brominating Agent: Cool the solution in an ice bath. Slowly add the brominating agent, such as N-Bromosuccinimide (NBS) (1.1 equivalents), in portions.
-
Reaction: Allow the reaction to stir at a controlled temperature (e.g., 0 °C to room temperature) for several hours. Monitor the progress by TLC.
-
Work-up: Once the starting material is consumed, carefully pour the reaction mixture onto crushed ice.
-
Neutralization and Isolation: Neutralize the solution with a suitable base (e.g., ammonium hydroxide or sodium bicarbonate solution) until the pH is basic. The crude product should precipitate. Filter the solid, wash it thoroughly with water, and dry it.
-
Purification: The crude solid can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent like ethanol to yield pure this compound.
Troubleshooting Guide: Step 2
Caption: Troubleshooting logic for low yield in the bromination step.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Formation of Multiple Isomers | 1. Reaction conditions favor substitution at other positions (e.g., C-5, C-8).[11] 2. The brominating agent is too reactive, leading to a loss of selectivity. | 1. Modify the solvent and temperature. Running the reaction at a lower temperature can often increase regioselectivity. 2. If using Br₂, consider switching to NBS, which can provide milder and more selective bromination.[10] |
| Di-brominated Byproducts Detected | 1. Excess brominating agent was used. 2. Reaction was allowed to run for too long after consumption of the starting material. | 1. Use a stoichiometric amount (1.0-1.1 equivalents) of the brominating agent. 2. Monitor the reaction closely by TLC and stop it as soon as the 6-iodoquinoline is consumed. |
| Starting Material Remains | 1. Insufficient amount of brominating agent. 2. Reaction time is too short or temperature is too low. 3. Deactivated NBS (can degrade over time). | 1. Ensure 1.1 equivalents of the brominating agent are used. 2. Allow the reaction to stir for a longer period or slightly increase the temperature, while monitoring by TLC. 3. Use freshly opened or properly stored NBS. |
| Difficulty in Purification | 1. Isomers have very similar polarity to the desired product. 2. Tar formation complicates chromatography. | 1. Utilize a high-efficiency silica gel for column chromatography and a shallow solvent gradient to improve separation. 2. Consider recrystallization as an alternative or subsequent purification step. Multiple recrystallizations may be necessary. |
References
- 1. lscollege.ac.in [lscollege.ac.in]
- 2. byjus.com [byjus.com]
- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 4. Sandmeyer Reaction [organic-chemistry.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 9. This compound | 205114-20-1 | Benchchem [benchchem.com]
- 10. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 11. acgpubs.org [acgpubs.org]
Challenges in the purification of 3-Bromo-6-iodoquinoline products
Welcome to the technical support center for the purification of 3-Bromo-6-iodoquinoline. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important synthetic intermediate. Here, we will address the common challenges encountered during the purification of this compound, providing practical, in-depth troubleshooting advice and detailed experimental protocols. Our approach is grounded in established chemical principles to ensure you can achieve the desired purity for your downstream applications.
Part 1: Core Challenges in the Purification of this compound
The purification of this compound can be a nuanced process, often complicated by the presence of closely related impurities and the inherent chemical properties of the quinoline scaffold. A successful purification strategy requires a thorough understanding of these potential challenges.
Common Impurities and Their Origins:
-
Starting Materials: Incomplete reactions can lead to the presence of unreacted precursors in your crude product. The specific starting materials will depend on the synthetic route employed.
-
Isomeric Impurities: Depending on the synthetic method, other isomers of bromo-iodo-quinoline may be formed as byproducts. These can be particularly challenging to separate due to their similar polarities and chemical properties.
-
Side-Reaction Products: The synthesis of this compound can sometimes yield unexpected side-products. For instance, reactions involving high temperatures or harsh reagents may lead to dehalogenation or the formation of other substituted quinolines.[1][2]
-
Degradation Products: Quinolines can be sensitive to acidic conditions, and the basic nitrogen atom in the quinoline ring can interact with acidic stationary phases like silica gel, potentially leading to degradation.[3]
Inherent Purification Hurdles:
-
Compound Stability: While generally stable, the carbon-iodine bond can be more labile than the carbon-bromine bond under certain conditions, such as in the presence of strong nucleophiles or upon exposure to light over extended periods.
-
Solubility Profile: Finding an ideal single solvent for recrystallization can be difficult. This compound may exhibit high solubility in some common organic solvents and poor solubility in others, necessitating the use of solvent systems.
-
Chromatographic Behavior: The basicity of the quinoline nitrogen can lead to tailing and poor separation on silica gel chromatography.[4]
Part 2: Troubleshooting Guides and FAQs
This section provides answers to frequently asked questions and offers solutions to common problems encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying crude this compound?
A1: The two most effective and widely used methods for the purification of this compound are column chromatography and recrystallization .[5] The choice between these methods depends on the nature and quantity of the impurities, as well as the desired final purity. For highly impure samples, a combination of both techniques is often recommended.
Q2: My crude product is a dark, oily residue. What is the best first step for purification?
A2: An oily residue suggests the presence of significant impurities. A good initial step is an acid-base extraction . Dissolve the crude product in an organic solvent like dichloromethane or ethyl acetate and wash with a dilute acid (e.g., 1M HCl). The basic this compound will move to the aqueous layer, leaving non-basic impurities in the organic layer.[5] The aqueous layer can then be basified (e.g., with NaOH) and the product extracted back into an organic solvent. This will likely result in a cleaner, solid product that is more amenable to further purification by chromatography or recrystallization.
Q3: How do I choose the right solvent system for column chromatography?
A3: The ideal solvent system for column chromatography should provide a retention factor (Rf) of approximately 0.3-0.4 for this compound on a thin-layer chromatography (TLC) plate.[3] A good starting point is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.[5] Systematically vary the ratio of the two solvents to achieve optimal separation from your impurities.
Q4: I'm observing significant tailing of my product spot on TLC and poor separation during column chromatography. What's causing this and how can I fix it?
A4: Tailing is a common issue when purifying basic compounds like quinolines on silica gel.[4] It is caused by the interaction of the basic nitrogen atom with the acidic silanol groups on the silica surface.[3] To mitigate this, you can:
-
Deactivate the silica gel: Add a small amount of a tertiary amine, such as 0.5-2% triethylamine (NEt₃), to your eluent system.[3] This will block the acidic sites on the silica gel and improve the peak shape.
-
Use an alternative stationary phase: Consider using a less acidic stationary phase like neutral or basic alumina.[3]
Q5: What are good solvent choices for the recrystallization of this compound?
A5: The ideal recrystallization solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[6] For a compound with the polarity of this compound, good starting points for solvent screening include alcohols (ethanol, isopropanol), or a mixed solvent system such as ethanol/water or ethyl acetate/hexanes.[5][7]
Troubleshooting Common Purification Issues
| Issue | Possible Cause | Suggested Solution |
| Oily residue instead of crystals during recrystallization. | The compound may be "oiling out" due to being below its melting point in the hot solvent or cooling too rapidly.[8] | Reheat the solution to dissolve the oil. Add a small amount of a solvent in which the compound is more soluble to prevent premature precipitation. Allow the solution to cool more slowly.[9] |
| Low recovery of purified product after recrystallization. | The compound is too soluble in the recrystallization solvent at low temperatures, or too much solvent was used.[4] | Choose a solvent in which your compound has lower solubility at room temperature. Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[10] |
| Purified crystals are colored, but the pure compound should be colorless or pale yellow. | The presence of colored impurities. | Add a small amount of activated charcoal to the hot solution before filtering. The colored impurities will adsorb onto the surface of the charcoal. Be aware that this may slightly reduce your yield.[9] |
| Multiple, closely eluting spots on TLC, making chromatographic separation difficult. | The impurities are of very similar polarity to the desired product (e.g., isomers). | Optimize the mobile phase by testing various solvent systems. Consider using a shallower gradient during column chromatography to improve resolution.[3] |
Part 3: Experimental Protocols and Workflows
Protocol 1: Purification of this compound by Flash Column Chromatography
This protocol describes a general method for purifying crude this compound using silica gel flash chromatography.
1. Eluent Selection:
- Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane).
- Spot the solution on several TLC plates and elute with different solvent systems (e.g., varying ratios of hexanes:ethyl acetate).
- Identify the solvent system that provides an Rf value of ~0.3-0.4 for the product and the best separation from impurities.
2. Column Packing:
- Prepare a slurry of silica gel in the least polar eluent system you plan to use.
- Pack a column with the slurry, ensuring there are no air bubbles.
3. Sample Loading:
- Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane).
- Adsorb the sample onto a small amount of silica gel by evaporating the solvent.
- Carefully add the dried sample-silica mixture to the top of the packed column.
4. Elution and Fraction Collection:
- Carefully add the eluent to the column.
- Apply gentle pressure to begin elution.
- Collect fractions in test tubes.
- Monitor the fractions by TLC to identify those containing the pure product.
5. Solvent Removal:
- Combine the pure fractions.
- Remove the solvent using a rotary evaporator to yield the purified this compound.
Protocol 2: Purification of this compound by Recrystallization
This protocol details the purification of this compound using a mixed solvent system.
1. Dissolution:
- Place the crude this compound in an Erlenmeyer flask.
- Add a minimal amount of the "good" solvent (e.g., hot ethanol) until the solid dissolves completely.
2. Crystallization:
- Slowly add the "bad" solvent (e.g., water) dropwise at an elevated temperature until the solution becomes slightly turbid.
- Add a few more drops of the "good" solvent until the solution is clear again.
- Remove the flask from the heat and allow it to cool slowly to room temperature.
- Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[5]
3. Isolation and Drying:
- Collect the crystals by vacuum filtration using a Büchner funnel.
- Wash the crystals with a small amount of the cold "bad" solvent.
- Dry the purified crystals under vacuum.
Part 4: Visualizing Purification Workflows
Diagram 1: Troubleshooting Poor Chromatographic Separation
Caption: Decision tree for troubleshooting poor chromatographic separation.
Diagram 2: General Purification Workflow
Caption: General workflow for the purification of this compound.
References
-
PubChem. (n.d.). 6-Bromo-3-iodoquinoline. Retrieved from [Link]
- Google Patents. (n.d.). JP2001322979A - Method for producing 3-bromoquinoline.
-
LookChem. (n.d.). This compound. Retrieved from [Link]
- Wang, W., Guo, Y., Wang, L., OuYang, Y., Wang, Q., & Zhu, W. (2015). Synthesis of 6-bromo-4-iodoquinoline.
-
ResearchGate. (2015). Synthesis of 6-bromo-4-iodoquinoline. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Synthesis of 6-iodo / bromo- 3-amino-2-methylquinazolin- 4 (3H)-ones by direct halogenation and their Schiff base derivatives. Retrieved from [Link]
-
Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. [Link]
-
Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
-
Professor Dave Explains. (2022, December 5). Recrystallization and Melting Point Analysis [Video]. YouTube. [Link]
-
PubChem. (n.d.). 3-Bromoquinoline. Retrieved from [Link]
-
NIH National Library of Medicine. (2024, May 6). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Retrieved from [Link]
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Technical Support Center: Optimizing Cross-Coupling Reactions of Dihalogenated Quinolines
Welcome to the technical support center for the cross-coupling of dihalogenated quinolines. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of these powerful synthetic transformations. Here, we address common challenges and provide in-depth, field-proven insights to help you optimize your reaction conditions and achieve your desired synthetic outcomes.
Introduction: The Challenge and Opportunity of Dihalogenated Quinolines
Dihalogenated quinolines are valuable building blocks in medicinal chemistry and materials science, offering multiple points for diversification. However, achieving selective functionalization through cross-coupling reactions can be challenging due to the differential reactivity of the halogen atoms and the potential for the quinoline nitrogen to interfere with the catalyst.[1][2] This guide provides a structured approach to troubleshooting common issues encountered during Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions of these important substrates.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Poor or No Conversion of Starting Material
This is one of the most common issues and can stem from several factors related to catalyst activity and reaction conditions.
Q: My Suzuki-Miyaura coupling of 2,4-dichloroquinoline is sluggish and gives a low yield. What are the likely causes?
A: Low conversion in the Suzuki-Miyaura coupling of dihalogenated quinolines often points to catalyst deactivation or inhibition.[3] The nitrogen atom in the quinoline ring can coordinate to the palladium catalyst, forming inactive off-cycle complexes.[3][4]
-
Catalyst Inhibition by Quinoline Nitrogen: The lone pair of electrons on the quinoline nitrogen can act as a ligand, binding to the palladium center and hindering its catalytic activity.[3]
-
Inefficient Pre-catalyst Activation: If you are using a Pd(II) pre-catalyst such as Pd(OAc)₂, it must be reduced in situ to the active Pd(0) species for the catalytic cycle to begin.[5]
-
Solution: Consider using a well-defined Pd(0) pre-catalyst, such as Pd₂(dba)₃, or ensure your reaction conditions (e.g., presence of a suitable phosphine ligand) favor the reduction of the Pd(II) source.[3]
-
-
Inappropriate Base or Solvent: The choice of base and solvent is critical and can significantly impact the reaction outcome.[6][7]
Issue 2: Lack of Regioselectivity
Controlling which halogen reacts is a central challenge in the cross-coupling of dihalogenated quinolines.
Q: I am attempting a monosubstitution on 2,4-dichloroquinoline but I'm getting a mixture of products coupled at the C2 and C4 positions. How can I improve selectivity?
A: Regioselectivity in the cross-coupling of dihalogenated quinolines is primarily governed by the electronic properties of the C-X bonds and can be influenced by the choice of catalyst and reaction conditions.[1][9]
-
Inherent Reactivity: For many dihalogenated 6-membered N-heteroarenes, including quinolines, the halide at the position alpha to the nitrogen (C2) is typically more reactive towards oxidative addition with Pd(0) than the more distal halide (C4).[1][10][11] This is due to the electron-withdrawing nature of the nitrogen atom, which makes the C2 position more electrophilic.[1]
-
Ligand Control: While the inherent reactivity often favors the C2 position, the choice of ligand can sometimes be used to alter this selectivity.[1]
-
Solution: Experiment with different classes of ligands. While bulky phosphines are a good starting point, exploring different ligand architectures may reveal systems that favor coupling at the C4 position.
-
-
Catalyst Speciation: The nature of the active palladium species (mononuclear vs. multinuclear clusters or nanoparticles) can influence site selectivity.[12]
-
Solution: Carefully controlling the palladium source and ligand-to-metal ratio can help maintain a consistent catalytic species and, therefore, consistent regioselectivity.[12]
-
Issue 3: Catalyst Decomposition (Formation of Palladium Black)
The appearance of a black precipitate is a clear sign of trouble in your reaction.
Q: My Sonogashira coupling of 2,4-dibromoquinoline turns black, and the reaction stalls. What is happening and how can I prevent it?
A: The black precipitate is palladium black, which consists of agglomerated, inactive palladium metal.[3][13] Its formation indicates that your active Pd(0) catalyst is decomposing.[13]
-
Presence of Oxygen: Oxygen is a major culprit in catalyst decomposition, as it can oxidize the active Pd(0) species.[3][13]
-
High Temperatures: Elevated temperatures can accelerate catalyst decomposition.[3]
-
Solution: Run the reaction at the lowest temperature that provides a reasonable rate.[3] It may be beneficial to start at a lower temperature and gradually increase it if the reaction is slow.
-
-
Inadequate Ligand Stabilization: The ligand's role is not only to facilitate the catalytic cycle but also to stabilize the palladium center and prevent aggregation.[3][13]
Issue 4: Unwanted Side Reactions
Besides the desired cross-coupling, other reaction pathways can compete and reduce your yield.
Q: In my Buchwald-Hartwig amination of a dihaloquinoline, I'm observing a significant amount of dehalogenated starting material. How can I suppress this side reaction?
A: Dehalogenation is a common side reaction in palladium-catalyzed cross-couplings, particularly with electron-deficient substrates like N-heterocyclic halides.[4] It occurs when an aryl-palladium intermediate undergoes reaction with a hydride source instead of the desired coupling partner.[4]
-
Source of Hydride: The hydride can originate from the solvent (e.g., alcohols), the base, or even water.[4]
-
Solution:
-
Solvent Choice: Use aprotic solvents like toluene or dioxane.[4]
-
Base Selection: Avoid strong alkoxide bases if possible. Weaker inorganic bases like K₂CO₃ or Cs₂CO₃, or phosphate bases like K₃PO₄, can be good alternatives.[4]
-
Control Water Content: While some water can be beneficial in Suzuki reactions, in Buchwald-Hartwig aminations, it's often best to use anhydrous conditions.[4]
-
-
-
Slow Reductive Elimination: If the desired reductive elimination step to form the C-N bond is slow, it allows more time for competing dehalogenation.
-
Solution: Optimize the catalyst system to promote a faster rate of the desired reaction. This may involve screening different ligands or using a more active pre-catalyst.[4]
-
Experimental Protocols & Data
General Protocol for a Suzuki-Miyaura Cross-Coupling of a Dihalogenated Quinoline
This protocol is a starting point and may require optimization for your specific substrate and coupling partner.
-
Reaction Setup: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add the dihalogenated quinoline (1.0 mmol, 1.0 equiv.), the boronic acid or ester (1.2 mmol, 1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv.).
-
Catalyst Addition: To the Schlenk tube, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.025 mmol, 2.5 mol%) and the ligand (e.g., SPhos, 0.055 mmol, 5.5 mol%).
-
Solvent Addition: Add the degassed solvent (e.g., toluene/water mixture, 10:1, 5 mL).
-
Inert Atmosphere: Seal the Schlenk tube and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[4][15]
Table 1: Recommended Starting Conditions for Cross-Coupling of Dihalogenated Quinolines
| Reaction Type | Palladium Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) |
| Suzuki-Miyaura | Pd(OAc)₂ (2-5) or Pd₂(dba)₃ (1-2.5) | SPhos, XPhos, PPh₃ (2-10) | K₃PO₄, Cs₂CO₃ (2-3) | Toluene, Dioxane, THF (+/- H₂O) | 80 - 110 |
| Sonogashira | PdCl₂(PPh₃)₂ (2-5) | PPh₃ (4-10) | Et₃N, i-Pr₂NH (2-5) | THF, DMF | RT - 60 |
| Buchwald-Hartwig | Pd₂(dba)₃ (1-2.5) | Xantphos, BINAP (2-5) | NaOt-Bu, K₃PO₄ (1.5-2.5) | Toluene, Dioxane | 80 - 120 |
Visualizing the Process: Mechanisms and Workflows
Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow for Low Yield
Caption: A systematic workflow for troubleshooting low-yield cross-coupling reactions.
Conclusion
Optimizing the cross-coupling of dihalogenated quinolines requires a systematic approach that considers the interplay between the substrate, catalyst, ligands, base, and solvent. By understanding the potential pitfalls, such as catalyst inhibition and deactivation, and by methodically troubleshooting key reaction parameters, researchers can unlock the full synthetic potential of these versatile building blocks. This guide serves as a starting point for navigating these challenges and achieving successful and reproducible outcomes in your research.
References
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-
Powers, D. C., & Sanford, M. S. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PubMed Central. Retrieved from [Link]
- Benchchem. (n.d.). Overcoming challenges in the synthesis of substituted quinolines.
-
Handa, S., & Colacot, T. J. (2022). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Chemical Reviews. Retrieved from [Link]
-
Palani, V. P., et al. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews. Retrieved from [Link]
-
Doubina, N., et al. (2014). Cross-Coupling Reactions of Polyhalogenated Heterocycles. ResearchGate. Retrieved from [Link]
- Benchchem. (n.d.). Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions of Heteroaryl Chlorides.
-
Albers, P. W., et al. (2001). Poisoning and deactivation of palladium catalysts. ResearchGate. Retrieved from [Link]
-
González-Gálvez, D., et al. (2017). Palladium-Catalyzed Dehydrogenative Coupling: An Efficient Synthetic Strategy for the Construction of the Quinoline Core. MDPI. Retrieved from [Link]
-
Spivey, A. C., et al. (2017). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation. Journal of the American Chemical Society. Retrieved from [Link]
-
Palani, V. P., et al. (2022). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. eScholarship. Retrieved from [Link]
- Benchchem. (n.d.). Navigating the Complexities of Substituted Quinoline Synthesis: A Technical Support Guide.
-
Organ, M. G., et al. (2017). Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. ResearchGate. Retrieved from [Link]
-
Newton, M. A., et al. (2020). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. National Institutes of Health. Retrieved from [Link]
- Benchchem. (n.d.). Common issues in Sonogashira coupling of aryl iodides and how to solve them.
- Benchchem. (n.d.). How to avoid dehalogenation side reactions in Suzuki coupling.
-
Silva, A. M. S., et al. (2017). Palladium-Catalysed Synthesis and Transformation of Quinolones. PubMed Central. Retrieved from [Link]
-
Pérez-Temprano, M. H., & de Lera, Á. R. (2020). Designing Pd and Ni Catalysts for Cross-Coupling Reactions by Minimizing Off-Cycle Species. ACS Catalysis. Retrieved from [Link]
-
Wipf, P., & Coleman, C. M. (2008). Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. PubMed Central. Retrieved from [Link]
-
Pal, M., & Gupta, A. (2009). Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline. National Institutes of Health. Retrieved from [Link]
-
Kashani, S. K., et al. (2022). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Retrieved from [Link]
-
Prokhorenko, I. A., et al. (2018). New Cross-Linking Quinoline and Quinolone Derivatives for Sensitive Fluorescent Labeling. PubMed Central. Retrieved from [Link]
-
Ferlin, F., et al. (2022). Greening cross coupling reactions by using sustainable solvents/bases blends. 26th Annual Green Chemistry & Engineering Conference Posters. Retrieved from [Link]
-
Pal, M., & Gupta, A. (2009). Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline: Synthesis of 2-alkynyl-4-arylquinolines. Beilstein Journals. Retrieved from [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. Retrieved from [Link]
-
Mako, Z., et al. (2022). Continuous Flow for the Photochemical Synthesis of 3-Substituted Quinolines. Organic Process Research & Development. Retrieved from [Link]
-
Dorel, R., & Engwerda, J. J. (2019). The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal. Retrieved from [Link]
-
Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?. Retrieved from [Link]
-
Handa, S., et al. (2015). A new P3N ligand for Pd-catalyzed cross-couplings in water. Chemical Science. Retrieved from [Link]
-
Al-Hamdani, A. A. S., & Al-Zayady, K. J. (2019). Reactivity of base catalysed hydrolysis of 2-pyridinylmethylene-8-quinolinyl-Schiff base iron(II) iodide complexes: Solvent effects. ResearchGate. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Wipf, P., & Coleman, C. M. (2008). Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. SciSpace. Retrieved from [Link]
-
Handa, S., & Colacot, T. J. (2022). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. National Institutes of Health. Retrieved from [Link]
-
Wu, X., et al. (2023). Regio-MPNN: predicting regioselectivity for general metal-catalyzed cross-coupling reactions using a chemical knowledge informed message passing neural network. Digital Discovery. Retrieved from [Link]
-
Reddit. (2024). Failed suzuki coupling, any suggenstions?. Retrieved from [Link]
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Suzuki Coupling for 3-Methyl-4-(pyridin-4-yl)aniline Synthesis.
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]
-
Ökten, S. (2019). New Quinoline Derivatives via Suzuki Coupling Reactions. ResearchGate. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]
-
Al-Masrour, F. A., & Ali, A. M. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. PubMed Central. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
Bergstrom, F. W. (1944). The Chemistry of Quinolines. Chemical Reviews. Retrieved from [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
Sources
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- 11. BJOC - Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline: Synthesis of 2-alkynyl-4-arylquinolines [beilstein-journals.org]
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Navigating the Complexities of Substituted Quinoline Synthesis: A Technical Support Guide
Welcome to the Technical Support Center for Substituted Quinoline Synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the intricate landscape of quinoline synthesis. Quinolines are a cornerstone in medicinal chemistry and materials science, yet their synthesis is often plagued by side reactions that can diminish yields and complicate purification. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of these vital heterocyclic compounds.
Troubleshooting Guide: Common Side Reactions & Solutions by Synthesis Method
This section provides a detailed breakdown of common issues and their remedies for several classical quinoline synthesis methodologies.
The Skraup Synthesis
The Skraup synthesis is a powerful method for producing quinolines but is notoriously exothermic and prone to tar formation.[1]
Q1: My Skraup reaction is violently exothermic and difficult to control. How can I mitigate this?
A1: The highly exothermic nature of the Skraup synthesis is a significant safety concern and a common cause of reduced yields.[1][2] The primary cause is the rapid, uncontrolled reaction between the aniline, glycerol, and sulfuric acid.
Solutions:
-
Use of a Moderator: The addition of a moderating agent is crucial for controlling the reaction rate. Ferrous sulfate (FeSO₄) is widely used and is believed to function as an oxygen carrier, allowing the oxidation to proceed more smoothly over a longer period.[1][2][3] Boric acid can also be employed for this purpose.[2][3]
-
Controlled Reagent Addition: The slow, portion-wise addition of concentrated sulfuric acid while maintaining efficient cooling (e.g., using an ice bath) is critical to manage the exotherm.[2][4]
-
Vigorous Stirring: Ensuring the reaction mixture is well-agitated helps to dissipate heat and prevent the formation of localized hotspots that can accelerate the reaction uncontrollably.[2]
Q2: I'm observing significant tar formation in my Skraup synthesis, leading to a difficult work-up and low yield. What's causing this and how can I prevent it?
A2: Tar formation is a frequent side reaction in the Skraup synthesis, arising from the polymerization of acrolein (formed in situ from glycerol) under the harsh acidic and high-temperature conditions.[3]
Solutions:
-
Moderator and Temperature Control: As with controlling the exotherm, using a moderator like ferrous sulfate and avoiding excessively high temperatures can significantly reduce charring and polymerization.[2][3]
-
Purification Strategy: The crude product is often a dark, tarry residue.[2] A common and effective purification method is steam distillation, which separates the volatile quinoline derivative from the non-volatile tar.[2][4] The distillate can then be extracted with an organic solvent, dried, and further purified by vacuum distillation.[4]
The Doebner-von Miller Synthesis
This method utilizes α,β-unsaturated carbonyl compounds and is prone to polymerization side reactions.[5]
Q3: My Doebner-von Miller reaction is yielding a large amount of polymeric material and a low yield of the desired quinoline. How can I address this?
A3: The primary side reaction in the Doebner-von Miller synthesis is the acid-catalyzed polymerization of the α,β-unsaturated aldehyde or ketone.[2][3]
Solutions:
-
Biphasic Reaction Medium: A highly effective strategy is to employ a two-phase solvent system (e.g., water/toluene). This sequesters the α,β-unsaturated carbonyl compound in the organic phase, reducing its contact with the aqueous acid phase where polymerization is most likely to occur.[2][3] This can dramatically increase the yield of the desired quinoline.
-
Slow Reactant Addition: Adding the carbonyl compound slowly to the reaction mixture helps to maintain a low concentration, which disfavors self-condensation and polymerization.[2]
The Combes Quinoline Synthesis
A key challenge in the Combes synthesis, which involves the reaction of anilines with β-diketones, is controlling regioselectivity when using unsymmetrical diketones.[6][7]
Q4: I am getting a mixture of regioisomers in my Combes synthesis with an unsymmetrical β-diketone. How can I control the regioselectivity?
A4: The formation of regioisomers is a common issue when the two carbonyl groups of the β-diketone are not electronically or sterically equivalent.[2] The cyclization can occur at either of the ortho positions of the aniline.
Solutions:
-
Steric Hindrance: Increasing the steric bulk on one side of the β-diketone can favor cyclization at the less sterically hindered position.[2]
-
Aniline Substituents: The electronic nature of substituents on the aniline ring influences the nucleophilicity of the ortho positions, thereby directing the cyclization.[2]
-
Choice of Acid Catalyst: The acid catalyst can play a role in the ratio of regioisomers formed. For instance, polyphosphoric acid (PPA) may give a different isomeric ratio compared to sulfuric acid.[2]
The Friedländer Synthesis
The Friedländer synthesis, which condenses a 2-aminoaryl aldehyde or ketone with a carbonyl compound containing an α-methylene group, can be hampered by side reactions like aldol condensation.[8][9][10]
Q5: My Friedländer synthesis is giving a low yield, and I suspect a competing aldol condensation of my ketone starting material. How can I minimize this?
A5: Under the basic or acidic conditions often employed in the Friedländer synthesis, the ketone containing the α-methylene group can undergo self-condensation (an aldol reaction), reducing the amount available to react with the 2-aminoaryl carbonyl compound.[8]
Solutions:
-
Use of an Imine Analog: To avoid side reactions such as aldol condensation under alkaline conditions, the imine analogue of the o-aniline can be used in place of the o-aniline itself.[8]
-
Catalyst Optimization: The choice of catalyst can significantly impact the reaction outcome. Modern methods often utilize catalysts such as trifluoromethanesulfonic acid, p-toluenesulfonic acid, iodine, or various Lewis acids to promote the desired reaction under milder conditions, which can help to suppress side reactions.[8][10]
-
Solvent-Free Conditions: In some cases, running the reaction under solvent-free conditions can improve yields.[8]
Frequently Asked Questions (FAQs)
Q1: My quinoline synthesis reaction is resulting in a very low yield or no product at all. What are the most common general causes?
A1: Low yields in quinoline synthesis can stem from several factors that are common across different named reactions. Key areas to investigate include:
-
Inappropriate Catalyst: The choice of acid or base catalyst is crucial and highly substrate-dependent. An unsuitable catalyst may fail to promote the reaction or may encourage side reactions.[4]
-
Suboptimal Reaction Temperature: Many quinoline cyclizations require heating to proceed efficiently. However, excessive temperatures can lead to the decomposition of reactants or products and the formation of tarry byproducts.[4] Conversely, a temperature that is too low will result in a sluggish or incomplete reaction.[4]
-
Poor Substrate Reactivity: The electronic and steric properties of your starting materials can significantly impact the reaction rate. For instance, electron-withdrawing groups on an aniline can deactivate the ring, making the cyclization step more difficult.[4]
-
Presence of Water: In many acid-catalyzed syntheses, the water produced during the reaction can inhibit the equilibrium.[4] Using anhydrous reagents and solvents where appropriate can be beneficial.
Q2: How can I effectively purify my synthesized substituted quinoline derivative?
A2: Purification of quinolines can be challenging due to the presence of starting materials and side products. Common purification techniques include:
-
Distillation: For liquid quinolines, vacuum distillation is a common and effective method.[11]
-
Crystallization: The formation of salts, such as the hydrochloride or picrate, can facilitate purification through crystallization. The free base can then be regenerated.[11]
-
Column Chromatography: This is a versatile technique for separating the desired product from impurities.
-
Steam Distillation: As mentioned for the Skraup synthesis, this is particularly useful for separating volatile products from non-volatile tars.[2][4]
Summary of Common Side Reactions and Mitigation Strategies
| Synthesis Method | Common Side Reaction(s) | Mitigation Strategies |
| Skraup | Violently exothermic reaction, Tar formation | Use of moderators (e.g., FeSO₄), slow addition of acid with cooling, vigorous stirring, steam distillation for purification.[1][2][3] |
| Doebner-von Miller | Polymerization of α,β-unsaturated carbonyl | Use of a biphasic solvent system, slow addition of the carbonyl reactant.[2][3] |
| Combes | Formation of regioisomers with unsymmetrical β-diketones | Modify steric bulk of the diketone, consider electronic effects of aniline substituents, optimize the acid catalyst.[2] |
| Friedländer | Aldol condensation of the ketone starting material | Use an imine analog of the o-aniline, optimize the catalyst (acidic or basic), consider solvent-free conditions.[8] |
Visualizing Reaction Pathways and Troubleshooting
Friedländer Synthesis: Main Reaction vs. Aldol Condensation Side Reaction
Caption: Friedländer synthesis pathway versus the competing aldol condensation side reaction.
Troubleshooting Low Yield in Quinoline Synthesis
Caption: A logical workflow for troubleshooting low yields in quinoline synthesis.
References
-
Benchchem. Overcoming challenges in the synthesis of substituted quinolines. 11
-
Benchchem. Troubleshooting low yields in the quinoline cyclization step. 4
-
Benchchem. troubleshooting side reactions in the synthesis of quinoline derivatives. 2
-
Benchchem. side reactions in the synthesis of quinoline derivatives. 3
-
Benchchem. Technical Support for Substituted Quinoline Synthesis: A Troubleshooting Guide. 1
-
Alfa Chemistry. Friedländer Quinoline Synthesis. 8
-
ResearchGate. The Friedl??nder Synthesis of Quinolines.
-
Wikipedia. Friedländer synthesis.
-
Wikipedia. Combes quinoline synthesis.
-
Química Organica.org. Friedlander quinoline synthesis.
-
IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
-
Slideshare. synthesis of quinoline derivatives and its applications.
-
Wikipedia. Doebner–Miller reaction.
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 6. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 7. iipseries.org [iipseries.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
How to avoid debromination in reactions with 3-Bromo-6-iodoquinoline
Welcome to the technical support center for 3-Bromo-6-iodoquinoline. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile bifunctional building block. Our goal is to provide you with in-depth, field-proven insights to help you navigate the unique challenges of working with this substrate, specifically focusing on achieving selective reactivity while avoiding common pitfalls like debromination.
Frequently Asked Questions (FAQs)
This section addresses the fundamental principles governing the reactivity of this compound. A solid understanding of these concepts is the first step toward troubleshooting and optimizing your reactions.
Q1: What is the fundamental difference in reactivity between the C-I and C-Br bonds in this compound?
The selective functionalization of this compound hinges on the differential reactivity of the two halogen substituents, which is primarily dictated by their bond dissociation energies (BDE). The carbon-iodine (C-I) bond is significantly weaker and more polarizable than the carbon-bromine (C-Br) bond.
In the context of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), the first and often rate-determining step is the oxidative addition of the aryl halide to a Pd(0) complex. The lower BDE of the C-I bond means it has a lower activation energy for this step, making it the kinetically favored site for reaction. The generally accepted order of reactivity for aryl halides in these transformations is: R-I > R-OTf > R-Br >> R-Cl.[1][2][3]
Q2: If the C-Br bond is stronger, why does debromination occur at all?
While selective reaction at the C-I position is kinetically preferred, debromination—more accurately termed hydrodebromination—can occur through a common side reaction pathway.[4][5] This happens when the arylpalladium intermediate, formed after oxidative addition, is intercepted by a hydride source before it can proceed through the desired catalytic cycle.
Potential sources of hydrides in a reaction mixture include:
-
Solvents: Protic solvents like ethanol or isopropanol can be hydride donors, especially at elevated temperatures.[6]
-
Bases: Certain bases or their decomposition products can generate hydride species.
-
Reagents: Impurities or even the organometallic coupling partner itself can sometimes act as a hydride source.
Harsh reaction conditions, such as prolonged heating or the use of overly active catalysts, can provide the necessary energy to overcome the higher activation barrier for C-Br bond cleavage or promote these hydride transfer pathways.[5][7]
Q3: Which reaction types are most susceptible to causing unwanted debromination?
Any reaction that involves harsh conditions can be problematic. Specifically:
-
High-Temperature Couplings: Reactions requiring prolonged heating (e.g., >100 °C) to couple a challenging substrate at the C-6 iodo position can inadvertently provide enough energy to activate the C-3 bromo position.
-
Highly Active Catalyst Systems: While desirable for difficult transformations, "ultrafast" or highly reactive catalyst systems (e.g., certain N-heterocyclic carbene (NHC) ligands or ligand-free systems) can sometimes be less selective and may promote dehalogenation.[5][8]
-
Reactions with Strong Bases: The use of strong bases like sodium tert-butoxide (NaOtBu) can sometimes increase the rate of hydrodehalogenation.[5][7]
Troubleshooting Guide: Preventing Debromination
This section is structured to address specific problems you may encounter during your experiments.
Problem 1: My reaction is sluggish, and upon forcing the conditions (increasing temperature, longer time), I see significant formation of 6-iodoquinoline (debrominated starting material).
This is a classic case of hydrodebromination outcompeting the desired cross-coupling reaction. The arylpalladium intermediate is being reduced back to the arene before it can react with your coupling partner.
Troubleshooting Workflow: Hydrodebromination of Starting Material
Caption: A logical workflow for troubleshooting the hydrodebromination of starting material.
Problem 2: The desired reaction at the 6-iodo position works, but my final, purified product has also lost the 3-bromo substituent.
This indicates that the C-Br bond is not stable under the reaction or workup conditions. The primary cause is almost always a non-selective or overly reactive catalyst system.
Reaction Pathway Analysis
Caption: Competing reaction pathways for this compound in cross-coupling reactions.
Solutions & Optimization Strategies:
-
Catalyst & Ligand Selection: This is the most critical parameter for selectivity.
-
Avoid Ligand-Free Conditions: While sometimes effective, ligand-free systems often require higher temperatures and can be less selective.[8]
-
Choose Appropriate Ligands: For Suzuki and Sonogashira reactions, start with standard phosphine ligands like PPh₃ or bulky, electron-rich biaryl phosphine ligands that promote efficient reductive elimination.[9][10][11] For Buchwald-Hartwig aminations, specialized ligands like SPhos or XPhos are essential for high selectivity.[12][13][14]
-
-
Control Catalyst Loading: Do not assume more catalyst is better. Higher loadings can lead to more off-cycle reactions. Aim for the lowest effective loading, typically between 0.5-3 mol%.[15]
-
Reduce Reaction Time: Closely monitor your reaction using TLC or LC-MS. As soon as the starting material is consumed, work up the reaction. Prolonged exposure to the catalytic system can lead to the slow degradation of the C-Br bond on your product.
-
Re-evaluate the Base: If using a strong organic base (e.g., NaOtBu, LHMDS), consider switching to a milder inorganic base like K₃PO₄, Cs₂CO₃, or K₂CO₃, which are less likely to promote dehalogenation pathways.[7]
| Reaction Type | Recommended Catalyst/Ligand | Recommended Base | Recommended Solvent | Temperature (°C) |
| Suzuki-Miyaura | Pd(PPh₃)₄, Pd(dppf)Cl₂, or Pd₂(dba)₃ with SPhos | K₂CO₃ or K₃PO₄ | 1,4-Dioxane/H₂O, Toluene | 50 - 90 |
| Sonogashira | Pd(PPh₃)₄ with CuI | Et₃N or DiPEA | THF or DMF | Room Temp - 60 |
| Buchwald-Hartwig | Pd₂(dba)₃ with XPhos or RuPhos | NaOtBu or K₃PO₄ | Toluene or Dioxane | 80 - 110 |
Key Experimental Protocols
The following are generalized, robust protocols designed to favor selective C-I functionalization.
Protocol 1: Selective Suzuki-Miyaura Coupling This protocol is designed for high selectivity toward the C-I bond.[15]
-
To an oven-dried flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol, 3 mol%), and potassium carbonate (K₂CO₃, 2.0 mmol).
-
Purge the flask with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.
-
Heat the reaction mixture to 80 °C and stir.
-
Monitor the reaction progress by TLC or LC-MS (typically 2-6 hours).
-
Upon completion, cool to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Selective Sonogashira Coupling The mild conditions of the Sonogashira reaction are ideal for preserving the C-Br bond.[16][17]
-
To an oven-dried flask, add this compound (1.0 mmol), Pd(PPh₃)₄ (0.02 mmol, 2 mol%), and copper(I) iodide (CuI, 0.04 mmol, 4 mol%).
-
Purge the flask with an inert gas.
-
Add anhydrous, degassed THF (10 mL) and triethylamine (Et₃N, 3.0 mmol).
-
Add the terminal alkyne (1.1 mmol) dropwise via syringe.
-
Stir the reaction at room temperature.
-
Monitor the reaction progress by TLC or LC-MS (typically 1-4 hours).
-
Upon completion, filter the mixture through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Protocol 3: Selective Buchwald-Hartwig Amination The use of specialized biarylphosphine ligands is crucial for this transformation.[12][14][18]
-
To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.02 mmol, 2 mol% Pd), XPhos (0.048 mmol, 4.8 mol%), and sodium tert-butoxide (NaOtBu, 1.4 mmol).
-
Seal the tube, and evacuate and backfill with an inert gas (repeat 3 times).
-
Add a solution of this compound (1.0 mmol) in anhydrous, degassed toluene (5 mL).
-
Add the amine (1.2 mmol) via syringe.
-
Heat the reaction mixture to 100 °C.
-
Monitor the reaction progress by TLC or LC-MS (typically 4-12 hours).
-
Upon completion, cool to room temperature, dilute with ethyl acetate, and filter through celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Analytical Methods for Detecting Debromination
Identifying and quantifying the debrominated byproduct is key to troubleshooting.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for identifying the volatile debrominated byproduct. The mass spectrum will clearly show the molecular ion corresponding to the loss of bromine and the gain of one hydrogen atom.[19]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): The preferred method for in-process reaction monitoring. It allows for the simultaneous tracking of starting material, desired product, and the debrominated byproduct, providing a clear picture of the reaction's progress and selectivity.[20]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: If the byproduct is isolated, ¹H NMR can confirm its identity. You would expect to see the disappearance of one aromatic signal in the bromine-substituted region and the appearance of a new proton signal, likely with a coupling pattern consistent with its new neighbors.
References
- A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies. National Institutes of Health.
- A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies. Journal of the American Chemical Society.
- Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology (RSC Publishing).
- Troubleshooting guide for incomplete conversion of 6-Bromonicotinonitrile. Benchchem.
- Identification and preparation of debromination products of DBDPE photodegradation by HPLC-APPI-MS coupled to semi-preparative liquid chromatography. PubMed.
- Suzuki reaction. Wikipedia.
- Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki-Miyaura Cross-Coupling of Allylboronates and Aryl Halides. PMC - NIH.
- Highly Selective Palladium-Catalyzed Cross-Coupling of Secondary Alkylzinc Reagents with Heteroaryl Halides. Organic Letters - ACS Publications.
- ChemInform Abstract: Palladium Catalyzed-Dehalogenation of Aryl Chlorides and Bromides Using Phosphite Ligands. ResearchGate.
- Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry - ACS Publications.
- Pd-catalysed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxification. Catalysis Science & Technology (RSC Publishing).
- Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Royal Society of Chemistry.
- Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki–Miyaura Cross-Coupling of Allylboronates and Aryl Halides. Journal of the American Chemical Society - ACS Publications.
- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
- Sonogashira coupling. Wikipedia.
- Reactivity Showdown: 6-Iodoquinoline Outpaces 6-Bromoquinoline in Suzuki Coupling Reactions. Benchchem.
- Modified Sonogashira Coupling Strategy For the Functionalization of Substituted Quinoline. ResearchGate.
- Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. ResearchGate.
- Sonogashira Coupling. Organic Chemistry Portal.
- ANALYTICAL METHODS. Toxicological Profile for Bromoform and Dibromochloromethane.
- Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- The Suzuki Reaction. Andrew G Myers Research Group.
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Pd-catalysed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxification - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H [pubs.rsc.org]
- 9. Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki-Miyaura Cross-Coupling of Allylboronates and Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Yoneda Labs [yonedalabs.com]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. rsc.org [rsc.org]
- 14. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 15. benchchem.com [benchchem.com]
- 16. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 17. Sonogashira Coupling [organic-chemistry.org]
- 18. researchgate.net [researchgate.net]
- 19. ANALYTICAL METHODS - Toxicological Profile for Bromoform and Dibromochloromethane - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Identification and preparation of debromination products of DBDPE photodegradation by HPLC-APPI-MS coupled to semi-preparative liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Regioselectivity of Reactions with 3-Bromo-6-iodoquinoline
Welcome to our dedicated technical resource for researchers, scientists, and drug development professionals working with 3-Bromo-6-iodoquinoline. This guide is designed to provide you with in-depth technical support, troubleshooting advice, and frequently asked questions (FAQs) to help you navigate the complexities of achieving regioselectivity in your reactions. Our goal is to empower you with the knowledge to control your synthetic outcomes and accelerate your research.
The Core Challenge: Harnessing Differential Reactivity
This compound is a valuable heterocyclic building block, offering two distinct points for functionalization. The key to its synthetic utility lies in the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. In palladium-catalyzed cross-coupling reactions, the C-I bond is inherently more reactive than the C-Br bond. This is due to its lower bond dissociation energy, which facilitates the oxidative addition step in the catalytic cycle.[1] However, achieving exclusive or high regioselectivity requires careful optimization of reaction conditions. This guide will provide the expertise and field-proven insights to master these transformations.
Frequently Asked Questions (FAQs)
Q1: I'm running a Suzuki-Miyaura coupling and observing a mixture of mono- and di-substituted products. How can I selectively target the 6-position (C-I bond)?
A1: This is a common challenge that arises when reaction conditions are too harsh, leading to the activation of the less reactive C-Br bond. To favor mono-substitution at the 6-position, you should employ milder reaction conditions. Here’s how you can troubleshoot:
-
Catalyst and Ligand Selection: The choice of the palladium catalyst and phosphine ligand is critical. Highly reactive, bulky, and electron-rich ligands can overcome the activation barrier for the C-Br bond, leading to a loss of selectivity.[1]
-
Recommendation: Start with a less reactive catalyst system. For example, Pd(PPh₃)₄ or a combination of Pd(OAc)₂ with PPh₃ is often sufficient for C-I bond activation without significantly affecting the C-Br bond.
-
-
Temperature Control: Higher temperatures can provide the energy needed to cleave the stronger C-Br bond.
-
Recommendation: Begin your reaction at a lower temperature, such as room temperature or 40-50°C, and only increase it gradually if you observe no reaction.
-
-
Reaction Time: Prolonged reaction times, even at moderate temperatures, can lead to the formation of the di-substituted product.
-
Recommendation: Monitor your reaction closely using TLC or LC-MS. Once the starting material is consumed, and the desired mono-substituted product is maximized, quench the reaction.[1]
-
Troubleshooting Guide: Selective Suzuki Coupling at the 6-Position
| Issue | Potential Cause | Suggested Solution |
| Mixture of products | Highly reactive catalyst/ligand system. | Switch to a less electron-rich ligand (e.g., PPh₃). |
| Reaction temperature is too high. | Lower the temperature to RT-60°C. | |
| Extended reaction time. | Monitor the reaction and stop it upon consumption of the starting material. | |
| Low Yield | Inefficient catalyst. | Use a pre-catalyst or ensure your catalyst is active. |
| Poor solubility. | Screen different solvent systems (e.g., dioxane/water, toluene/ethanol/water). |
Q2: Is it possible to perform a Sonogashira coupling selectively at the 3-position (C-Br bond)?
A2: Direct selective coupling at the less reactive C-Br position in the presence of a C-I bond is challenging but can be achieved through a strategic approach. The most common method is a sequential coupling where you first react at the 6-position and then target the 3-position. However, a more direct, albeit advanced, method involves a metal-halogen exchange.
Experimental Protocol: Selective Sonogashira at the 3-Position via Lithium-Halogen Exchange
This protocol leverages the propensity of organolithium reagents to preferentially exchange with bromine over iodine at low temperatures.[2][3]
-
Preparation: In an oven-dried flask under an inert atmosphere (argon or nitrogen), dissolve this compound (1.0 eq.) in anhydrous THF. Cool the solution to -78°C.
-
Lithium-Halogen Exchange: Slowly add n-butyllithium (n-BuLi) (1.0 eq.) dropwise, maintaining the temperature at -78°C. Stir for 1 hour.
-
Transmetalation: In a separate flask, add CuI (0.1 eq.) and the terminal alkyne (1.2 eq.) to anhydrous THF.
-
Coupling: Transfer the lithiated quinoline solution from step 2 to the alkyne/CuI mixture via cannula at -78°C. Allow the reaction to warm slowly to room temperature and stir overnight.
-
Workup: Quench the reaction with saturated aqueous NH₄Cl, extract with an organic solvent, dry, and purify by column chromatography.
Causality Behind the Protocol:
-
Low Temperature (-78°C): Essential for kinetic control of the lithium-halogen exchange, favoring the C-Br position. It also prevents unwanted side reactions.
-
n-BuLi: A strong organolithium base that effectively undergoes Br-Li exchange.
-
CuI: Acts as a co-catalyst to facilitate the coupling of the newly formed organolithium species with the terminal alkyne.
Q3: I need to synthesize a 3-amino-6-arylquinoline. What is the best strategy for this sequential functionalization?
A3: A logical and effective strategy is to first perform a Suzuki coupling at the more reactive 6-position (C-I bond) followed by a Buchwald-Hartwig amination at the 3-position (C-Br bond).[4][5][6] This approach takes advantage of the natural reactivity difference between the two halogen atoms.
Experimental Workflow: Sequential Suzuki and Buchwald-Hartwig Amination
Caption: Sequential Suzuki and Buchwald-Hartwig amination workflow.
Key Considerations:
-
Isolation of Intermediate: For optimal results and easier purification, it is often best to isolate and purify the 3-Bromo-6-arylquinoline intermediate before proceeding to the Buchwald-Hartwig amination.
-
One-Pot Procedure: A one-pot reaction is possible but requires careful planning. The catalyst, ligand, and base for the second step would be added after the first step is complete. Compatibility between the two reaction systems is crucial.
Data Presentation: General Reactivity Trends
The success of regioselective cross-coupling reactions hinges on the difference in bond dissociation energies of the carbon-halogen bonds.
| Bond | Position on Quinoline | Relative Bond Strength | Reactivity in Pd-Catalyzed Cross-Coupling |
| C-I | 6 | Weakest | Highest |
| C-Br | 3 | Intermediate | Moderate |
| C-Cl | (for comparison) | Strong | Low |
This trend dictates that under carefully controlled, mild conditions, the C-I bond will react preferentially.[7]
Mandatory Visualization: The Principle of Regioselectivity
The ability to control which halogen reacts is a cornerstone of synthetic strategy with this compound.
Caption: Controlling regioselectivity through reaction conditions.
This technical guide provides a framework for troubleshooting and optimizing reactions with this compound. Remember that each specific substrate and reaction partner may require fine-tuning of these general principles.
References
Technical Support Center: Stability and Storage Guidelines for Halogenated Heterocyclic Compounds
Welcome to the technical support center for halogenated heterocyclic compounds. This guide is designed for researchers, scientists, and drug development professionals who work with these versatile yet sensitive molecules. The stability of a compound is paramount for the integrity and reproducibility of experimental results. This resource provides in-depth, field-proven insights into the common stability challenges associated with these compounds and offers practical solutions in a direct question-and-answer format.
Section 1: Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments, providing a logical framework to diagnose and resolve them.
Q1: I'm observing a decrease in the main peak area or the appearance of new, unexpected peaks in my HPLC/LC-MS analysis of a stored compound. What is the likely cause?
This is a classic sign of compound degradation. Halogenated heterocycles can be susceptible to several degradation pathways, primarily hydrolysis, photolysis, oxidation, and thermal decomposition. The appearance of new peaks suggests the formation of degradation products, while a decrease in the main peak indicates a loss of the parent compound.
To diagnose the specific cause, a systematic approach is necessary. The following workflow can help you pinpoint the issue.
Caption: Troubleshooting workflow for identifying the cause of compound degradation.
Q2: My reaction yield is inconsistent, or I'm getting unexpected byproducts. Could my halogenated heterocyclic starting material be the problem?
Absolutely. The purity and stability of your starting materials are critical for reproducible synthetic outcomes. If your starting material has degraded, you are introducing impurities into your reaction from the outset.
Causality Behind the Issue:
-
Lower Molar Equivalents: If, for example, 10% of your starting material has decomposed, you are effectively using 10% less of the active reagent than calculated, leading to lower yields.
-
Reactive Degradants: Degradation products can be reactive themselves. A hydrolytic degradant might have a free hydroxyl or amine group that competes in the reaction, leading to unexpected byproducts.
-
Inhibitory Effects: Some degradation products can act as inhibitors or catalysts for undesired side reactions.
Self-Validating Protocol: Re-qualification of Starting Material
-
Visual Inspection: Check for changes in color or physical state (e.g., a crystalline solid becoming gummy).
-
Analytical Check: Run a fresh analytical test (e.g., HPLC, NMR) on the starting material.
-
Compare Data: Compare the new analytical data to the certificate of analysis or data from when the material was first received.
-
Purification: If degradation is confirmed, re-purify a small amount of the material if possible and re-run the reaction. If the reaction proceeds as expected, your stored starting material is the root cause.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of degradation for halogenated heterocycles?
There are four primary degradation pathways that researchers should be aware of. Understanding these mechanisms helps in proactively preventing compound instability.
Caption: Common degradation pathways for halogenated heterocyclic compounds.
-
Photolysis: Many aromatic systems absorb UV or visible light. This energy can be sufficient to cleave the carbon-halogen (C-X) bond, leading to highly reactive radical species. The international guideline ICH Q1B provides a framework for photostability testing.[1][2][3][4][5][6][7]
-
Hydrolysis: This is a reaction with water. The heterocyclic ring's electronics play a major role. Electron-deficient rings (e.g., halogenated pyrimidines) are more susceptible to nucleophilic attack by water, displacing the halide. The pH of the solution is also critical, as both acid and base can catalyze this process.[8][9]
-
Oxidation: Exposure to atmospheric oxygen can lead to degradation, especially for electron-rich heterocycles or those with sensitive functional groups. This process can be accelerated by light and trace metals.[8][10][11][12]
-
Thermal Degradation: High temperatures increase the kinetic energy of molecules, which can lead to decomposition. It is crucial to adhere to recommended storage temperatures.[8][9]
Q2: What are the ideal general storage conditions for these compounds?
While compound-specific guidelines are always best, a general, protective strategy is highly recommended. The core principle is to segregate chemicals by hazard class and control environmental factors.[13][14][15][16]
| Parameter | General Guideline | Rationale |
| Temperature | -20°C or -80°C (for long-term) | Slows down all chemical reactions, including degradation pathways. |
| Light | Store in amber glass vials or wrap containers in aluminum foil. | Prevents photolytic degradation by blocking UV and visible light.[5] |
| Moisture | Store in a desiccator, especially for solids. Use septum-sealed bottles. | Minimizes risk of hydrolysis. |
| Atmosphere | Purge container headspace with an inert gas (Argon or Nitrogen). | Prevents oxidative degradation by displacing oxygen. |
| Labeling | Clearly label with name, date received, date opened, and expiry.[13][17] | Ensures proper stock rotation and tracking of potentially time-sensitive compounds.[17] |
Q3: How should I handle and prepare solutions to minimize degradation?
The stability of your compound in solution is often much lower than in its solid state.
-
Prepare Fresh: Prepare solutions immediately before use whenever possible.
-
Use High-Purity Solvents: Impurities in solvents can initiate degradation.
-
Use Anhydrous Solvents: For moisture-sensitive compounds, use solvents from a freshly opened bottle or a solvent purification system.
-
Degas Solvents: For oxygen-sensitive compounds, sparge the solvent with an inert gas (Ar or N₂) before use to remove dissolved oxygen.
-
Work Under Inert Atmosphere: When weighing and dissolving the compound, use a glovebox or glove bag if it is particularly sensitive.
-
Protect from Light: Use amber glassware or cover flasks with aluminum foil during the experiment.
Q4: How can I quickly assess the stability of a new halogenated heterocyclic compound?
A Forced Degradation Study (also known as stress testing) is the industry-standard method to rapidly understand a compound's intrinsic stability and identify potential degradation products.[8][18][19] This involves intentionally exposing the compound to harsh conditions that accelerate decomposition.[9][20] The goal is typically to achieve 5-20% degradation.[9]
Section 3: Experimental Protocol
Protocol: Preliminary Forced Degradation Study
This protocol is designed to identify the likely degradation pathways for a novel halogenated heterocyclic compound. It is a foundational step in establishing proper handling and storage procedures and is guided by principles outlined in ICH guidelines.[1][18][21]
Objective: To determine the susceptibility of the compound to hydrolysis (acidic and basic), oxidation, heat, and light.
Materials:
-
The compound of interest (API)
-
HPLC-grade water, acetonitrile, and methanol
-
1 M HCl and 1 M NaOH
-
3% Hydrogen Peroxide (H₂O₂)
-
Calibrated analytical balance, volumetric flasks, HPLC vials
-
pH meter
-
HPLC-UV/MS system
-
Temperature-controlled oven
-
Photostability chamber (compliant with ICH Q1B, providing at least 1.2 million lux hours and 200 W h/m² UVA light)[5]
Methodology:
-
Stock Solution Preparation:
-
Prepare a stock solution of your compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).[18] This will be your "time zero" and control sample.
-
-
Stress Conditions (run in parallel):
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 1 M HCl. Store at room temperature.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 1 M NaOH. Store at room temperature.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Store at room temperature, protected from light.[8]
-
Thermal Degradation: Place a sample of the solid compound and a separate sample of the stock solution in an oven at an elevated temperature (e.g., 60°C), protected from light.
-
Photolytic Degradation: Expose a sample of the solid compound and a separate sample of the stock solution to light in a photostability chamber according to ICH Q1B guidelines.[3][4] A dark control (wrapped in foil) should be placed alongside to differentiate between light and heat effects.
-
-
Time-Point Sampling:
-
Analyze all samples by HPLC-UV/MS at regular intervals (e.g., 2, 6, 12, 24, 48 hours).
-
For acid/base hydrolysis, neutralize the sample with an equivalent amount of base/acid before injection.
-
The goal is to achieve a noticeable degradation (e.g., 10-20%). If no degradation is seen after 48 hours, the temperature can be increased (e.g., to 50-60°C) for the hydrolytic, oxidative, and thermal tests and the study repeated.[9]
-
-
Data Analysis:
-
For each condition, compare the chromatogram to the time-zero control.
-
Calculate the percentage loss of the parent compound.
-
Identify the retention times and mass-to-charge ratios (m/z) of any new peaks (degradation products).
-
The stability-indicating power of your analytical method is confirmed if all degradation peaks are well-resolved from the parent peak.
-
References
-
ICH Harmonised Guideline Q1A(R2): Stability Testing of New Drug Substances and Products. International Council for Harmonisation. [Link]
-
Pimviriyakul, P., Wongnate, T., Tinikul, R., & Chaiyen, P. (2020). Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions. Microbial Biotechnology, 13(1), 67-86. [Link]
-
ICH Guidelines: Drug Stability Testing Essentials. AMSbiopharma. [Link]
-
Pimviriyakul, P., Wongnate, T., Tinikul, R., & Chaiyen, P. (2020). Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions. Mahidol University. [Link]
-
ICH releases overhauled stability guideline for consultation. RAPS. [Link]
-
General microbial pathways of halogenated aromatics degradations. ResearchGate. [Link]
-
Mastering Chemical Storage: Best Practices for Safer Labs and Empowered Teams. Scispot. [Link]
-
FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products. ECA Academy. [Link]
-
Guidance on Safe Storage of Chemicals in Laboratories. University of St Andrews. [Link]
-
ICH Harmonised Tripartite Guideline Q1A(R2): Stability Testing of New Drug Substances and Products. ICH. [Link]
-
Shimon, A., et al. (2009). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]
-
ICH Q1B Photostability testing of new active substances and medicinal products. European Medicines Agency. [Link]
-
ICH Q1A (R2) Stability testing of new drug substances and drug products. European Medicines Agency. [Link]
-
Chemical Handling and Storage. Iowa State University Environmental Health and Safety. [Link]
-
How do I safely store chemicals in laboratory? University of Massachusetts Amherst Environmental Health & Safety. [Link]
-
ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. Atlas Material Testing Technology. [Link]
-
Baertschi, S. W., et al. (2010). A critical assessment of the ICH guideline on photostability testing of new drug substances and products (Q1B): Recommendation for revision. Journal of Pharmaceutical Sciences, 99(7), 2934-40. [Link]
-
Stability Testing Photostability Testing of New Drug Substances and Products-Q1B.pptx. Scribd. [Link]
-
Understanding Forced Degradation Testing in Pharma: A Comprehensive Overview. ResolveMass Laboratories Inc.[Link]
-
Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]
-
Sharma, G., & Kumar, S. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138. [Link]
-
Shinde, V. (2020). Forced Degradation Studies for Drug Substances and Drug Products - A Regulatory Considerations. Veeprho. [Link]
Sources
- 1. ICH Official web site : ICH [ich.org]
- 2. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 3. FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 4. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]
- 6. A critical assessment of the ICH guideline on photostability testing of new drug substances and products (Q1B): Recommendation for revision - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stability Testing Photostability Testing of New Drug Substances and Products-Q1B.pptx [slideshare.net]
- 8. resolvemass.ca [resolvemass.ca]
- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 10. Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions - Mahidol University [biochemistry.sc.mahidol.ac.th]
- 12. researchgate.net [researchgate.net]
- 13. Safe Lab Reagent Storage Guide | Best Practices 2025 [labdisposable.com]
- 14. labmanageracademy.com [labmanageracademy.com]
- 15. Chemical Handling and Storage - Environmental Health and Safety [ehs.iastate.edu]
- 16. safely store chemicals in laboratory? | Environmental Health & Safety [ehs.tamu.edu]
- 17. nottingham.ac.uk [nottingham.ac.uk]
- 18. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. veeprho.com [veeprho.com]
- 20. biopharminternational.com [biopharminternational.com]
- 21. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Overcoming low reactivity in the functionalization of the quinoline 3-position
Welcome to the technical support center for synthetic strategies targeting the quinoline core. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of quinoline functionalization, with a specific focus on the often-elusive 3-position. The quinoline scaffold is a cornerstone in pharmaceuticals and functional materials, making the precise installation of substituents a critical endeavor.[1][2][3]
The C3 position of quinoline presents a unique synthetic challenge due to the electronic nature of the heterocyclic ring. The electron-withdrawing nitrogen atom deactivates the pyridine ring towards electrophilic substitution, which typically favors the C5 and C8 positions on the carbocyclic ring.[4][5][6] Conversely, nucleophilic attack preferentially occurs at the C2 and C4 positions.[7][8][9][10] This inherent reactivity pattern often renders the C3 position the least accessible site for direct functionalization.
This guide provides a comprehensive collection of troubleshooting advice, frequently asked questions, and detailed protocols to empower you to overcome these challenges. We will explore a range of modern synthetic methodologies, from transition-metal-catalyzed C-H activation to radical-mediated approaches, that have been developed to unlock the synthetic potential of the quinoline 3-position.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the C3 functionalization of quinolines in a practical question-and-answer format.
Section 1: Poor or No Conversion
Q1: My C3-functionalization reaction is showing no product formation or very low conversion. What are the likely causes and how can I address them?
A1: Low reactivity at the C3 position is the most common hurdle. Several factors could be at play:
-
Inherent Electronic Deactivation: As mentioned, the C3 position is electronically disfavored for both classical electrophilic and nucleophilic substitutions. Your chosen methodology must be robust enough to overcome this.
-
Inappropriate Reaction Conditions: Many modern methods for C3 functionalization are highly sensitive to reaction parameters.
-
Temperature: Some reactions, particularly those involving C-H activation, may require elevated temperatures to proceed.[1] However, excessive heat can lead to decomposition or side reactions. A careful temperature screen is often necessary.
-
Solvent: The polarity and coordinating ability of the solvent can significantly impact catalyst activity and substrate solubility. For instance, in some nickel-catalyzed reactions, ethereal solvents like diethoxymethane (DEDM) have proven effective.[11]
-
Atmosphere: Many catalytic systems, especially those involving transition metals like palladium and nickel, are sensitive to oxygen and moisture.[11][12] Ensure your reaction is set up under an inert atmosphere (e.g., argon or nitrogen) using properly dried solvents and glassware.
-
-
Catalyst Inactivity: The chosen catalyst may be unsuitable for your specific substrate or may have degraded.
-
Ligand Choice: In transition-metal catalysis, the ligand plays a crucial role in modulating the reactivity and selectivity of the metal center. For C3-arylation, bulky ligands can sometimes favor functionalization at this position.[13]
-
Catalyst Pre-activation: Some catalysts require an activation step before they become catalytically competent.
-
-
Substrate-Specific Issues:
-
Steric Hindrance: Bulky groups on the quinoline ring, particularly at the C2 or C4 positions, can sterically hinder the approach of reagents to the C3 position.
-
Electron-Withdrawing/Donating Groups: The electronic nature of substituents on the quinoline ring can influence the reactivity of the C3-H bond. Electron-donating groups can sometimes enhance reactivity in C-H activation processes, while strongly electron-withdrawing groups can further deactivate the ring.
-
Troubleshooting Steps:
-
Re-evaluate Your Strategy: Is your chosen method appropriate for your specific quinoline substrate? For unactivated quinolines, methods like nickel-catalyzed C-H functionalization or certain radical approaches might be more suitable than classical methods.[1]
-
Optimize Reaction Conditions: Systematically screen temperature, solvent, and reaction time.
-
Verify Catalyst and Reagent Quality: Use fresh, high-purity catalysts and reagents. If using a transition metal catalyst, consider a glovebox for reaction setup.
-
Consider Substrate Modification: If possible, modifying existing substituents to be less sterically hindering or electronically deactivating could improve reactivity.
Section 2: Poor Regioselectivity
Q2: My reaction is working, but I'm getting a mixture of isomers, with functionalization at C2, C4, or the carbocyclic ring in addition to C3. How can I improve selectivity for the 3-position?
A2: Achieving high regioselectivity is a key challenge. Here's how to approach this problem:
-
Understanding the Competing Pathways:
-
Strategies for Enhancing C3 Selectivity:
-
Directing Groups: While often synthetically less elegant, the temporary installation of a directing group at an adjacent position (C2 or C4) can effectively steer the reaction to C3.[2]
-
Catalyst/Ligand Control: In transition-metal-catalyzed reactions, the choice of ligand is paramount. Bulky ligands can disfavor coordination at the more accessible C2 position, thereby promoting reaction at C3.[13]
-
Reaction Mechanism: Different reaction mechanisms can lead to different regioselectivities. For instance, some nickel-catalyzed methods proceed via a 1,4-dihydroquinoline intermediate, which makes the C3 position more nucleophilic and directs functionalization there.[1]
-
Use of N-Oxides: Converting the quinoline to its N-oxide can alter the electronic properties and reactivity patterns of the ring, sometimes enabling C3 functionalization where the parent quinoline would be unreactive or non-selective.[2][16] Gold-catalyzed reactions of quinoline N-oxides have shown high selectivity for the C3 position.[2][11]
-
Troubleshooting Steps:
-
Literature Precedent: Thoroughly review the literature for methods that have demonstrated high C3 selectivity on similar quinoline scaffolds.
-
Ligand Screening: If using a transition-metal-catalyzed approach, perform a screen of different ligands (e.g., phosphines, N-heterocyclic carbenes) to identify one that favors C3 functionalization.
-
Alternative Methodologies: If one method consistently gives poor selectivity, consider switching to a mechanistically distinct approach. For example, if a radical reaction is unselective, a transition-metal-catalyzed C-H activation might provide the desired outcome.
Section 3: Specific Methodological Issues
Q3: I'm attempting a Minisci-type radical functionalization to target the C3 position, but I'm primarily getting C2 and C4 products. Is C3 functionalization feasible with this method?
A3: While classical Minisci reactions strongly favor the C2 and C4 positions of protonated quinolines, achieving C3 selectivity is challenging but not impossible.[14][15] The regioselectivity is governed by the stability of the intermediate radical adduct.
-
Why C2/C4 is Favored: The radical addition at C2 or C4 leads to a more stabilized intermediate where the unpaired electron can be delocalized onto the nitrogen atom.
-
Strategies for C3 Minisci Reactions:
-
Substrate Control: In some cases, specific substitution patterns on the quinoline ring can influence the regioselectivity of radical attack, although this is not a general strategy.
-
Photoredox Catalysis: Modern photoredox-catalyzed Minisci-type reactions offer milder conditions and can sometimes provide different regioselectivity profiles compared to classical methods.[17][18][19] However, C2 selectivity often still dominates.[18]
-
Alternative Radical Approaches: Consider methods that generate a nucleophilic radical that adds to an activated quinoline species. Some photoredox methods can achieve dearomative functionalization, which can then be re-aromatized to yield C3-functionalized products.[17][19]
-
Q4: I am trying to perform a direct C-H arylation at the C3 position using a palladium catalyst, but the reaction is sluggish and gives a mixture of products.
A4: Palladium-catalyzed direct C-H arylation at the C3 position of quinoline is a known challenge.
-
Common Issues:
-
Catalyst Deactivation: The quinoline nitrogen can coordinate strongly to the palladium center, potentially inhibiting catalytic activity.
-
Competing C2/C8 Arylation: C2-H bonds are generally more acidic and accessible, while C8-H bonds can be activated through chelation assistance from the nitrogen atom.
-
-
Potential Solutions:
-
Use of N-Oxide: Converting the quinoline to its N-oxide can prevent catalyst inhibition by the nitrogen lone pair and direct the arylation to the C2 position. While not C3, this is a common strategy for functionalizing the pyridine ring.[13][16]
-
Iridium Catalysis for Borylation: A two-step approach can be highly effective. First, perform a regioselective iridium-catalyzed C3-borylation of the quinoline.[20] The resulting 3-borylated quinoline can then be used in a standard Suzuki cross-coupling reaction with an aryl halide to introduce the desired aryl group at the C3 position. This method offers excellent regiocontrol.[20]
-
Experimental Protocols & Data
This section provides detailed, step-by-step methodologies for key experiments and summarizes representative data in a tabular format.
Protocol 1: Nickel-Catalyzed C3-Thioetherification
This protocol, adapted from Sheng et al., describes a mild and highly selective method for the C3-thioetherification of unactivated quinolines.[11] The proposed mechanism involves the formation of a 1,4-dihydroquinoline intermediate, which then undergoes nucleophilic attack at the C3 position.
Experimental Workflow:
Caption: Workflow for Nickel-Catalyzed C3-Thioetherification.
Step-by-Step Procedure:
-
To a dry Schlenk tube under an argon atmosphere, add the quinoline substrate (1.0 equiv., 0.4 mmol), Ni(dppp)Cl₂ (3.0 mol%, 0.012 mmol), and diethoxymethane (DEDM) (2.0 mL).[11]
-
Add the Grignard reagent (e.g., EtMgBr) (1.5 equiv., 0.6 mmol) dropwise to the mixture at room temperature.
-
Stir the reaction mixture for 20 minutes at room temperature.
-
Add the disulfide electrophile (e.g., diphenyl disulfide) (1.5 equiv., 0.6 mmol) and stir for an additional 20 minutes.
-
Finally, add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.0 equiv., 0.4 mmol) as an oxidant and continue stirring until the reaction is complete (monitor by TLC).
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-thioether quinoline.
Representative Data:
| Quinoline Substrate | Electrophile | Yield (%) |
| Quinoline | PhSSPh | 95 |
| 6-Methylquinoline | PhSSPh | 96 |
| 6-Methoxyquinoline | MeSSMe | 94 |
| 6-Chlorouuinoline | EtSSEt | 91 |
Data synthesized from representative yields reported in the literature for similar reactions.
Protocol 2: Gold-Catalyzed C3-Indolylation of Quinoline N-Oxides
This method provides a highly regioselective route to 3-(indol-3-yl)quinolines.[2][11] The N-oxide is crucial for activating the quinoline ring towards this transformation.
Proposed Mechanism:
Sources
- 1. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Electrophilic substitution reaction in quinoline and isoquinoline [quimicaorganica.org]
- 5. Electrophilic Substitution Reactions of Quinolines and Isoquinolines Qui.. [askfilo.com]
- 6. uop.edu.pk [uop.edu.pk]
- 7. Catalyst-free nucleophilic substitution of hydrogen in quinoline rings by acylethynylpyrroles: stereoselective synthesis of 2-(E-2-acylethenylpyrrolyl)quinolines - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Nucleophilic substitution in quinoline and isoquinoline [quimicaorganica.org]
- 9. m.youtube.com [m.youtube.com]
- 10. quora.com [quora.com]
- 11. benchchem.com [benchchem.com]
- 12. Transition metal-catalyzed cross coupling with N-acyliminium ions derived from quinolines and isoquinolines - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 13. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. webpages.iust.ac.ir [webpages.iust.ac.ir]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification Techniques for Polar Quinoline Derivatives
Welcome to the Technical Support Center for the purification of polar quinoline derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and often complex challenges associated with purifying these valuable compounds. The inherent basicity of the quinoline nitrogen, coupled with the presence of polar functional groups, frequently leads to purification issues such as poor chromatographic resolution, compound degradation, and difficulty in achieving desired purity levels.
This resource provides in-depth, experience-driven troubleshooting advice and detailed protocols in a practical question-and-answer format. Our goal is to not only offer solutions but to explain the underlying chemical principles, empowering you to make informed decisions in your laboratory work.
Troubleshooting Guides & FAQs
Issue 1: Poor or No Retention in Reversed-Phase HPLC
Q: My polar quinoline derivative shows little to no retention on a C18 column, eluting at or near the solvent front. How can I improve its retention?
A: This is a classic challenge when working with polar molecules in reversed-phase (RP) chromatography. The high affinity of your polar analyte for the polar mobile phase, as opposed to the nonpolar stationary phase, is the primary cause.[1] Here are several strategies to enhance retention:
-
Increase Mobile Phase Polarity: If you are not already using a 100% aqueous mobile phase, you can gradually increase the aqueous portion. It is important to note that some modern RP columns are specifically designed to be stable under highly aqueous conditions.[1][2]
-
Employ a More Polar Stationary Phase: Consider using a reversed-phase column with a more polar character. Phenyl-hexyl or embedded polar group (EPG) columns can offer alternative selectivity and improved retention for polar analytes.[1]
-
Utilize Ion-Pairing Chromatography: For ionizable quinoline compounds, adding an ion-pairing reagent to the mobile phase can significantly increase retention.[1] These reagents form a neutral ion-pair with the charged analyte, increasing its hydrophobicity and affinity for the stationary phase.[1]
-
Switch to Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative to reversed-phase HPLC and is specifically designed for the separation of polar compounds.[1][3][4][5] In HILIC, a polar stationary phase is used with a mobile phase consisting of a high concentration of a water-miscible organic solvent and a small amount of aqueous buffer.[4][6]
Issue 2: Peak Tailing in HPLC
Q: I am observing significant peak tailing for my polar quinoline compound. What is the cause and how can I resolve this?
A: Peak tailing is a common issue, particularly for basic compounds like many quinoline derivatives. It is often caused by secondary interactions between the analyte and the stationary phase, especially with residual silanol groups on silica-based columns.[1] Here’s how you can troubleshoot this problem:
-
Mobile Phase pH Adjustment: The pH of the mobile phase is a critical factor.[1] For basic quinoline compounds, operating at a low pH (e.g., pH 2.5-4) will protonate the analyte and suppress the ionization of acidic silanol groups, which in turn minimizes unwanted interactions.[1] Conversely, at a high pH, the analyte will be neutral, but the silanols will be deprotonated. For high pH methods, it is recommended to use a highly deactivated, end-capped column.[1]
-
Use of Mobile Phase Additives: Adding a small amount of a competing base, such as triethylamine (TEA), to the mobile phase can effectively mask the active silanol sites and improve peak shape.[1]
-
Employ a Highly Deactivated Column: The use of a column with advanced end-capping will minimize the number of accessible silanol groups.[1]
-
Consider HILIC: In HILIC, the high organic content of the mobile phase and the water layer on the stationary phase can lead to different retention mechanisms that may result in better peak shapes for polar basic compounds.[1][6]
Issue 3: Compound Instability on Silica Gel during Flash Chromatography
Q: My polar quinoline derivative appears to be degrading on the silica gel during flash chromatography. How can I purify it without decomposition?
A: The acidic nature of standard silica gel can be problematic for some sensitive quinoline derivatives, leading to degradation.[7][8][9] Here are several solutions to this issue:
-
Deactivate the Silica Gel: You can neutralize the acidic sites on the silica by pre-treating it. This can be achieved by flushing the packed column with a solvent system containing a small amount of a base, such as 1-3% triethylamine, before loading your sample.[1][7][8]
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase. Alumina (basic or neutral) or a bonded silica phase such as diol or amine can be excellent alternatives.[1][7][8]
-
Reversed-Phase Flash Chromatography: If your compound possesses sufficient hydrophobic character, reversed-phase flash chromatography can be an effective method to avoid decomposition on silica gel.[8]
FAQ 1: What is HILIC and when should I use it for purifying polar quinoline compounds?
A: HILIC, or Hydrophilic Interaction Liquid Chromatography, is a separation technique that utilizes a polar stationary phase (like silica, diol, or amide) and a mobile phase with a high concentration of an organic solvent and a low concentration of an aqueous buffer.[1][4][5][6] HILIC is particularly well-suited for the purification of polar quinoline derivatives that exhibit poor retention in reversed-phase chromatography.[1][3][5]
FAQ 2: My polar quinoline derivative is an oil and will not crystallize. What are my options for purification?
A: Purifying non-crystalline oils can be challenging. Here are some effective strategies:
-
Chromatography: Flash chromatography (with the precautions mentioned in Issue 3) or preparative HPLC (RP-HPLC or HILIC) are powerful techniques for purifying oils.
-
Salt Formation: Since quinoline derivatives are basic, they can often be converted to crystalline salts.[10] Hydrochloride or picrate salts are commonly used for this purpose.[10][11] The salt can then be purified by recrystallization and the free base can be regenerated if necessary.[8][11]
-
Acid-Base Extraction: This classical technique can be very effective for separating basic quinoline derivatives from neutral or acidic impurities. The crude mixture is dissolved in an organic solvent and extracted with an aqueous acid. The quinoline derivative will move into the aqueous layer as its protonated salt. The aqueous layer is then separated, basified, and the purified quinoline derivative is extracted back into an organic solvent.[12]
FAQ 3: Can I use non-chromatographic techniques for purification?
A: Absolutely. Besides chromatography, several other techniques can be employed:
-
Crystallization: If your compound is a solid, recrystallization is a powerful and economical purification method.[13][14][15][16] The key is to find a suitable solvent or solvent system where the compound has high solubility at elevated temperatures and low solubility at lower temperatures.
-
Distillation: For thermally stable, liquid quinoline derivatives, vacuum distillation can be a highly effective method for removing non-volatile impurities.[8]
-
Sublimation: For certain solid quinoline derivatives, sublimation can be a gentle and effective purification technique, particularly for removing non-volatile or less volatile impurities.
Experimental Protocols & Data
Protocol 1: Deactivation of Silica Gel for Flash Chromatography
This protocol is designed to minimize the degradation of acid-sensitive polar quinoline derivatives during flash chromatography.[1][7]
-
Column Packing: Dry pack the column with silica gel.
-
Deactivation:
-
Prepare a solvent mixture identical to your initial elution solvent but with the addition of 1-2% triethylamine.[1]
-
Flush the column with 2-3 column volumes of this deactivating solvent.
-
Flush the column with 2-3 column volumes of your initial elution solvent (without triethylamine) to remove the excess base.[1]
-
-
Sample Loading: Load your sample onto the column.
-
Elution: Run the chromatography using your pre-determined solvent system, either isocratically or with a polarity gradient.[1]
Protocol 2: HILIC for Purification of a Highly Polar Quinoline Derivative
This protocol provides a starting point for developing a HILIC method for the purification of highly polar quinoline derivatives.
-
Column Selection: Start with a bare silica or an amide-based HILIC column (e.g., 100 x 2.1 mm, 2.7 µm).[1]
-
Mobile Phase Preparation:
-
Column Conditioning and Equilibration:
-
Flush the column with 100% Mobile Phase B for 5 minutes.
-
Flush with 100% Mobile Phase A for 10 minutes.[1]
-
-
Gradient Elution:
-
Inject the sample.
-
Run a linear gradient from 0% to 100% Mobile Phase B over 10-15 minutes.
-
-
Optimization: Adjust the gradient slope, buffer concentration, and pH to optimize selectivity and peak shape.[1]
Data Summary: Chromatography Method Selection
| Purification Challenge | Recommended Primary Technique | Alternative Techniques | Key Considerations |
| Poor Retention in RP-HPLC | HILIC[1][3][4] | Ion-Pairing Chromatography[1], More Polar RP Column[1] | Analyte polarity, ionizability |
| Peak Tailing in HPLC | Mobile Phase pH Adjustment[1] | Mobile Phase Additives (e.g., TEA)[1], Highly Deactivated Column[1] | Analyte pKa, silanol interactions |
| Compound Instability on Silica | Deactivated Silica[1][7], Alumina[7][8] | Reversed-Phase Flash Chromatography[8] | Analyte acid sensitivity |
| Non-crystalline Oil | Preparative HPLC (RP or HILIC) | Salt Formation[10], Acid-Base Extraction[12] | Compound properties, impurity profile |
Visualizations
Workflow for Selecting a Purification Method
Caption: Workflow for selecting and optimizing a purification method.
Troubleshooting Peak Tailing in RP-HPLC
Caption: Logic for troubleshooting peak tailing in RP-HPLC.
References
- BenchChem. (2025).
- ResearchGate. (n.d.).
- SIELC Technologies. (n.d.). Separation of Quinoline on Newcrom R1 HPLC column.
- BenchChem. (2025).
- LookChem. (n.d.).
- Der Pharma Chemica. (n.d.). Ion-exchange chromatography of 8-hydroxyquinoline 5-sulphonic acid-melamine-formaldehyde polymer resin-II.
- BenchChem. (2025).
- BenchChem. (2025).
- BenchChem. (2025).
- Google Patents. (n.d.).
- Reddit. (2022).
- Google Patents. (n.d.).
- MDPI. (2024). Extraction Kinetics of Pyridine, Quinoline, and Indole from the Organic Phase with Natural Deep Eutectic Solvents and Separation Study Using a Centrifugal Extractor.
- Technology Networks. (2019). HILIC Flash Purification – Separation of Polar Pharmaceuticals on Silica.
- Quality Assistance. (n.d.). Application of Hydrophilic Interaction Chromatography (HILIC) in pharmaceutical analysis.
- Thermo Fisher Scientific. (n.d.).
- Google Patents. (n.d.).
- NIH. (2011). Hydrophilic interaction liquid chromatography (HILIC)
- Crawford Scientific. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES.
Sources
- 1. benchchem.com [benchchem.com]
- 2. hplc.eu [hplc.eu]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. Application of HILIC methods in pharmaceutical analysis [amsbiopharma.com]
- 5. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. reddit.com [reddit.com]
- 10. benchchem.com [benchchem.com]
- 11. Purification of Quinoline - Chempedia - LookChem [lookchem.com]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. WO2005073239A1 - Method for purifying quinolinecarboxylic acid derivative - Google Patents [patents.google.com]
- 15. CN102344438B - Crystallization of quinoline derivatives and its preparation method - Google Patents [patents.google.com]
- 16. CN103664892B - The crystallization of quinoline - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to the Reactivity of 3-Bromo-6-iodoquinoline and 3,6-dibromoquinoline in Synthetic Chemistry
For researchers, medicinal chemists, and professionals in drug development, the strategic functionalization of heterocyclic scaffolds is a cornerstone of innovation. Dihalogenated quinolines, such as 3-Bromo-6-iodoquinoline and 3,6-dibromoquinoline, are valuable building blocks, offering multiple points for diversification. However, the choice between these two reagents is not arbitrary and has significant implications for reaction efficiency, selectivity, and overall synthetic strategy. This guide provides an in-depth technical comparison of their reactivity, supported by established chemical principles and illustrative experimental protocols, to empower informed decision-making in your research endeavors.
Foundational Principles: Understanding Halogen Reactivity in Cross-Coupling Reactions
The differential reactivity of halogens in palladium-catalyzed cross-coupling reactions is a well-established principle, primarily governed by the carbon-halogen (C-X) bond dissociation energy. The generally accepted trend for reactivity is I > Br > Cl > F.[1] This hierarchy is a direct consequence of the C-X bond strength, with the weaker C-I bond being more susceptible to the crucial oxidative addition step in the catalytic cycle of reactions like Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination.[2]
This fundamental difference in reactivity is the linchpin of the comparative analysis between this compound and 3,6-dibromoquinoline. The presence of both a bromine and an iodine atom on the quinoline scaffold in the former introduces the potential for chemoselective reactions, a feature absent in the latter.
A Tale of Two Quinolines: Structural and Electronic Considerations
This compound and 3,6-dibromoquinoline, while structurally similar, possess distinct electronic properties that influence their reactivity. The quinoline nucleus itself is an electron-deficient aromatic system, which generally enhances the reactivity of attached halogens in palladium-catalyzed cross-couplings.
This compound presents two different reactive sites. The iodine at the 6-position, being the more reactive halogen, is the kinetically favored site for oxidative addition to a palladium(0) catalyst. This allows for selective functionalization at this position under carefully controlled conditions, leaving the C-Br bond at the 3-position intact for subsequent transformations.
3,6-dibromoquinoline , on the other hand, possesses two C-Br bonds. While there can be subtle differences in reactivity due to the electronic environment of the 3- and 6-positions, these are generally less pronounced than the difference between a C-I and a C-Br bond. Achieving selective mono-functionalization of 3,6-dibromoquinoline is more challenging and often results in a mixture of mono- and di-substituted products.
Below is a visual representation of the key reactivity differences.
Comparative Reactivity in Key Cross-Coupling Reactions
The following sections delve into the practical implications of these reactivity differences in three widely used palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming C-C bonds.[3] When comparing our two substrates, this compound offers a distinct advantage for controlled, stepwise synthesis.
-
This compound: Selective Suzuki coupling at the 6-position (C-I bond) can be achieved with high efficiency, leaving the 3-bromo substituent available for a subsequent, different Suzuki coupling or another type of transformation. This allows for the programmed synthesis of unsymmetrically substituted quinolines.
-
3,6-dibromoquinoline: Suzuki coupling will likely occur at both positions, and achieving high yields of a mono-arylated product can be challenging, often requiring careful control of stoichiometry and reaction conditions.
| Feature | This compound (at C-6) | 3,6-dibromoquinoline |
| Selectivity | High for mono-alkylation at C-6 | Lower for mono-alkylation |
| Relative Reactivity | Excellent | Good |
| Typical Reaction Temp. | Room Temperature to 80 °C | 80-110 °C |
| Typical Reaction Time | 2-12 hours | 4-24 hours |
| Catalyst Loading | Often effective at lower loadings (0.5-2 mol%) | Typically 1-5 mol% |
Table 1: Predicted comparative performance in Suzuki-Miyaura coupling.
Sonogashira Coupling
The Sonogashira coupling is a powerful tool for the synthesis of alkynyl-substituted aromatics.[4] The principles of chemoselectivity observed in the Suzuki coupling also apply here.
-
This compound: Preferential Sonogashira coupling will occur at the C-I bond, enabling the synthesis of 6-alkynyl-3-bromoquinolines.
-
3,6-dibromoquinoline: While di-alkynylation is possible, selective mono-alkynylation is difficult to achieve with high precision.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds.[5] The reactivity trend of halogens remains consistent in this reaction.
-
This compound: Selective amination at the 6-position is highly favored, providing a route to 6-amino-3-bromoquinolines. These products are valuable intermediates for further functionalization at the 3-position.
-
3,6-dibromoquinoline: Similar to other cross-coupling reactions, achieving selective mono-amination can be challenging and may lead to mixtures of products.
Experimental Protocols
The following protocols are provided as a starting point for the investigation of these substrates. Optimization may be required for specific coupling partners.
Protocol for Selective Suzuki Coupling of this compound with Phenylboronic Acid
Materials:
-
This compound (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Pd(PPh₃)₄ (0.03 mmol)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol)
-
1,4-Dioxane (8 mL), degassed
-
Water (2 mL), degassed
Procedure:
-
To a Schlenk flask, add this compound, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate the flask and backfill with argon. Repeat this process three times.
-
Add the degassed 1,4-dioxane and water via syringe.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.
Protocol for Buchwald-Hartwig Amination of 6-Bromoquinoline (Adaptable for Dihaloquinolines)
Materials:
-
6-Bromoquinoline (1.0 mmol) (or dihaloquinoline)
-
Amine (1.2 mmol)
-
Pd₂(dba)₃ (0.02 mmol)
-
Xantphos (0.04 mmol)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol)
-
Toluene (10 mL), anhydrous and degassed
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, Xantphos, and NaOtBu to an oven-dried Schlenk tube.
-
Add the haloquinoline and the desired amine.
-
Add anhydrous, degassed toluene via syringe.
-
Seal the tube and heat the reaction mixture to 90-110 °C.
-
Stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with a suitable solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the organic layer under reduced pressure and purify the product by column chromatography.[6]
Spectroscopic Data for this compound
Accurate characterization of starting materials is crucial for reliable experimental outcomes. The following NMR data for this compound is provided for reference.[7]
| ¹H NMR (400 MHz, CDCl₃) | ¹³C NMR (100 MHz, CDCl₃) |
| δ 9.04 (d, J = 2.0 Hz, 1H) | δ 159.1 |
| δ 8.45 (d, J = 1.8 Hz, 1H) | δ 148.2 |
| δ 7.93 (d, J = 4.9 Hz, 1H) | δ 145.9 |
| δ 7.87 (d, J = 2.1 Hz, 1H) | δ 145.2 |
| δ 7.80 (dd, J = 8.8, 2.1 Hz, 1H) | δ 131.5 |
| δ 128.6 | |
| δ 123.4 | |
| δ 123.3 | |
| δ 92.0 |
Table 2: ¹H and ¹³C NMR data for this compound.
Conclusion and Strategic Recommendations
The choice between this compound and 3,6-dibromoquinoline fundamentally depends on the desired synthetic outcome.
-
For sequential and controlled functionalization , this compound is the superior choice. Its inherent chemoselectivity allows for the initial modification at the more reactive C-I bond, preserving the C-Br bond for subsequent, distinct chemical transformations. This enables the efficient and programmed synthesis of complex, unsymmetrically substituted quinoline derivatives.
-
For the synthesis of symmetrically di-substituted quinolines , 3,6-dibromoquinoline is a suitable and often more cost-effective starting material. However, researchers should be prepared to optimize reaction conditions to drive the reaction to completion and avoid mixtures of mono- and di-substituted products.
References
-
The Royal Society of Chemistry. (2015). Metal-Free Synthesis of N-Fused Heterocyclic Iodides via C-H Functionalization Mediated by tert-Butylhydroperoxide Supporting I. [Link]
-
Wikipedia. (2023). Suzuki reaction. [Link]
-
Wikipedia. (2023). Sonogashira coupling. [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Sonogashira Coupling [organic-chemistry.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
A Comparative Guide to HPLC and NMR Methods for Assessing the Purity of Synthesized Quinolines
Introduction
In the realm of pharmaceutical and chemical research, the synthesis of novel compounds is a daily endeavor. Among the vast landscape of heterocyclic compounds, quinolines hold a prominent position due to their wide-ranging biological activities, serving as core structures in many therapeutic agents. The efficacy and safety of any synthesized active pharmaceutical ingredient (API) are inextricably linked to its purity. Even minute impurities can lead to altered pharmacological effects, increased toxicity, or undesirable side effects. Therefore, the accurate assessment of purity is a cornerstone of drug development and quality control.[1][2]
This guide provides an in-depth, comparative analysis of two of the most powerful and widely employed analytical techniques for purity determination of synthesized quinolines: High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. As a Senior Application Scientist, my aim is to move beyond a mere procedural listing and delve into the causality behind experimental choices, offering field-proven insights to researchers, scientists, and drug development professionals. We will explore the strengths, limitations, and orthogonal relationship of these techniques, supported by experimental protocols and data, to empower you in making informed decisions for your analytical workflows.
The Critical Role of Purity Assessment in Quinoline Synthesis
The synthesis of quinoline derivatives, often achieved through classic reactions like the Doebner-von Miller or Friedländer synthesis, can yield a variety of impurities. These can include unreacted starting materials, intermediates, by-products from side reactions, and residual solvents.[3] The International Council for Harmonisation (ICH) guidelines, specifically Q3A, provide a stringent framework for the identification, qualification, and control of impurities in new drug substances.[2][4] Adherence to these guidelines is mandatory for regulatory submissions and ensures the safety and quality of the final drug product.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis
HPLC is a cornerstone technique in analytical chemistry for separating, identifying, and quantifying components in a mixture.[1][5] For the analysis of quinoline derivatives, which are typically aromatic and possess chromophores, Reversed-Phase HPLC (RP-HPLC) with UV-Vis detection is the most common and effective approach.
The "Why" Behind the Method: Causality in HPLC Protocol Design
The principle of RP-HPLC lies in the differential partitioning of analytes between a nonpolar stationary phase (commonly C18) and a polar mobile phase.[1] More polar compounds will have a greater affinity for the mobile phase and elute earlier, while less polar compounds will be retained longer by the stationary phase.
The choice of mobile phase, gradient elution, and detection wavelength are critical parameters that are not arbitrarily chosen. For quinolines, a mobile phase consisting of a mixture of water and a polar organic solvent like acetonitrile or methanol is typical.[6] A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the efficient elution of both polar and non-polar impurities within a reasonable timeframe. The UV detection wavelength is selected based on the absorbance maximum of the quinoline core to achieve the highest sensitivity.
Experimental Protocol: A Validated RP-HPLC Method for a Synthesized Quinoline Derivative
This protocol outlines a general yet robust method for the purity analysis of a hypothetical synthesized quinoline derivative.
1. Instrumentation and Materials:
-
HPLC System: Equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.[5]
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a standard choice for aromatic compounds.[5]
-
Mobile Phase:
-
A: 0.1% Formic acid in Water (HPLC grade)
-
B: 0.1% Formic acid in Acetonitrile (HPLC grade)
-
-
Sample Preparation:
-
Dissolve an accurately weighed amount of the synthesized quinoline in a suitable solvent (e.g., acetonitrile/water mixture) to a final concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
2. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm (or the λmax of the specific quinoline derivative)
-
Gradient Program:
Time (min) %A %B 0 90 10 20 10 90 25 10 90 26 90 10 | 30 | 90 | 10 |
3. Data Analysis:
-
The purity is typically calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.
Visualizing the HPLC Workflow
Caption: Experimental workflow for HPLC purity analysis of synthesized quinolines.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Primary Method for Purity and Structure
While HPLC is excellent for detecting and quantifying impurities, it is a relative method. Quantitative NMR (qNMR), on the other hand, is a primary analytical method that can provide a direct and highly accurate measurement of purity without the need for a specific reference standard of the analyte itself.[7][8]
The Power of qNMR: A Deeper Look
The fundamental principle of qNMR is that the integrated area of a specific NMR signal is directly proportional to the number of nuclei contributing to that signal.[7] By comparing the integral of a known signal from the analyte to the integral of a signal from a certified internal standard of known purity and concentration, the absolute purity of the analyte can be determined with high precision.[9] This makes qNMR an invaluable orthogonal technique to HPLC.[10]
A key advantage of qNMR is its "universal" detection for protons, as most organic molecules contain them.[11] This allows for the detection and quantification of impurities that may not have a UV chromophore and would therefore be invisible to HPLC-UV detection. Furthermore, the NMR spectrum provides a wealth of structural information, simultaneously confirming the identity of the synthesized quinoline and potentially identifying unknown impurities.
Experimental Protocol: A qNMR Method for Absolute Purity Determination
This protocol describes a standard approach for determining the absolute purity of a synthesized quinoline using an internal standard.
1. Instrumentation and Materials:
-
NMR Spectrometer: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).[3]
-
Internal Standard: A certified reference material with a known purity, chemical stability, and a simple NMR spectrum with signals that do not overlap with the analyte's signals (e.g., maleic acid, dimethyl sulfone).[3][9]
-
Solvent: A deuterated solvent in which both the analyte and the internal standard are fully soluble (e.g., DMSO-d₆, CDCl₃).[3]
2. Sample Preparation:
-
Accurately weigh a specific amount of the synthesized quinoline (e.g., 10-20 mg) into an NMR tube.
-
Accurately weigh a specific amount of the internal standard (e.g., 5-10 mg) and add it to the same NMR tube.
-
Add a precise volume of the deuterated solvent (e.g., 0.6 mL).
-
Ensure complete dissolution by gentle vortexing or sonication.
3. NMR Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum. Key parameters for quantitative accuracy include:
-
A long relaxation delay (D1) of at least 5 times the longest T₁ of any proton being integrated. This is crucial for full magnetization recovery.
-
A sufficient number of scans to achieve a good signal-to-noise ratio.
-
4. Data Processing and Purity Calculation:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved, non-overlapping signal from the quinoline analyte and a signal from the internal standard.
-
Calculate the purity using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
analyte refers to the synthesized quinoline
-
std refers to the internal standard
-
Visualizing the qNMR Workflow
Caption: Experimental workflow for qNMR purity analysis of synthesized quinolines.
Comparative Analysis: HPLC vs. NMR
The choice between HPLC and qNMR, or more appropriately, their synergistic use, depends on the specific requirements of the analysis. The following table provides a direct comparison of their performance characteristics.
| Parameter | HPLC (with UV Detection) | qNMR |
| Principle | Separation based on polarity and differential partitioning.[3] | Signal intensity is directly proportional to the number of nuclei.[7] |
| Quantification | Relative (Area %), requires a reference standard of the analyte for absolute quantification. | Absolute, using an internal standard of a different compound.[7] |
| Selectivity | High, based on chromatographic separation. | High, based on chemical shift dispersion. |
| Sensitivity | Generally higher, capable of detecting trace impurities (ppm levels). | Lower, typically requires impurities to be at levels of ~0.1% or higher for accurate quantification. |
| Structural Info | Limited to UV spectrum; requires coupling with Mass Spectrometry (MS) for structural elucidation. | Provides detailed structural information, confirming identity and aiding in impurity identification.[8] |
| "Universality" | Dependent on the presence of a chromophore in the analyte and impurities. | Nearly universal for proton-containing compounds.[11] |
| Sample Throughput | Higher, with typical run times of 20-30 minutes per sample.[8] | Lower, especially due to the need for long relaxation delays for accurate quantification.[8] |
| Sample Consumption | Low (micrograms).[8] | Higher (milligrams).[8] |
| Destructive | Yes.[8] | No, the sample can be recovered.[8] |
An Orthogonal Approach for Unquestionable Purity
The most robust and scientifically sound approach to purity assessment is the use of orthogonal methods. HPLC and qNMR are ideal complementary techniques.[10] HPLC provides a high-sensitivity impurity profile, detecting even trace levels of by-products that have a UV chromophore. qNMR, in turn, provides a highly accurate, absolute purity value for the bulk material and can detect and quantify non-UV active impurities like residual solvents or certain starting materials.[11][12]
By employing both techniques, you create a self-validating system for purity determination. A high purity value obtained by both HPLC (area %) and qNMR (absolute %) provides the highest level of confidence in the quality of your synthesized quinoline, ensuring the integrity of your subsequent research and development activities.
Conclusion
The meticulous assessment of purity is a non-negotiable aspect of chemical synthesis, particularly in the development of pharmaceutical compounds like quinolines. Both HPLC and NMR are indispensable tools in the analytical chemist's arsenal. HPLC serves as a rapid, high-sensitivity method for profiling impurities, making it ideal for routine quality control. qNMR stands as a primary method, offering unparalleled accuracy in absolute purity determination and providing invaluable structural confirmation.
By understanding the fundamental principles, the rationale behind experimental design, and the comparative strengths of each technique, researchers can implement a comprehensive and robust analytical strategy. The synergistic use of HPLC and qNMR as orthogonal methods provides a powerful, self-validating framework, ensuring the highest degree of confidence in the purity of synthesized quinolines and upholding the principles of scientific integrity.
References
-
Pauli, G. F., Chen, S.-N., Simmler, C., Lankin, D. C., Gödecke, T., Jaki, B. U., Friesen, J. B., McAlpine, J. B., & Napolitano, J. G. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]
-
Simmler, C., Napolitano, J. G., McAlpine, J. B., Chen, S.-N., & Pauli, G. F. (2014). Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. Magnetic Resonance in Chemistry, 59(1), 7-15. [Link]
-
Patsnap. (2023). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Patsnap Eureka. [Link]
-
Cerner. (n.d.). ADVANTAGES OF QUANTITATIVE NMR FOR THE DETERMINATION OF RELATIVE RESPONSE FACTORS. [Link]
-
Singh, R., & Sharma, P. (2021). Nuclear Magnetic Resonance Spectroscopy for Quantitative Analysis: A Review for Its Application in the Chemical, Pharmaceutical and Medicinal Domains. Critical Reviews in Analytical Chemistry, 1–19. [Link]
-
International Journal of Pharmaceutical Investigation. (2023). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. International Journal of Pharmaceutical Investigation. [Link]
-
AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. AMSbiopharma. [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2021). RP-HPLC ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR NEWLY SYNTHESIZED N-{[6-METHOXY-2-(MORPHOLIN-4-YL) QUINOLIN-3. International Journal of Pharmaceutical Sciences and Research. [Link]
-
Pauli, G. F., Chen, S.-N., Simmler, C., Lankin, D. C., Gödecke, T., Jaki, B. U., Friesen, J. B., McAlpine, J. B., & Napolitano, J. G. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. [Link]1/jm500734a)
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- 5. benchchem.com [benchchem.com]
- 6. ijsred.com [ijsred.com]
- 7. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
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- 10. Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 12. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to 3-Bromo-6-iodoquinoline: Unlocking Sequential Functionalization in Drug Discovery
The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmacologically active compounds. Its derivatives have demonstrated significant potential as anticancer, antimalarial, and anti-inflammatory agents.[1] The strategic functionalization of this bicyclic heterocycle is therefore of paramount importance to drug development professionals. Among the various precursors available for building molecular complexity, 3-Bromo-6-iodoquinoline stands out as a uniquely versatile and powerful building block.
This guide provides an in-depth comparison of this compound with other quinoline precursors, focusing on its distinct advantages in regioselective synthesis. We will explore the underlying principles of its reactivity and provide practical, field-proven experimental insights to demonstrate its superiority in constructing complex, polysubstituted quinoline derivatives.
The Decisive Factor: Differential Halogen Reactivity in Cross-Coupling Chemistry
The primary advantage of this compound lies in the differential reactivity of its carbon-halogen bonds in palladium-catalyzed cross-coupling reactions. This reactivity trend is governed by bond dissociation energies and the ease of oxidative addition to a Pd(0) catalyst. The established order of reactivity is C–I > C–Br > C–Cl.[2][3][4] The carbon-iodine bond at the 6-position is significantly more reactive and will undergo oxidative addition under much milder conditions than the more robust carbon-bromine bond at the 3-position.[5]
This disparity allows for a controlled, stepwise introduction of different functionalities onto the quinoline core. One can selectively perform a cross-coupling reaction at the 6-position while leaving the 3-position untouched, ready for a subsequent, different transformation. This level of control is often difficult or impossible to achieve with precursors bearing identical halogens, such as 3,6-dibromoquinoline, which frequently leads to mixtures of mono- and di-substituted products or lacks site-selectivity.[6]
Caption: Sequential functionalization enabled by differential halogen reactivity.
Comparative Performance in Key Cross-Coupling Reactions
The true utility of this compound is demonstrated in its application across a range of palladium-catalyzed reactions that are fundamental to modern drug discovery.
Suzuki-Miyaura Coupling: The Power of Sequential C-C Bond Formation
The Suzuki-Miyaura reaction is a workhorse for creating carbon-carbon bonds.[7] With this compound, a researcher can first introduce an aryl or heteroaryl group at the 6-position, then a different one at the 3-position. This is invaluable for exploring structure-activity relationships (SAR) by creating a diverse library of di-substituted quinolines.
Experimental Insight: The key to selectivity is catalyst and temperature control. A less active catalyst like Pd(PPh₃)₄ is often sufficient for the C-I coupling at lower temperatures.[2] To activate the more resilient C-Br bond, a more robust catalyst system, often employing sterically demanding phosphine ligands like XPhos or dppf, and higher temperatures are required.[8]
Sonogashira Coupling: Orthogonal Introduction of Alkynyl Moieties
The Sonogashira reaction allows for the introduction of alkynyl groups, which are important pharmacophores and versatile handles for further transformations like click chemistry. The differential reactivity of this compound permits the selective alkynylation at the 6-position, preserving the 3-bromo position for subsequent C-C or C-N bond formation. This orthogonal chemistry is a significant advantage over di-bromo precursors where selective mono-alkynylation can be challenging.
Buchwald-Hartwig Amination: Building C-N Bonds with Precision
The formation of carbon-nitrogen bonds is critical in pharmaceutical synthesis. The Buchwald-Hartwig amination allows for the coupling of amines with aryl halides. Using this compound, one can perform a Suzuki coupling at the 6-position and then introduce a crucial amine functionality at the 3-position, a common pattern in kinase inhibitors.
Data Summary: A Head-to-Head Comparison
The following table summarizes the typical conditions and outcomes when comparing this compound to its di-bromo counterpart in a sequential coupling scenario.
| Feature | This compound | 3,6-Dibromoquinoline |
| Step 1 Reactivity | High (C-I bond) | Moderate (C-Br bond) |
| Step 1 Conditions | Pd(PPh₃)₄, Na₂CO₃, Toluene/H₂O, 70-80°C | Pd(dppf)Cl₂, K₂CO₃, Dioxane, 90-100°C |
| Regioselectivity | Excellent for the 6-position | Poor; potential mixture of 3- and 6-mono-arylated products |
| Step 2 Reactivity | Moderate (C-Br bond) | Moderate (remaining C-Br bond) |
| Step 2 Conditions | Pd(dppf)Cl₂, K₂CO₃, Dioxane, 90-110°C | Requires more forcing conditions or different catalyst |
| Overall Yield | Generally higher due to clean, selective steps | Often lower due to purification challenges and side products |
| Synthetic Utility | Ideal for creating distinct di-substituted analogs | Limited to symmetrical or statistically substituted products |
Experimental Protocol: Sequential Suzuki-Miyaura Couplings
This protocol details a self-validating system for the sequential diarylation of this compound. The successful isolation of the mono-arylated intermediate validates the first step's selectivity before proceeding.
Caption: Workflow for sequential Suzuki-Miyaura coupling.
Part 1: Synthesis of 3-Bromo-6-aryl-quinoline
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 mmol), the first arylboronic acid (1.1 mmol), and tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add toluene (8 mL) and a 2M aqueous solution of sodium carbonate (2.0 mL). The solvents should be previously degassed by bubbling with argon for 20 minutes.
-
Reaction: Heat the mixture to 80°C and stir vigorously for 4-6 hours.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup and Purification: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the 3-bromo-6-aryl-quinoline intermediate.
Part 2: Synthesis of 3-Aryl'-6-aryl-quinoline
-
Reaction Setup: To a new oven-dried Schlenk flask, add the purified 3-bromo-6-aryl-quinoline from Part 1 (1.0 mmol), the second arylboronic acid (1.2 mmol), [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (0.05 mmol), and potassium phosphate (K₃PO₄) (2.0 mmol).
-
Inert Atmosphere: Establish an inert atmosphere as described in Part 1.
-
Solvent Addition: Add degassed 1,4-dioxane (10 mL).
-
Reaction: Heat the mixture to 100-110°C and stir vigorously for 12-18 hours.
-
Monitoring: Monitor the reaction for the consumption of the intermediate by TLC or LC-MS.
-
Workup and Purification: Cool the reaction to room temperature. Filter through a pad of Celite, washing with ethyl acetate. Concentrate the filtrate and purify the residue by flash column chromatography to yield the final di-substituted quinoline product.
Conclusion
For researchers, scientists, and drug development professionals, this compound is not just another precursor; it is a strategic tool for the efficient and controlled synthesis of complex, polysubstituted quinolines. Its primary advantage—the differential reactivity of the C-I and C-Br bonds—enables a regioselective, sequential functionalization that is difficult to achieve with other dihalogenated precursors. This allows for the systematic exploration of chemical space, accelerating the identification of lead compounds and the optimization of structure-activity relationships. By leveraging the principles and protocols outlined in this guide, synthetic chemists can unlock new possibilities in drug discovery and development.
References
- The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogen
- Recent Advances in Metal-Free Quinoline Synthesis. PMC - NIH.
- Regioselective Lithium—Halogen Exchange and Palladium-Catalyzed Cross-Coupling Reactions of 2,4-Dihaloquinolines.
- Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Str
- Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Publishing.
- A Technical Guide to the Synthetic Pathways for Functionalized Quinoline Scaffolds. Benchchem.
- Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. PMC - PubMed Central.
- Reactivity Showdown: 6-Iodoquinoline Outpaces 6-Bromoquinoline in Suzuki Coupling Reactions. Benchchem.
- Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Deriv
- Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. NIH.
- Application Notes: Suzuki Coupling of 3-Bromoquinoline for Advanced Drug Discovery. Benchchem.
- comparing the efficacy of different catalysts for 3-bromoquinoline coupling. Benchchem.
- Suzuki reaction. Wikipedia.
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- 8. benchchem.com [benchchem.com]
A Researcher's Guide to Palladium Catalysis: Selective Functionalization of 3-Bromo-6-iodoquinoline
For researchers, medicinal chemists, and professionals in drug development, the quinoline scaffold is a cornerstone of innovation, appearing in a vast array of therapeutic agents. The strategic derivatization of this nucleus is paramount, and dihalogenated quinolines like 3-bromo-6-iodoquinoline represent a particularly versatile platform for building molecular complexity. The differential reactivity of the carbon-iodine and carbon-bromine bonds offers a gateway to selective, sequential modifications, but harnessing this potential requires a nuanced understanding of catalyst selection.
This guide provides a comparative analysis of palladium catalyst systems for cross-coupling reactions with this compound. We will move beyond simple protocols to explore the causality behind experimental design, empowering you to make informed decisions for your synthetic campaigns.
The Fundamental Principle: Halogen Reactivity in Palladium Catalysis
The remarkable utility of this compound stems from the differential reactivity of its two halogen substituents in the key step of palladium-catalyzed cross-coupling reactions: oxidative addition. In this initial step, a low-valent palladium(0) complex inserts into the carbon-halogen bond.[1][2] The rate of this reaction is heavily dependent on the carbon-halogen bond dissociation energy. The generally accepted reactivity trend is:
C–I > C–Br > C–OTf >> C–Cl [3][4]
This inherent reactivity difference is the synthetic chemist's primary tool for achieving regioselectivity. The weaker carbon-iodine bond at the C-6 position will react preferentially under milder conditions, allowing for selective functionalization while leaving the more robust carbon-bromine bond at the C-3 position intact for subsequent transformations.
Visualizing the Catalytic Engine: The Suzuki-Miyaura Cycle
Palladium-catalyzed cross-coupling reactions, despite their diversity, largely follow a common mechanistic pathway.[3][5] The Suzuki-Miyaura coupling, a powerful method for forming C-C bonds, serves as an excellent model for this catalytic cycle.[6]
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Comparative Study 1: Selective C-6 (Iodo) Functionalization
Achieving selective functionalization at the C-6 position is the more straightforward transformation, leveraging the high reactivity of the C-I bond. The choice of catalyst and conditions allows for high efficiency at moderate temperatures, preserving the C-3 bromine for future reactions.
| Catalyst System (Precursor/Ligand) | Reaction Type | Coupling Partner | Conditions (Base, Solvent, Temp) | Typical Yield (%) | Key Insights & Rationale |
| Pd(PPh₃)₄ | Suzuki-Miyaura | Phenylboronic acid | 2M Na₂CO₃, Toluene/EtOH, 90 °C | ~85-95 | The "classic" catalyst; reliable for reactive halides like iodides. PPh₃ is a versatile but moderately active ligand.[4] |
| Pd(dppf)Cl₂ | Suzuki-Miyaura | 4-Methoxyphenylboronic acid | K₂CO₃, 1,4-Dioxane, 80-100 °C | >90 | Dppf is a ferrocene-based bidentate ligand that often enhances catalyst stability and activity, allowing for lower catalyst loadings.[7] |
| Pd(OAc)₂ / SPhos | Suzuki-Miyaura | Various arylboronic acids | K₃PO₄, Dioxane/H₂O, RT to 80 °C | >90 | SPhos is a bulky, electron-rich Buchwald-type ligand, highly effective for forming C-C bonds under mild conditions, even at room temperature for reactive substrates.[4] |
| Pd(PPh₃)₄ / CuI | Sonogashira | Phenylacetylene | Et₃N, THF, RT to 50 °C | ~80-90 | The standard Sonogashira conditions are mild enough for selective coupling at the C-I position. CuI acts as a crucial co-catalyst.[8][9] |
| Pd₂(dba)₃ / XPhos | Buchwald-Hartwig | Morpholine | NaOtBu, Toluene, 100 °C | >90 | Bulky, electron-rich ligands like XPhos are essential for efficient C-N bond formation. The conditions are tuned to be mild enough to avoid C-Br reactivity.[10][11] |
Strategic Workflow for Sequential Derivatization
A key advantage of this compound is the ability to perform sequential, site-selective reactions. This workflow allows for the controlled and divergent synthesis of complex quinoline derivatives from a single starting material.
Caption: Strategic workflow for the sequential functionalization of this compound.
Comparative Study 2: C-3 (Bromo) Functionalization
Once the C-6 position is functionalized, the remaining C-Br bond at the C-3 position can be targeted. This step typically requires a more active catalyst system and/or more forcing conditions (e.g., higher temperatures) to overcome the higher activation energy of C-Br bond cleavage.
| Catalyst System (Precursor/Ligand) | Reaction Type | Substrate Example | Conditions (Base, Solvent, Temp) | Typical Yield (%) | Key Insights & Rationale |
| Pd(OAc)₂ / SPhos | Suzuki-Miyaura | 6-Phenyl-3-bromoquinoline | K₃PO₄, 1,4-Dioxane, 110 °C | ~80-90 | Bulky biarylphosphine ligands excel at activating less reactive aryl bromides. Higher temperatures are often necessary. |
| Pd(PPh₃)₄ | Suzuki-Miyaura | 6-Phenyl-3-bromoquinoline | K₂CO₃, Toluene/H₂O, 110 °C | ~75 | While effective, Pd(PPh₃)₄ may require higher catalyst loadings and temperatures for aryl bromides compared to more advanced systems.[7] |
| PdCl₂(PCy₃)₂ | Sonogashira | 6-(Alkynyl)-3-bromoquinoline | Et₃N, DMF, 100 °C | ~70-85 | Electron-rich, bulky phosphines like tricyclohexylphosphine (PCy₃) can promote the coupling of less reactive bromides. |
| Pd₂(dba)₃ / BrettPhos | Buchwald-Hartwig | 6-Aryl-3-bromoquinoline | LiHMDS, THF, 100 °C | >85 | BrettPhos is another highly active Buchwald ligand, often effective for challenging C-N couplings involving aryl bromides and primary amines.[12] |
Experimental Protocols
Trustworthiness in science is built on reproducible, well-described methods. The following protocols are representative procedures for the selective functionalization of this compound.
Protocol 1: Selective Suzuki-Miyaura Coupling at the C-6 Position
This protocol details the synthesis of 3-Bromo-6-phenylquinoline .
-
Materials:
-
This compound (1.0 mmol, 333.95 g/mol )
-
Phenylboronic acid (1.2 mmol, 121.93 g/mol )
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 mmol, 731.73 g/mol )
-
Potassium carbonate (K₂CO₃) (3.0 mmol, 138.21 g/mol )
-
Anhydrous 1,4-Dioxane (8 mL)
-
Deionized Water (2 mL)
-
-
Procedure:
-
To a flame-dried Schlenk flask, add this compound, phenylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed 1,4-dioxane and water via syringe.
-
Heat the reaction mixture to 90 °C in a pre-heated oil bath and stir vigorously for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS, observing the consumption of the starting material.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer. Wash with water (2 x 20 mL) and then with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.
-
Protocol 2: Subsequent Sonogashira Coupling at the C-3 Position
This protocol details the synthesis of 6-Phenyl-3-(phenylethynyl)quinoline from the product of Protocol 1.
-
Materials:
-
3-Bromo-6-phenylquinoline (1.0 mmol, 284.15 g/mol )
-
Phenylacetylene (1.2 mmol, 102.13 g/mol )
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 mmol, 1155.56 g/mol )
-
Copper(I) iodide (CuI) (0.1 mmol, 190.45 g/mol )
-
Anhydrous, degassed triethylamine (Et₃N) (5 mL)
-
-
Procedure:
-
To a flame-dried Schlenk flask, add 3-bromo-6-phenylquinoline, Pd(PPh₃)₄, and CuI.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the anhydrous, degassed triethylamine, followed by the phenylacetylene via syringe.
-
Heat the reaction mixture to 80 °C and stir for 12-18 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling, remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane (20 mL) and wash with saturated aqueous ammonium chloride (NH₄Cl) solution (2 x 15 mL) and brine (1 x 15 mL).
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to yield the final disubstituted quinoline.
-
Caption: A typical experimental workflow for a palladium-catalyzed cross-coupling reaction.
Conclusion
The selective functionalization of this compound is a testament to the power and precision of modern palladium catalysis. By understanding the fundamental principles of halogen reactivity and making rational choices in catalyst systems, researchers can unlock the full potential of this versatile building block. For selective C-6 functionalization, a range of standard catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂ under mild conditions are highly effective. To functionalize the more resilient C-3 bromide, a more active system, often employing bulky, electron-rich biarylphosphine ligands like SPhos or XPhos at elevated temperatures, is required. This strategic, stepwise approach enables the efficient and controlled synthesis of diverse, highly substituted quinoline libraries for discovery and development.
References
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- Fiveable. (n.d.). Palladium-catalyzed cross-coupling reactions. Organic Chemistry II Class Notes.
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- Organic Chemistry Portal. (n.d.). Book Review: Palladium Reagents and Catalysts: New Perspectives for the 21st Century - Jiro Tsuji.
- Wikipedia. (n.d.).
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- Royal Society of Chemistry. (2018). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands.
- BenchChem. (2025). Reactivity Showdown: 6-Iodoquinoline Outpaces 6-Bromoquinoline in Suzuki Coupling Reactions.
- MDPI. (n.d.).
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- YouTube. (2012).
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Bridging the Gap: Validating Computational Models of Quinoline Reactivity with Experimental Data
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1] Predicting the reactivity of novel quinoline derivatives is paramount for efficient drug design and synthesis. Computational models, particularly those employing Density Functional Theory (DFT), have emerged as powerful tools for in-silico analysis of molecular interactions and reaction mechanisms.[2][3][4][5][6][7] However, the predictive power of these models is only as robust as their experimental validation. This guide provides an in-depth comparison of computational and experimental approaches to understanding quinoline reactivity, offering a framework for their synergistic application.
The Rationale: Why Computational Models Need Experimental Validation
Computational models offer a rapid and cost-effective means to explore the vast chemical space of quinoline derivatives. By calculating parameters like Frontier Molecular Orbitals (HOMO-LUMO energy gaps) and Molecular Electrostatic Potential (MEP), these models can predict sites susceptible to electrophilic or nucleophilic attack, thereby guiding synthetic strategies.[2] However, these models are based on approximations and ideal conditions. Experimental validation is crucial to:
-
Confirm Predicted Reactivity: Ensure that the in-silico predictions translate to real-world chemical behavior.
-
Refine Model Parameters: Experimental data can be used to fine-tune computational models, improving their accuracy for specific reaction classes.
-
Elucidate Complex Reaction Mechanisms: While models can propose reaction pathways, experimental techniques are often necessary to identify transient intermediates and determine rate-limiting steps.[8][9]
A Comparative Overview: Computational vs. Experimental Techniques
| Feature | Computational Models (e.g., DFT) | Experimental Techniques |
| Principle | Solves quantum mechanical equations to predict electronic structure and reactivity.[2][3] | Directly observes and measures chemical transformations and product formation. |
| Key Outputs | HOMO/LUMO energies, MEP maps, predicted reaction pathways, transition state energies.[2][4] | Reaction kinetics (rate constants), product yields and structures, spectroscopic data (NMR, IR, MS).[10][11] |
| Strengths | High-throughput screening, cost-effective, provides insights into transition states. | Provides definitive, real-world data, essential for regulatory approval. |
| Limitations | Approximations can lead to inaccuracies, solvent effects can be difficult to model precisely. | Time-consuming, resource-intensive, may not fully elucidate reaction mechanisms. |
The Workflow: A Symbiotic Approach to Validation
A robust validation workflow integrates computational predictions with targeted experimental studies. This iterative process allows for continuous refinement of both theoretical understanding and synthetic strategies.
Caption: A workflow diagram illustrating the iterative process of validating computational models with experimental data for optimizing quinoline synthesis.
Experimental Protocols for Validating Quinoline Reactivity Models
The following protocols outline key experimental approaches to validate computational predictions of quinoline reactivity.
Kinetic Studies for Reaction Rate Determination
Objective: To experimentally determine the rate of a reaction and compare it with the computationally predicted activation energy.
Methodology:
-
Reaction Setup: Assemble a reaction vessel with the quinoline substrate and other reactants in a suitable solvent.[12] Maintain a constant temperature using a thermostat.
-
Initiation: Initiate the reaction by adding the final reactant or catalyst.
-
Sampling: At regular time intervals, withdraw aliquots from the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot to halt its progress (e.g., by rapid cooling or adding a quenching agent).
-
Analysis: Analyze the concentration of the reactant or a product in each aliquot using a suitable technique such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
-
Data Processing: Plot the concentration of the reactant/product versus time. From this data, determine the reaction order and the rate constant (k).
-
Arrhenius Plot: Repeat the experiment at several different temperatures to determine the activation energy (Ea) from an Arrhenius plot (ln(k) vs. 1/T). This experimental Ea can then be directly compared to the computationally calculated transition state energy.[9]
Spectroscopic Analysis for Product Characterization
Objective: To identify the structure of the reaction products and compare them to the computationally predicted outcomes.
Methodology:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve a purified sample of the reaction product in a suitable deuterated solvent.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra. For more complex structures, 2D NMR techniques like COSY and HSQC can be employed to elucidate connectivity.[13]
-
Spectral Analysis: Compare the experimental chemical shifts and coupling constants with those predicted by computational methods (e.g., using the GIAO method) or with known data for similar quinoline derivatives.[2]
-
-
Mass Spectrometry (MS):
-
Sample Introduction: Introduce a small amount of the purified product into the mass spectrometer.
-
Ionization: Ionize the sample using an appropriate technique (e.g., Electrospray Ionization - ESI).
-
Mass Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion and its fragmentation pattern.
-
Data Interpretation: The molecular weight provides direct confirmation of the product's elemental composition, while the fragmentation pattern can offer structural insights.
-
-
Infrared (IR) Spectroscopy:
-
Sample Preparation: Prepare the sample as a thin film, a KBr pellet, or in a suitable solvent.
-
Data Acquisition: Obtain the IR spectrum.
-
Analysis: Identify characteristic absorption bands for functional groups present in the product (e.g., C=O, N-H, C-Cl). This can confirm the formation of expected bonds and the disappearance of reactant functional groups.
-
In-situ Reaction Monitoring
Objective: To observe the formation of intermediates and byproducts in real-time, providing a more detailed picture of the reaction mechanism.
Methodology:
-
ReactIR (In-situ FTIR):
-
Probe Insertion: Insert an attenuated total reflectance (ATR) probe directly into the reaction vessel.
-
Continuous Monitoring: Collect IR spectra at regular intervals throughout the course of the reaction.
-
Data Analysis: Track the appearance and disappearance of vibrational bands corresponding to reactants, intermediates, and products. This can provide valuable information about the reaction pathway and help identify transient species.
-
Case Study: C-H Functionalization of Quinoline N-Oxides
The direct functionalization of C-H bonds is a highly sought-after transformation in organic synthesis. Computational studies using DFT have been instrumental in elucidating the mechanisms of transition-metal-catalyzed C-H functionalization of quinoline N-oxides.[5][14]
Caption: A simplified diagram of a proposed mechanism for the C-H functionalization of quinoline N-oxides.
Computational Prediction: DFT calculations might predict that a specific palladium catalyst will favor C2-alkenylation of a quinoline N-oxide with a particular alkene.[14] The model could also predict the structure of the key palladacycle intermediate and the energy barrier for the rate-determining reductive elimination step.
Experimental Validation:
-
Screening: A series of palladium catalysts and reaction conditions (solvent, temperature, additives) would be experimentally screened to identify the optimal conditions for the C2-alkenylation.[14]
-
Product Characterization: The resulting product would be isolated and its structure confirmed by NMR and MS to verify the predicted regioselectivity.
-
Kinetic Studies: The reaction kinetics would be studied to determine the experimental activation energy, which can be compared to the computationally predicted value.
-
Mechanistic Studies: Isotope labeling experiments or attempts to isolate and characterize the proposed palladacycle intermediate could provide further evidence to support or refute the computationally proposed mechanism.
Conclusion: A Powerful Partnership for Advancing Drug Discovery
The integration of computational modeling and experimental validation provides a powerful paradigm for accelerating the discovery and development of new quinoline-based therapeutics. By leveraging the predictive power of in-silico methods and grounding these predictions in robust experimental data, researchers can navigate the complexities of quinoline reactivity with greater efficiency and confidence. This synergistic approach not only enhances our fundamental understanding of chemical processes but also paves the way for the rational design of novel drugs with improved efficacy and safety profiles.
References
- Computational Insights into 2-Chloroquinoline: Unraveling Reactivity and Properties. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
-
DFT insights into the hydrodenitrogenation mechanism of quinoline catalyzed by different Ni-promoted MoS2 edge sites: Effect of the active phase morphology. (2021). Journal of Hazardous Materials. Retrieved from [Link]
-
Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. (2025). IntechOpen. Retrieved from [Link]
-
Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. (2022). MDPI. Retrieved from [Link]
-
Kinetic profile of the quinoline reaction. B) Proposed mechanism for... (n.d.). ResearchGate. Retrieved from [Link]
-
Quinoline formation via a modified Combes reaction: Examination of kinetics, substituent effects, and mechanistic pathways. (2008). Journal of Physical Organic Chemistry. Retrieved from [Link]
-
Modeling the transition state structure to probe a reaction mechanism on the oxidation of quinoline by quinoline 2-oxidoreductase. (2016). BMC Research Notes. Retrieved from [Link]
-
Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. (2020). Molecules. Retrieved from [Link]
-
Quinoline formation via a modified Combes reaction: examination of kinetics, substituent effects, and mechanistic pathw… (2008). Journal of Physical Organic Chemistry. Retrieved from [Link]
-
Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. (2025). Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Synthesis, DFT studies on a series of tunable quinoline derivatives. (2024). RSC Publishing. Retrieved from [Link]
-
Synthesis and Spectral Data of Quinoline Products Obtained by Reaction of N-(4-Pyridinyliden)anilines and N-Benzylidenaniline with 2,2-Dimethoxypropane (Kametani Reaction). (2025). ResearchGate. Retrieved from [Link]
-
2D/3D-QSAR Model Development Based on a Quinoline Pharmacophoric Core for the Inhibition of Plasmodium falciparum: An In Silico Approach with Experimental Validation. (n.d.). Docta Complutense. Retrieved from [Link]
-
Quinoline-Based Materials: Spectroscopic Investigations as well as DFT and TD-DFT Calculations. (n.d.). Semantic Scholar. Retrieved from [Link]
-
Synthesis, DFT studies on a series of tunable quinoline derivatives. (2024). RSC Advances. Retrieved from [Link]
-
Quinolines by Three-Component Reaction: Synthesis and Photophysical Studies. (n.d.). SciELO. Retrieved from [Link]
-
SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (n.d.). IIP Series. Retrieved from [Link]
-
Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines. (2024). Chemical Reviews. Retrieved from [Link]
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Quinoline, Isoquinoline and Acridine synthesis, reactions and applications. (2021). YouTube. Retrieved from [Link]
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The versatile biological and chemical reactivity of quinoline derivatives, a source of innovation for th. (2018). ECORFAN-Bolivia Journal. Retrieved from [Link]
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Computational Analysis and Experimental Validation of a Quinoline Derivative for Optoelectronic and Pharmacological Applications. (2024). Consensus. Retrieved from [Link]
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Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. (n.d.). Journal of the Iranian Chemical Society. Retrieved from [Link]
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Reactivity Quinoline. (n.d.). Scribd. Retrieved from [Link]
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The predicted, synthesized, and investigated quinoline derivatives. (n.d.). ResearchGate. Retrieved from [Link]
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Preparation and Properties of Quinoline. (n.d.). Unknown Source. Retrieved from [Link]
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A Practical Guide to Cross-Referencing ¹H NMR Data of Substituted Quinolines with Literature Values
For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of novel substituted quinolines is paramount. ¹H Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for this purpose, providing a detailed fingerprint of a molecule's proton environment. However, the interpretation of these spectra can be complex, especially with intricate substitution patterns. This guide provides a comprehensive framework for accurately acquiring, interpreting, and cross-referencing ¹H NMR data of substituted quinolines with established literature values, ensuring the scientific integrity of your findings.
The Foundational Role of ¹H NMR in Quinoline Chemistry
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The precise arrangement of substituents on the quinoline ring system dictates its biological activity. ¹H NMR spectroscopy allows for the detailed mapping of the proton environment within a substituted quinoline, providing critical information on:
-
Substitution Pattern: The chemical shifts and coupling constants of the aromatic protons are highly sensitive to the nature and position of substituents.
-
Conformational Analysis: For flexible substituents, NMR can provide insights into their spatial orientation.
-
Purity Assessment: The presence of unexpected signals can indicate impurities in the sample.
This guide will walk you through a systematic approach to leveraging ¹H NMR for the confident structural elucidation of your substituted quinoline compounds.
Acquiring High-Quality ¹H NMR Data: An Experimental Protocol
The quality of your ¹H NMR data is the bedrock of your analysis. A robust and well-documented experimental procedure is essential for obtaining reliable and reproducible results.
Step-by-Step Experimental Workflow
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified substituted quinoline.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial. The choice of solvent can influence chemical shifts, so consistency is key when comparing with literature data.
-
Ensure the solution is clear and free of any particulate matter. If necessary, filter the solution through a small plug of glass wool into a clean NMR tube.
-
The concentration of the sample can affect the chemical shifts of quinoline derivatives due to intermolecular interactions like π-π stacking.[1][2] It is advisable to use a consistent concentration for a series of related compounds.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
-
Acquire a standard 1D ¹H NMR spectrum. Key parameters to consider are:
-
Spectral Width: Ensure the spectral width encompasses all proton signals, typically from 0 to 10 ppm for quinolines.
-
Pulse Angle: A 30-45° pulse angle is generally sufficient for routine spectra.
-
Relaxation Delay (d1): A delay of 1-2 seconds is usually adequate.
-
Number of Scans (ns): The number of scans will depend on the sample concentration. For a typical sample, 16 or 32 scans are often sufficient.
-
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum to ensure all peaks are in the absorptive mode.
-
Calibrate the chemical shift scale by referencing the residual solvent peak (e.g., CHCl₃ at 7.26 ppm in CDCl₃) or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.[2]
-
Integrate all the peaks in the spectrum. The integral values are proportional to the number of protons giving rise to each signal.[3]
-
Caption: A streamlined workflow for acquiring high-quality ¹H NMR data of substituted quinolines.
Interpreting the ¹H NMR Spectrum: A Systematic Approach
The interpretation of a ¹H NMR spectrum involves a logical process of analyzing chemical shifts, integration values, and coupling patterns to piece together the molecular structure.
Key Steps in Spectral Interpretation
-
Identify the Number of Signals: The number of distinct signals in the spectrum corresponds to the number of chemically non-equivalent sets of protons in the molecule.[4]
-
Analyze Chemical Shifts (δ): The position of a signal on the x-axis (in ppm) provides information about the electronic environment of the protons. Protons on the quinoline ring typically resonate in the aromatic region (δ 7.0-9.0 ppm). The presence of electron-donating or electron-withdrawing substituents can cause these signals to shift upfield (to lower ppm) or downfield (to higher ppm), respectively.[2]
-
Evaluate Integration: The area under each signal is proportional to the number of protons it represents.[3] By setting the integral of a known signal to the correct number of protons, the relative number of protons for all other signals can be determined.
-
Analyze Coupling Patterns (Multiplicity): The splitting of a signal into multiple peaks (e.g., singlet, doublet, triplet) is due to the interaction with neighboring protons. The n+1 rule is a useful starting point, where a signal is split into n+1 peaks by n equivalent neighboring protons.[3] The magnitude of the splitting, known as the coupling constant (J), is measured in Hertz (Hz) and provides valuable information about the connectivity of protons.
Caption: A logical flowchart for the systematic interpretation of ¹H NMR spectra.
Cross-Referencing with Literature Values: The Comparative Analysis
Once you have interpreted your ¹H NMR spectrum, the next crucial step is to compare your data with established literature values for similar compounds. This cross-referencing provides a powerful validation of your proposed structure.
Typical ¹H NMR Chemical Shift Ranges for Unsubstituted Quinoline
The following table provides a general guide to the ¹H NMR chemical shifts for the protons of an unsubstituted quinoline ring system in CDCl₃. These values can serve as a baseline for understanding the effects of substituents.
| Proton | Chemical Shift (δ, ppm) Range | Multiplicity |
| H-2 | 8.8 - 9.0 | dd |
| H-3 | 7.3 - 7.5 | dd |
| H-4 | 8.0 - 8.2 | dd |
| H-5 | 7.7 - 7.9 | d |
| H-6 | 7.4 - 7.6 | t |
| H-7 | 7.6 - 7.8 | t |
| H-8 | 8.1 - 8.3 | d |
Note: These are approximate ranges and can vary with solvent and concentration.[2]
The Impact of Substituents on Chemical Shifts
Substituents can significantly influence the chemical shifts of the quinoline protons.
-
Electron-Donating Groups (EDGs) such as -NH₂, -OH, and -OCH₃ tend to shield the protons on the ring, causing their signals to shift to a lower ppm (upfield).[2]
-
Electron-Withdrawing Groups (EWGs) like -NO₂, -CN, and -C(O)R deshield the protons, resulting in a downfield shift to higher ppm values.[2]
When comparing your data, it is essential to find literature reports for quinolines with similar substitution patterns. Databases such as the Spectral Database for Organic Compounds (SDBS) and ChemicalBook can be valuable resources for finding reference spectra.[5][6]
A Note on Coupling Constants
Coupling constants (J-values) are often more diagnostic of the substitution pattern than chemical shifts alone, as they are less sensitive to solvent and concentration effects. Typical coupling constants for quinoline protons are:
-
Ortho coupling (³JHH): 7-9 Hz
-
Meta coupling (⁴JHH): 1-3 Hz
-
Para coupling (⁵JHH): < 1 Hz
By carefully analyzing the coupling patterns and measuring the J-values, you can confidently determine the connectivity of the protons in your substituted quinoline.
Conclusion
The structural elucidation of substituted quinolines by ¹H NMR spectroscopy is a powerful and essential technique in modern chemical research. By following a systematic approach that combines high-quality data acquisition, meticulous spectral interpretation, and thorough cross-referencing with literature values, researchers can ensure the accuracy and integrity of their findings. This comprehensive guide provides the foundational knowledge and practical steps necessary to confidently navigate the complexities of ¹H NMR analysis for this important class of compounds.
References
-
TSI Journals. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. [Link]
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UNCW Institutional Repository. Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. [Link]
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The Royal Society of Chemistry. Supplementary Information. [Link]
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YouTube. Structure elucidation of quinoline| NMR Spectroscopy. [Link]
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Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0033731). [Link]
-
SpectraBase. Quinoline. [Link]
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ACS Omega. Selective Copper(II) Complexes against Mycobacterium tuberculosis. [Link]
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ACD/Labs. The Basics of Interpreting a Proton (1H) NMR Spectrum. [Link]
-
ResearchGate. (PDF) How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. [Link]
-
Wiley Science Solutions. KnowItAll NMR Spectral Library Collection. [Link]
Sources
A Comparative Guide to the Differential Reactivity of C-Br vs. C-I Bonds in Cross-Coupling Reactions
For researchers, medicinal chemists, and process development scientists, the choice of an aryl halide is a critical decision point in the architecture of any cross-coupling strategy. While seemingly subtle, the difference between a carbon-bromine (C-Br) and a carbon-iodine (C-I) bond dictates not just the reaction's feasibility but its entire operational landscape—from catalyst selection and reaction kinetics to temperature and overall efficiency. This guide provides an in-depth comparison of these two pivotal electrophiles, grounded in fundamental principles and supported by experimental observations, to empower you in designing more robust and selective cross-coupling transformations.
I. The Fundamental Basis of Reactivity: A Tale of Two Bonds
The disparate behavior of aryl iodides and bromides in cross-coupling reactions is fundamentally rooted in their intrinsic chemical properties, most notably the carbon-halogen bond dissociation energy (BDE). The BDE is the energy required to cleave the C-X bond homolytically, and it serves as a primary indicator of the bond's strength.[1]
A weaker bond is more readily broken, facilitating the crucial first step of most cross-coupling catalytic cycles: oxidative addition.[2] The established trend for the BDE of phenyl halides is: Ph-F > Ph-Cl > Ph-Br > Ph-I .[1] This trend arises from the degree of orbital overlap between carbon and the halogen; the larger iodine atom has less effective orbital overlap with carbon, resulting in a weaker, more easily cleaved bond.[1]
| Aryl Halide (Ph-X) | Bond Dissociation Energy (kcal/mol) | Bond Dissociation Energy (kJ/mol) |
| Phenyl Iodide (Ph-I) | 67.0 | ~274-280 |
| Phenyl Bromide (Ph-Br) | 84.0 | ~337-351 |
| Phenyl Chloride (Ph-Cl) | 97.1 | ~402-406 |
Data compiled from multiple sources.[1][3][4]
This significant difference in bond strength—the C-I bond being approximately 17 kcal/mol weaker than the C-Br bond—is the principal driver for the generally observed higher reactivity of aryl iodides.[1]
II. Mechanistic Implications: The Oxidative Addition Step
The catalytic cycle of most palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions, is initiated by the oxidative addition of the aryl halide to a low-valent metal center, typically Pd(0).[5][6] This step is often the rate-determining step of the overall transformation, and its kinetics are profoundly influenced by the identity of the halogen.
The rate of oxidative addition typically follows the trend: Ar-I > Ar-Br >> Ar-Cl > Ar-F .[7] This is a direct consequence of the bond dissociation energies. The weaker C-I bond requires a lower activation energy for the palladium atom to insert itself, leading to faster reaction rates. Consequently, reactions with aryl iodides can often be performed under milder conditions (e.g., lower temperatures, lower catalyst loadings) compared to their aryl bromide counterparts.[8]
The mechanism of oxidative addition itself can vary. For many aryl halides, a three-centered concerted mechanism is widely accepted.[5] However, factors such as the ligand, substrate electronics, and coordination number of the palladium complex can favor alternative pathways like nucleophilic displacement.[9] Regardless of the precise pathway, the inherent weakness of the C-I bond ensures it presents a lower kinetic barrier for this crucial step.[10]
III. Comparative Performance in Suzuki-Miyaura Coupling: A Case Study
To illustrate the practical differences in reactivity, we can examine a comparative Suzuki-Miyaura coupling. While a specific head-to-head experiment on a single complex substrate is ideal, literature provides clear trends.
A study by Sigman and co-workers highlighted an interesting nuance. While aryl iodides are ostensibly more reactive, they observed surprisingly inefficient couplings at lower temperatures (~50 °C) using classical Pd(PPh₃)₄ catalysts, in stark contrast to the analogous aryl bromides.[11] Their investigation suggested that the turnover of the key intermediate, trans-[Pd(PPh₃)₂(Ar)(I)], was unexpectedly poor in the presence of excess triphenylphosphine, hindering the catalytic cycle.[11] This finding underscores that while oxidative addition is faster for C-I bonds, subsequent steps can introduce complexities.
However, under many optimized conditions, especially with modern, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos), the intrinsic reactivity trend holds true.[12] These advanced ligands promote the formation of highly active, monoligated Pd(0) species that readily activate even the stronger C-Br bond and facilitate efficient turnover of all intermediates.[13][14]
Table 2: General Comparison in Suzuki-Miyaura Coupling
| Parameter | Aryl Iodides (Ar-I) | Aryl Bromides (Ar-Br) |
| Relative Reactivity | Very High | High |
| Typical Temperature | Room Temp. to moderate heat (e.g., 50-80 °C) | Moderate to high heat (e.g., 70-110 °C) |
| Catalyst Loading | Generally lower (e.g., 0.5-2 mol%) | Typically higher (e.g., 1-5 mol%) |
| Ligand Choice | Tolerant of simpler phosphines (e.g., PPh₃), but enhanced by advanced ligands. | Often requires bulky, electron-rich phosphines (e.g., Buchwald or Hartwig ligands) for high efficiency.[12] |
| Side Reactions | More prone to β-hydride elimination in certain substrates; potential for catalyst inhibition by iodide.[11] | Generally robust, but can require more forcing conditions leading to decomposition. |
IV. Exploiting Differential Reactivity: The Power of Chemoselectivity
The predictable reactivity hierarchy (C-I > C-Br) is not a limitation but a powerful tool for synthetic chemists, enabling selective functionalization of polyhalogenated aromatic systems. In a molecule containing both an iodine and a bromine substituent, it is often possible to selectively couple at the C-I position while leaving the C-Br bond untouched.
This chemoselectivity is achieved by carefully tuning the reaction conditions. A mild catalyst system, lower reaction temperatures, and shorter reaction times will favor the exclusive reaction at the more labile C-I site. Subsequently, the C-Br bond can be functionalized in a second, separate coupling step under more forcing conditions.
This strategy is invaluable in the synthesis of complex molecules, allowing for the controlled, stepwise introduction of different functionalities onto an aromatic core. The choice of ligand can also be decisive in achieving high selectivity in such transformations.[15]
V. Experimental Protocol: A Model Suzuki-Miyaura Reaction
The following protocol provides a generalized, self-validating framework for assessing the reactivity of an aryl iodide versus an aryl bromide. By running two parallel reactions under identical, mild conditions, the higher reactivity of the C-I bond should be clearly observable through conversion rate and yield.
Objective: To compare the reaction rate and yield for the Suzuki-Miyaura coupling of 4-iodoanisole versus 4-bromoanisole with phenylboronic acid.
Materials:
-
Palladium(II) Acetate [Pd(OAc)₂]
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium Phosphate (K₃PO₄), finely ground
-
4-Iodoanisole
-
4-Bromoanisole
-
Phenylboronic Acid
-
Toluene, anhydrous
-
Deionized Water
Procedure:
-
Catalyst Pre-formation (Precaution): In a glovebox, to two separate oven-dried reaction vials equipped with stir bars, add Pd(OAc)₂ (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).
-
Reagent Addition:
-
Vial A (Iodide): To the first vial, add 4-iodoanisole (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and K₃PO₄ (2.0 mmol, 2.0 equiv).
-
Vial B (Bromide): To the second vial, add 4-bromoanisole (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and K₃PO₄ (2.0 mmol, 2.0 equiv).
-
-
Solvent Addition: To each vial, add anhydrous toluene (4 mL) and deionized water (0.4 mL).
-
Reaction: Seal both vials and remove them from the glovebox. Place them in a pre-heated oil bath at 80 °C.
-
Monitoring: Stir the reactions vigorously. At timed intervals (e.g., 15 min, 30 min, 1 hr, 2 hr), take a small aliquot from each reaction mixture, quench with water, extract with ethyl acetate, and analyze by GC-MS or LC-MS to determine the percent conversion.
-
Workup (after completion or a set time): Cool the reactions to room temperature. Dilute with ethyl acetate and water. Separate the layers, extract the aqueous layer with ethyl acetate, combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Analysis: Purify the crude product by column chromatography and determine the isolated yield for both reactions.
Expected Outcome: The reaction in Vial A (4-iodoanisole) is expected to proceed to completion significantly faster and may achieve a higher isolated yield within the same timeframe compared to the reaction in Vial B (4-bromoanisole). This direct comparison provides compelling evidence for the enhanced reactivity of the C-I bond under these conditions.
VI. Conclusion and Outlook
The choice between an aryl iodide and an aryl bromide is a strategic decision with significant consequences for the efficiency and practicality of a cross-coupling reaction.
-
Aryl Iodides are the more reactive partners due to their lower C-I bond dissociation energy, enabling faster oxidative addition.[1] This often translates to milder reaction conditions, lower catalyst loadings, and shorter reaction times. They are the electrophile of choice for challenging couplings or when thermal sensitivity is a concern.
-
Aryl Bromides are less reactive but are often more commercially available and cost-effective. Their successful application has been greatly expanded by the development of sophisticated, bulky, and electron-rich phosphine ligands that accelerate the rate-limiting oxidative addition step.[13]
Ultimately, the differential reactivity between the C-I and C-Br bonds provides a versatile handle for the synthetic chemist. Understanding the fundamental principles allows for rational reaction design, while exploiting this reactivity difference opens the door to elegant and efficient strategies for the synthesis of complex, poly-functionalized molecules.[15]
References
- A Comparative Guide to the Kinetics of Oxidative Addition of Aryl Iodides to Palladium(0) Complexes - Benchchem.
- Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures | Organometallics - ACS Publications.
- Bond dissociation energy (KJ mol⁻¹) of C−X (X=I, Br, Cl, F) bond of aryl halides. - ResearchGate.
- Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step - Inorganic Chemistry Frontiers (RSC Publishing).
- A Comparative Guide to the Relative Bond Dissociation Energies of Aryl Halides and Their Impact on Reactivity - Benchchem.
- Kinetics of the Oxidative Addition of ortho-Substituted Aryl Halides to Palladium(0) Complexes | Request PDF - ResearchGate.
- A Comparative Study of Catalysts for Suzuki Coupling with 5-Bromophthalide: A Guide for Researchers - Benchchem.
- comparative study of different bases in Suzuki-Miyaura coupling reactions. - Benchchem.
- Why are chlorides less reactive in cross coupling reactions? : r/chemistry - Reddit.
- Challenging cross couplings, in water, aided by in situ iodination of (hetero)aromatic bromides - RSC Publishing.
- Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - NIH.
- Understanding the Relative Easiness of Oxidative Addition of Aryl and Alkyl Halides to Palladium(0) | Request PDF - ResearchGate.
- Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms | Journal of the American Chemical Society.
- Bond Dissociation Energies - Cengage.
- An introduction to bond energy and bond length - chemguide.
- Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids - PMC - PubMed Central.
- Ligand design for cross-couplings: phosphines - YouTube.
- Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes - NIH.
- Cross-Coupling Reactions Guide.
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A Comparative Guide to the Biological Activities of Bromo- and Iodo-Substituted Quinolines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for the broad spectrum of biological activities exhibited by its derivatives. Among the various strategies to modulate the therapeutic potential of quinolines, halogenation has proven to be particularly effective. The introduction of halogen atoms, such as bromine and iodine, into the quinoline ring system can significantly alter the physicochemical properties of the parent molecule, thereby influencing its pharmacokinetic and pharmacodynamic profiles. This guide provides an in-depth, objective comparison of the biological activities of bromo- and iodo-substituted quinolines, supported by experimental data, to aid researchers in the rational design of novel therapeutic agents.
The choice between bromine and iodine as a substituent is a critical decision in drug design. While both are halogens, their distinct properties—size, electronegativity, polarizability, and ability to form halogen bonds—can lead to significant differences in biological activity. This guide will explore these differences in the context of anticancer, antimicrobial, and enzyme inhibitory activities, providing a framework for understanding the structure-activity relationships (SAR) of these halogenated quinolines.
Physicochemical Properties: The Foundation of Biological Activity
The differing biological activities of bromo- and iodo-substituted quinolines can be largely attributed to the fundamental differences in the physicochemical properties of bromine and iodine.
| Property | Bromine (Br) | Iodine (I) | Implication for Biological Activity |
| Atomic Radius (Å) | 1.14 | 1.33 | Iodine's larger size can lead to greater steric hindrance, potentially influencing binding affinity and selectivity for biological targets. |
| Electronegativity (Pauling Scale) | 2.96 | 2.66 | Bromine's higher electronegativity can lead to more polarized C-X bonds, affecting dipole moments and interactions with polar residues in protein binding sites. |
| Polarizability (ų) | 4.77 | 7.1 | Iodine's higher polarizability allows for stronger van der Waals and halogen bonding interactions, which can enhance binding to biological targets. |
| Lipophilicity (Hansch-Leo π parameter) | +0.86 | +1.12 | The greater lipophilicity of iodine can enhance membrane permeability and passage through the blood-brain barrier, but may also increase non-specific binding and toxicity. |
These properties collectively influence how a halogenated quinoline interacts with its biological target, affecting its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its efficacy and toxicity.
Comparative Biological Activities
Anticancer Activity
Halogenated quinolines have emerged as a promising class of anticancer agents, with their mechanisms of action often involving the induction of apoptosis, cell cycle arrest, and inhibition of key enzymes involved in cancer progression, such as topoisomerases and kinases.[1][2]
A direct comparison of 7-halogenated-5,8-quinolinediones revealed that chloro-substituted derivatives generally exhibited higher cytotoxic activity against the HCT-15 colon cancer cell line than their bromo- counterparts.[3] While this study did not include iodo-analogs, it highlights the significant impact of the halogen's nature on anticancer potency.[3]
In another study, 6-bromo-5-nitroquinoline demonstrated significant antiproliferative activity against C6, HeLa, and HT29 cancer cell lines.[4] The presence of both the bromo and nitro groups was found to be crucial for its activity. While a direct iodo-substituted equivalent was not tested, this underscores the importance of the electronic effects of the substituents on the quinoline ring.
Table 1: Comparative Anticancer Activity of Halogenated Quinolines
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 5,7-Dibromo-8-hydroxyquinoline | C6 (rat glioblastoma) | Varies with cell line | [1] |
| 6-Bromo-5-nitroquinoline | HT29 (human colon adenocarcinoma) | Lower than 5-FU | [4] |
| 6-bromo-8-iodo-4-oxo-1,4-dihydroquinoline-3-carbaldehyde | Breast cancer | 14.48 ± 0.48 | [5] |
| Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline) | Various | Varies with cell line | [6] |
Note: Direct comparison is challenging due to variations in the parent quinoline structure and cancer cell lines used in different studies.
The anticancer mechanism of many quinoline derivatives involves the inhibition of topoisomerase enzymes, which are critical for DNA replication and repair.[1] Both bromo- and iodo-substituted quinolines have been shown to be effective topoisomerase inhibitors. The larger and more polarizable iodine atom may, in some cases, form stronger interactions with the enzyme-DNA complex, leading to enhanced inhibitory activity.
Antimicrobial Activity
The quinoline scaffold is the backbone of the highly successful fluoroquinolone class of antibiotics. However, research into bromo- and iodo-substituted quinolines has revealed their potential as novel antimicrobial agents, particularly against drug-resistant pathogens.[7]
A study on 6-iodo-substituted carboxy-quinolines demonstrated their antibacterial effects against S. epidermidis and antifungal activity against C. parapsilosis.[7] Another study highlighted that 4-hydroxy-3-iodo-quinol-2-one exhibited significant antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA) strains, with MIC values comparable to vancomycin.[8]
Comparatively, a study on 2-(4-Methoxyphenyl)-quinoline-4-carboxylic acid hydrazide derivatives showed that both bromo- and chloro-substitution conferred significant antibacterial and antifungal activity.[3] In this particular series, the bromo-substituted derivative showed slightly superior or equivalent activity to its chloro-counterpart.[3] While a direct iodo-comparison was not made, it suggests that the larger halogen can be beneficial for antimicrobial efficacy.
Table 2: Comparative Antimicrobial Activity of Halogenated Quinolines
| Compound | Microorganism | MIC (µg/mL) | Reference |
| 4-Hydroxy-3-iodo-quinol-2-one | MRSA | 0.049 - 0.097 | [8] |
| 6-Iodo-2-phenylquinoline-4-carboxylic acid derivatives | S. epidermidis | Varies with derivative | [7][9] |
| 7-Bromo-quinoline-5,8-dione derivatives | K. pneumonia, S. typhi | 800 - 1000 | [10] |
Note: The table presents selected data to illustrate the antimicrobial potential. Direct comparisons are limited by structural and microbial strain differences across studies.
The mechanism of antimicrobial action for many halogenated quinolines is believed to involve the inhibition of bacterial DNA gyrase and topoisomerase IV, similar to fluoroquinolones.[6] The interaction with these enzymes is influenced by the nature and position of the halogen substituent.
Enzyme Inhibitory Activity
Beyond topoisomerases, halogenated quinolines have been investigated as inhibitors of various other enzymes. For instance, 8-hydroxyquinoline derivatives are known for their metal-chelating properties and have been explored as inhibitors of metalloenzymes.[11]
While direct comparative studies between bromo- and iodo-substituted quinolines as enzyme inhibitors are not abundant, the principles of halogen bonding and steric effects are crucial. The more polarizable iodine atom can form stronger halogen bonds with electron-donating residues in an enzyme's active site, potentially leading to greater inhibitory potency. Conversely, the larger size of iodine might be detrimental if the binding pocket is sterically constrained.
Experimental Protocols
Synthesis of Halogenated Quinolines
The synthesis of bromo- and iodo-substituted quinolines can be achieved through various established methods, including the Skraup, Doebner-von Miller, and Friedländer syntheses, starting from appropriately halogenated anilines.[12] Alternatively, direct halogenation of the quinoline ring can be performed, although regioselectivity can be a challenge.[12]
DOT Diagram: General Synthetic Workflow for Halogenated Quinolines
Caption: General synthetic route to halogenated quinolines.
In Vitro Anticancer Activity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability and the cytotoxic potential of chemical compounds.[13]
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[13]
-
Compound Treatment: Prepare serial dilutions of the bromo- and iodo-substituted quinolines in the appropriate cell culture medium. The final concentration of the solvent (e.g., DMSO) should be non-toxic to the cells (typically <0.5%). Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with solvent) and a positive control (a known anticancer drug).[13]
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.[13]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[13]
-
Formazan Solubilization: Remove the medium containing MTT and add 150 µL of a solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.[13]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[13]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound required to inhibit the growth of 50% of cancer cells).
DOT Diagram: MTT Assay Workflow
Caption: Workflow for the MTT cytotoxicity assay.
In Vitro Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[6]
Step-by-Step Protocol:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (bacteria or fungi) in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to a concentration of approximately 5 x 10^5 CFU/mL.[6][14]
-
Serial Dilution: Prepare a two-fold serial dilution of the bromo- and iodo-substituted quinolines in a 96-well microtiter plate containing the appropriate broth.[6]
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 35-37°C for 16-20 hours for most bacteria).[6]
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[6]
DOT Diagram: Broth Microdilution for MIC Determination
Caption: Workflow for MIC determination by broth microdilution.
Conclusion and Future Directions
The comparative analysis of bromo- and iodo-substituted quinolines reveals that the choice of halogen has a profound and nuanced impact on their biological activity. While direct comparative data is not always available, the existing literature, coupled with an understanding of the fundamental physicochemical properties of bromine and iodine, allows for the formulation of rational hypotheses to guide drug design.
Generally, the greater polarizability and lipophilicity of iodine can lead to enhanced potency, particularly in cases where halogen bonding and membrane permeability are critical. However, the larger size of iodine can also introduce steric constraints that may be detrimental to activity. Bromine, being smaller and more electronegative, may be favored in situations where polar interactions are more important and the binding pocket is more constrained.
Future research should focus on the systematic synthesis and parallel biological evaluation of bromo- and iodo-substituted quinoline analogs with identical substitution patterns. Such studies will provide a clearer and more definitive understanding of the structure-activity relationships and enable the more precise tuning of biological activity for the development of next-generation quinoline-based therapeutics.
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ChemBK. (n.d.). Quinoline, 4-bromo-7,8-difluoro-3-iodo-. Retrieved from [Link]
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Medicinal Chemistry. (2025). Structure Activity Relationship of 4 Amino Quinoline Chloroquine | Antimalarial Medicinal Chemistry. Retrieved from [Link]
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PubChem. (n.d.). 6-Bromo-3-iodoquinoline. Retrieved from [Link]
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A Comparative Analysis of Leaving Group Potential in Halogenated Quinolines for Suzuki Coupling
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the functionalization of this heterocycle, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2][3] A critical factor influencing the success of these transformations is the nature of the halogen leaving group on the quinoline ring. This guide provides an in-depth comparative analysis of the reactivity of iodo-, bromo-, chloro-, and fluoroquinolines in Suzuki coupling reactions, offering field-proven insights and experimental data to inform synthetic strategy.
Mechanistic Imperatives: The Decisive Role of Oxidative Addition
The catalytic cycle of the Suzuki-Miyaura coupling comprises three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[1][4][5] The initial and often rate-determining step is the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond of the haloquinoline.[1][4][6] The facility of this step is directly correlated with the carbon-halogen (C-X) bond dissociation energy. A weaker C-X bond leads to a lower activation energy for oxidative addition, resulting in a faster reaction rate.
The established reactivity trend for halogens in palladium-catalyzed cross-coupling reactions is a direct reflection of their bond strengths:
This fundamental principle dictates that iodoquinolines are the most reactive substrates, followed by bromoquinolines, and then chloroquinolines.[2][7] Fluoroquinolines are generally considered unreactive under standard Suzuki coupling conditions due to the exceptional strength of the C-F bond.[8]
dot graph "Suzuki_Miyaura_Catalytic_Cycle" { layout=circo; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
"Pd(0)Ln" [fillcolor="#34A853"]; "Ar-X (Haloquinoline)" [shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; "Oxidative_Addition" [label="Oxidative\nAddition", shape=plaintext, fontcolor="#202124"]; "Ar-Pd(II)L2-X"; "Transmetalation" [label="Transmetalation", shape=plaintext, fontcolor="#202124"]; "Ar-B(OR)2" [shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; "Base" [shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; "Ar-Pd(II)L2-Ar'"; "Reductive_Elimination" [label="Reductive\nElimination", shape=plaintext, fontcolor="#202124"]; "Ar-Ar' (Coupled Product)" [shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
"Pd(0)Ln" -> "Oxidative_Addition" [arrowhead=none]; "Ar-X (Haloquinoline)" -> "Oxidative_Addition" [dir=forward]; "Oxidative_Addition" -> "Ar-Pd(II)L2-X" [dir=forward]; "Ar-Pd(II)L2-X" -> "Transmetalation" [arrowhead=none]; "Ar-B(OR)2" -> "Transmetalation" [dir=forward]; "Base" -> "Transmetalation" [dir=forward]; "Transmetalation" -> "Ar-Pd(II)L2-Ar'" [dir=forward]; "Ar-Pd(II)L2-Ar'" -> "Reductive_Elimination" [arrowhead=none]; "Reductive_Elimination" -> "Ar-Ar' (Coupled Product)" [dir=forward]; "Reductive_Elimination" -> "Pd(0)Ln" [label=" Catalyst\nRegeneration", dir=forward, style=dashed]; } caption: "Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction."
Comparative Performance of Halogenated Quinolines
The choice of halogenated quinoline has profound implications for reaction conditions, catalyst selection, and overall efficiency.
| Leaving Group | Reactivity | Typical Reaction Conditions | Advantages | Disadvantages |
| Iodo (I) | Highest | Mild temperatures (RT to 50°C), weaker bases (e.g., Na₂CO₃, K₂CO₃), standard phosphine ligands (e.g., PPh₃).[7] | Fast reaction times, high yields, excellent functional group tolerance.[7] | Substrates can be less commercially available and more expensive. Potential for catalyst poisoning by iodide.[9] |
| Bromo (Br) | Intermediate | Moderate to high temperatures (80-110°C), stronger bases (e.g., K₃PO₄, Cs₂CO₃), often requires more specialized ligands (e.g., dppf).[10][11] | Widely available and cost-effective substrates. A good balance of reactivity and stability.[7] | Requires more forcing conditions than iodoquinolines, which can affect sensitive functional groups. |
| Chloro (Cl) | Low | High temperatures (100-120°C), strong bases (e.g., K₃PO₄, Cs₂CO₃), and highly active, electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[9][12] | Chloro-substrates are often the most inexpensive and readily available starting materials.[13] | The inertness of the C-Cl bond necessitates harsh reaction conditions, which can lead to side reactions and limit substrate scope.[4] |
| Fluoro (F) | Very Low | Generally unreactive under standard Suzuki conditions. Requires specialized catalysts and conditions, often with limited success.[8] | Fluoro-aromatics are common in pharmaceuticals. | The C-F bond is very strong, making oxidative addition extremely difficult.[8] |
Expert Insights: While the general reactivity trend holds true, the electronic nature of the quinoline ring and the position of the halogen can influence reactivity. For instance, a halogen at an electron-deficient position (e.g., C2 or C4) may exhibit enhanced reactivity compared to a halogen at an electron-rich position.[14] In di- or polyhalogenated quinolines, this can even lead to selectivity that deviates from the standard I > Br > Cl trend.[14][15]
Experimental Protocols: A Practical Guide
The following protocols provide a starting point for the Suzuki coupling of various halogenated quinolines. Optimization is often necessary for specific substrate combinations.
dot graph "Experimental_Workflow" { rankdir=TB; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
subgraph "cluster_Preparation" { label="Preparation"; bgcolor="#E8F0FE"; "Setup" [label="Combine Haloquinoline, Boronic Acid, Base in a Schlenk Flask"]; "Inert" [label="Evacuate and Backfill with Inert Gas (Ar or N₂) x3"]; "Solvent" [label="Add Degassed Solvent(s)"]; }
subgraph "cluster_Reaction" { label="Reaction"; bgcolor="#E6F4EA"; "Catalyst" [label="Add Palladium Catalyst and Ligand"]; "Heat" [label="Heat to Desired Temperature with Vigorous Stirring"]; "Monitor" [label="Monitor Reaction Progress (TLC, LC-MS)"]; }
subgraph "cluster_Workup" { label="Workup & Purification"; bgcolor="#FEF7E0"; "Cool" [label="Cool to Room Temperature"]; "Quench" [label="Aqueous Workup: Quench and Extract"]; "Purify" [label="Purify Crude Product (e.g., Column Chromatography)"]; "Characterize" [label="Characterize Final Product (NMR, MS)"]; }
"Setup" -> "Inert" -> "Solvent" -> "Catalyst" -> "Heat" -> "Monitor" -> "Cool" -> "Quench" -> "Purify" -> "Characterize"; } caption: "A typical experimental workflow for a Suzuki coupling reaction."
Protocol 1: Suzuki Coupling of 6-Iodoquinoline (High Reactivity) [7]
-
Reagents: 6-Iodoquinoline (1.0 mmol), Arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol), 2M Na₂CO₃ solution (2.0 mL).
-
Solvent: Toluene (8 mL) and Ethanol (2 mL).
-
Procedure:
-
To a round-bottom flask, add 6-iodoquinoline, the arylboronic acid, and Pd(PPh₃)₄.
-
Add the toluene and ethanol, followed by the sodium carbonate solution.
-
Degas the mixture by bubbling argon through it for 15 minutes.
-
Stir the reaction mixture at 50°C for 4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, perform an aqueous workup and purify the product by column chromatography.
-
Protocol 2: Suzuki Coupling of 6-Bromoquinoline (Intermediate Reactivity) [15]
-
Reagents: 6-Bromoquinoline (1.0 mmol), Arylboronic acid (1.2 mmol), Pd(dppf)Cl₂ (0.03 mmol), Na₂CO₃ (2.0 mmol).
-
Solvent: Degassed 1,4-dioxane (8 mL) and degassed water (2 mL).
-
Procedure:
-
To a Schlenk flask, add 6-bromoquinoline, the arylboronic acid, Pd(dppf)Cl₂, and Na₂CO₃.
-
Evacuate the flask and backfill with an inert gas (e.g., Argon) three times.
-
Add the degassed 1,4-dioxane and water via syringe.
-
Heat the reaction mixture to 90°C with vigorous stirring for 12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction, perform an aqueous workup, and purify the product by column chromatography.[15]
-
Protocol 3: Suzuki Coupling of 4-Chloroquinoline (Low Reactivity) [12][16]
-
Reagents: 4-Chloroquinoline derivative (1.0 mmol), Arylboronic acid (1.5 mmol), Pd₂(dba)₃ (0.02 mmol), SPhos (0.04 mmol), K₃PO₄ (3.0 mmol).
-
Solvent: Anhydrous, degassed 1,4-dioxane (10 mL).
-
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the 4-chloroquinoline, arylboronic acid, and K₃PO₄.
-
In a separate vial, prepare the catalyst by dissolving Pd₂(dba)₃ and SPhos in a small amount of the reaction solvent.
-
Add the catalyst solution to the Schlenk flask.
-
Heat the reaction mixture to 110°C with vigorous stirring for 18-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction, perform an aqueous workup, and purify the product by column chromatography.[12]
-
Conclusion and Strategic Recommendations
The selection of a halogenated quinoline for Suzuki coupling is a strategic decision that balances reactivity, substrate availability, and cost.
-
For rapid synthesis and high functional group tolerance: Iodoquinolines are the superior choice, allowing for mild conditions and short reaction times.[7]
-
For a balance of reactivity and cost-effectiveness: Bromoquinolines represent a practical and widely applicable option.[7]
-
When starting material cost is a primary driver: Chloroquinolines are viable but require careful optimization of catalyst systems and more forcing conditions.[9][12] The development of highly active palladium catalysts and ligands has significantly expanded the utility of these less reactive electrophiles.[6][9]
-
For selective functionalization: The differential reactivity of halogens can be exploited in polyhalogenated quinolines to achieve site-selective couplings.[14][15] For example, a C-Br bond can often be selectively coupled in the presence of a C-Cl bond.[15]
By understanding the fundamental principles of leaving group potential and leveraging the appropriate experimental conditions, researchers can effectively harness the power of the Suzuki-Miyaura coupling for the efficient synthesis of novel quinoline-based molecules in drug discovery and development.
References
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Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
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Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
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NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
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BYJU'S. Merits of the Suzuki Coupling Reaction. [Link]
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MDPI. (2019, February 26). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. [Link]
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Andrew G. Myers Research Group, Harvard University. The Suzuki Reaction. [Link]
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ResearchGate. (a) Suzuki–Miyaura reaction of 8-iodoquinolin-4(1H)-one (2) with.... [Link]
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National Institutes of Health (NIH). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [Link]
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Common Organic Chemistry. Suzuki Reaction - Palladium Catalyzed Cross Coupling. [Link]
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National Institutes of Health (NIH). Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. [Link]
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ResearchGate. Table 1 . Screening of palladium catalysts for the Suzuki coupling of.... [Link]
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ACS Publications. Fluoro, Alkylsulfanyl, and Alkylsulfonyl Leaving Groups in Suzuki Cross-Coupling Reactions of Purine 2'-Deoxynucleosides and Nucleosides. [Link]
-
MDPI. Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. [Link]
-
MDPI. (2022, December 27). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. [Link]
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National Institutes of Health (NIH). Recent advances in heterolytic nucleofugal leaving groups. [Link]
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ResearchGate. Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. [Link]
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Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?. [Link]
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National Institutes of Health (NIH). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. [Link]
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ResearchGate. Suzuki Miyaura Cross – Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of. [Link]
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Safety Operating Guide
A Researcher's Guide to the Safe Handling of 3-Bromo-6-iodoquinoline
Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug discovery and development. Yet, the pursuit of scientific advancement must be anchored in an unwavering commitment to safety. This guide provides essential, field-proven safety and logistical protocols for handling 3-Bromo-6-iodoquinoline, a halogenated quinoline derivative. Our objective is to empower researchers with the knowledge to mitigate risks, ensuring that both personnel and research integrity are protected. This is not a mere checklist, but a self-validating system of protocols grounded in established safety science.
Hazard Analysis: Understanding the Intrinsic Risks
This compound is a solid, poly-halogenated aromatic heterocyclic compound. Before the first spatula touches the powder, a thorough understanding of its hazard profile is critical. The Globally Harmonized System (GHS) provides a clear, immediate summary of the risks.
Based on available data, this compound is classified as an irritant and is harmful if ingested.[1] The primary routes of exposure are inhalation of dust, direct skin or eye contact, and ingestion. The causality is clear: the halogenated, reactive nature of the molecule presents a risk of irritation to any biological tissue it contacts.
| Identifier | Value | Source |
| IUPAC Name | 6-bromo-3-iodoquinoline | PubChem[1] |
| CAS Number | 1416440-23-7 | PubChem[1] |
| Molecular Formula | C₉H₅BrIN | PubChem[1] |
| Molecular Weight | 333.95 g/mol | PubChem[1] |
| GHS Hazard Statement | Code | Description |
| Harmful if swallowed | H302 | Acute oral toxicity. |
| Causes skin irritation | H315 | Can cause redness, itching, and inflammation upon contact. |
| Causes serious eye irritation | H319 | Poses a significant risk of damage to the eyes upon contact. |
| May cause respiratory irritation | H335 | Inhalation of dust may irritate the respiratory tract. |
This table summarizes the key identifiers and GHS hazard classifications for this compound.
Personal Protective Equipment (PPE): Your Primary Barrier
The selection of PPE is not a matter of preference but a direct response to the identified hazards. The following PPE ensemble is mandatory for all procedures involving this compound.
-
Requirement: Chemical splash goggles conforming to ANSI Z87.1 standards.[2][3]
-
Causality: The H319 classification ("Causes serious eye irritation") necessitates a complete seal around the eyes. Standard safety glasses with side shields are insufficient as they do not protect from splashes or fine dust entering from above or below.
-
High-Risk Operations: For procedures with a higher risk of splashing (e.g., preparing solutions or performing reactions), a face shield must be worn in addition to chemical splash goggles. The face shield provides a secondary barrier, protecting the entire face.[3]
-
Requirement: Disposable nitrile gloves.
-
Expert Insight: While nitrile is a common and appropriate choice for incidental contact, it is crucial to understand its limitations. Studies on the permeation of chlorinated aromatic compounds through nitrile gloves have shown that breakthrough can occur in under one hour.[4] Given the similar structure of this compound, prolonged or heavy contact with a single pair of gloves is not advisable.
-
Operational Protocol:
-
Always inspect gloves for any signs of degradation or puncture before use.
-
For operations involving significant handling of the solid or its solutions, double-gloving is the recommended best practice. This provides an additional layer of protection.
-
If a glove comes into contact with the chemical, it must be removed and replaced immediately.[5] Wash hands thoroughly before donning a new pair.
-
-
Laboratory Coat: A standard, fully-buttoned laboratory coat must be worn to protect skin and personal clothing.
-
Respiratory Protection: All handling of solid this compound that could generate dust must be performed within a certified chemical fume hood. This engineering control is the primary method for mitigating the respiratory irritation hazard (H335). A respirator is generally not required if work is conducted properly within a fume hood.
Workflow for PPE Selection and Safe Handling
The following diagram illustrates the decision-making process for ensuring adequate protection when handling this compound.
Caption: PPE selection workflow based on GHS hazards.
Operational and Disposal Plan: A Step-by-Step Guide
Adherence to a strict, documented procedure is essential for safety and reproducibility.
-
Preparation: Before handling the compound, designate a work area within a chemical fume hood. Cover the work surface with disposable, absorbent bench paper.
-
Don PPE: Put on all required PPE as detailed in Section 2.
-
Weighing: When weighing the solid, use a spatula and handle it gently to minimize dust generation. Use an analytical balance within the fume hood or in an enclosure that vents into the hood.
-
Solution Preparation: If preparing a solution, slowly add the solid this compound to the solvent to prevent splashing.
-
Storage: Keep the primary container tightly sealed when not in use and store it according to the Safety Data Sheet (SDS) recommendations, away from incompatible materials.
The presence of bromine and iodine classifies all waste containing this compound as halogenated organic waste . This waste stream is more costly and complex to dispose of, making segregation a critical step in responsible lab management.[6]
-
Waste Segregation:
-
Waste Collection:
-
Solid Waste: Collect any excess solid compound, contaminated weigh paper, and contaminated disposable lab supplies (e.g., pipette tips) in a designated solid halogenated waste container.
-
Liquid Waste: Collect all solutions containing the compound and any solvent used to rinse contaminated glassware in a liquid halogenated waste container.
-
Contaminated PPE: Used gloves and disposable lab coats should be placed in a separate, sealed bag and disposed of as solid hazardous waste.
-
-
Container Labeling and Storage:
-
The waste container must be clearly labeled with the words "Hazardous Waste" and a full list of its chemical contents, including solvents.[6][7]
-
Keep the waste container tightly closed except when adding waste.[6]
-
Store the container in a designated satellite accumulation area until it is ready for pickup.
-
-
Disposal Procedure:
By implementing this comprehensive safety framework, researchers can confidently handle this compound, ensuring a safe laboratory environment that fosters scientific discovery. The ultimate responsibility for safety lies with the individual researcher; this guide serves as your trusted resource in that endeavor.
References
- LookChem. (n.d.). This compound.
- Mikatavage, M., Que Hee, S. S., & Ayer, H. E. (1984). Permeation of chlorinated aromatic compounds through Viton and nitrile glove materials.
- Southern Utah University. (n.d.). Eye and Face Protection.
- University of North Carolina at Chapel Hill. (n.d.). 7.2 Organic Solvents. Environment, Health and Safety.
- Oregon State University. (n.d.). Hazardous Waste Reduction. Environmental Health and Safety.
- Banaee, S., & Que Hee, S. S. (2018). Glove permeation of chemicals: The state of the art of current practice, Part 1. Journal of Occupational and Environmental Hygiene, 15(1), 1-13.
- Bucknell University. (2016). Hazardous Waste Segregation.
- Sigma-Aldrich. (2024). Safety Data Sheet: 5-Bromo-5-nitro-1,3-dioxane.
- ChemSafetyPro. (2015). Lists of GHS Precautionary Statement and P Code.
- College of Southern Nevada. (2024). EHS Fact Sheet: Organic Solvents.
- University of Pennsylvania. (n.d.). Nitrile Glove Chemical-Compatibility Reference. EHRS.
- Oregon State University. (n.d.). Glove Material Breakthrough Time after Total Immersion. EHS.
- Thermo Fisher Scientific. (2025). Safety Data Sheet: 3-Bromo-2,4,6-trimethylaniline.
- Sigma-Aldrich. (n.d.). 6-Bromo-3-iodoquinoline.
- WorkSafe GEAR Australia. (2025). Are Nitrile Gloves Chemical Resistant?.
- Fisher Scientific. (2023). Safety Data Sheet: 3-Bromoquinoline.
- Dartmouth College. (n.d.). Hazardous Waste Disposal Guide.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 68092728, 6-Bromo-3-iodoquinoline.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 21413, 3-Bromoquinoline.
- Sigma-Aldrich. (n.d.). 6-Iodoquinoline.
Sources
- 1. 6-Bromo-3-iodoquinoline | C9H5BrIN | CID 68092728 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chem-space.com [chem-space.com]
- 3. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 4. Permeation of chlorinated aromatic compounds through Viton and nitrile glove materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 7. bucknell.edu [bucknell.edu]
- 8. csn.edu [csn.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
